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  • Product: 3-Amino-1-fluoro-4-phenylbutan-2-ol
  • CAS: 105608-78-4

Core Science & Biosynthesis

Foundational

"3-Amino-1-fluoro-4-phenylbutan-2-ol" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-fluoro-4-phenylbutan-2-ol For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorinated Am...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-fluoro-4-phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Amino Alcohols

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules represents a cornerstone of medicinal chemistry.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[2] Fluorinated amino acids and their derivatives, in particular, have emerged as invaluable building blocks for creating next-generation therapeutics with enhanced pharmacological profiles.[1][2]

This guide focuses on a specific, high-value scaffold: 3-Amino-1-fluoro-4-phenylbutan-2-ol . As a vicinal amino alcohol, this molecule combines key pharmacophoric features, while the presence of the fluorine atom and the phenyl group offers a rich platform for synthetic elaboration and property modulation. This document serves as a technical deep-dive into the synthesis and rigorous characterization of this compound, providing field-proven insights and detailed protocols for professionals in drug development and chemical research.

Part 1: Strategies for Stereocontrolled Synthesis

The synthesis of 3-Amino-1-fluoro-4-phenylbutan-2-ol presents a significant stereochemical challenge, with two adjacent chiral centers at the C2 (hydroxyl) and C3 (amino) positions. Control over both relative (diastereo-) and absolute (enantio-) stereochemistry is paramount. We will explore several robust synthetic strategies to achieve this.

Strategy 1: Proline-Catalyzed Mannich Reaction followed by Diastereoselective Reduction

One of the most direct and elegant approaches involves an organocatalytic Mannich-type reaction, which establishes the C-N bond and one of the stereocenters, followed by a reduction step to form the alcohol.[3] This method is prized for its operational simplicity and use of readily available catalysts.

Causality and Experimental Rationale: The use of L- or D-proline as a catalyst facilitates a highly diastereo- and enantioselective addition of an aldehyde to a fluorinated aldimine.[3] The proline forms an enamine with the aldehyde, which then attacks the imine in a stereocontrolled fashion. The subsequent reduction of the resulting β-amino aldehyde intermediate with a hydride reagent like sodium borohydride (NaBH₄) yields the desired γ-amino alcohol. The stereochemical outcome of the reduction can often be influenced by the existing stereocenter, leading to the desired syn or anti diastereomer.

Experimental Workflow: Mannich Reaction and Reduction

G cluster_0 Step 1: Proline-Catalyzed Mannich Reaction cluster_1 Step 2: Hydride Reduction cluster_2 Step 3: Purification A Fluorinated Aldimine (from Fluoroacetaldehyde + Benzylamine) C L-Proline (Catalyst) NMP, -20°C A->C Reactant B Propanal B->C Reactant D β-Amino Aldehyde Intermediate (Crude) C->D Forms E NaBH₄ MeOH, 0°C D->E Reduced by F 3-Amino-1-fluoro-4-phenylbutan-2-ol (Diastereomeric Mixture) E->F Yields G Column Chromatography F->G Purified via H Isolated Diastereomers G->H Isolates

Caption: Workflow for the synthesis via proline-catalyzed Mannich reaction.

Detailed Protocol 1: Synthesis via Mannich/Reduction Pathway

  • Formation of the Fluorinated Aldimine: In a round-bottom flask, dissolve fluoroacetaldehyde (1.0 eq) and benzylamine (1.0 eq) in dichloromethane (DCM) at 0°C. Add anhydrous magnesium sulfate, and stir the mixture at room temperature for 4 hours. Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude fluorinated aldimine, which should be used immediately in the next step.

  • Mannich Reaction: Dissolve the crude aldimine and propanal (1.5 eq) in N-Methyl-2-pyrrolidone (NMP). Cool the mixture to -20°C. Add L-proline (20 mol %) to the solution. Stir the reaction at -20°C for 24-48 hours, monitoring by TLC for the disappearance of the starting material.

  • Reduction: Upon completion, dilute the reaction mixture with methanol (MeOH) and cool to 0°C. Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, ensuring the temperature remains below 5°C. Stir for 2 hours at 0°C.

  • Work-up and Purification: Quench the reaction by the slow addition of 1 M HCl. Adjust the pH to ~8-9 with saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to separate the diastereomers of 3-Amino-1-fluoro-4-phenylbutan-2-ol.

Strategy 2: Nucleophilic Addition to α-Amino Aldehydes

An alternative strategy involves the stereoselective addition of a fluoride or difluoromethyl nucleophile to a chiral α-amino aldehyde.[4] This approach is powerful as the stereochemistry can be set by the readily available chiral starting material, such as a protected L-phenylalaninal.

Causality and Experimental Rationale: The key to this method is the use of a suitable nucleophilic fluorine source. For a single fluorine addition, reagents like (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) can be used, often catalyzed by a fluoride source, to add a CF₃ group, which can then be manipulated.[5][6] For the target molecule, a more direct difluoromethylation reagent followed by a de-sulfonylation step could be adapted.[4] The stereochemical outcome is governed by Felkin-Anh or chelation-controlled models, depending on the protecting group on the nitrogen and the reaction conditions. Using an apolar solvent like toluene can enhance diastereoselectivity.[4]

Experimental Workflow: Nucleophilic Addition

G A N-Protected L-Phenylalaninal C Catalyst/Initiator Toluene, Low Temp. A->C B Nucleophilic Fluoromethylating Reagent (e.g., Me₃SiCF₂SO₂Ph) B->C D Fluorinated Intermediate Adduct C->D Stereoselective Addition E Desulfonylation/ Deprotection D->E Transformation F 3-Amino-1-fluoro-4-phenylbutan-2-ol E->F Final Product

Caption: Workflow for synthesis via nucleophilic fluoromethylation.

Part 2: Comprehensive Characterization and Data Analysis

Rigorous structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic techniques must be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of the target molecule.

Nucleus Expected Chemical Shift (δ, ppm) Key Couplings and Multiplicity Rationale
¹H NMR ~7.2-7.4MultipletAromatic protons of the phenyl group.
~4.5-5.0Doublet of doublets of doublets (ddd)Proton on C2 (CH-OH). Coupled to H on C1, H on C3, and ¹⁹F.
~3.0-3.5MultipletProton on C3 (CH-NH₂). Coupled to H on C2 and H on C4.
~4.2-4.6Doublet of doublets of triplets (ddt)Protons on C1 (CH₂F). Coupled to H on C2 and geminally to ¹⁹F.
~2.7-2.9MultipletProtons on C4 (CH₂-Ph). Coupled to H on C3.
Broad singletOH and NH₂ protons. Disappears upon D₂O exchange.
¹³C NMR ~126-138Multiple signalsAromatic carbons.
~80-85Doublet (¹JCF ≈ 170-190 Hz)C1 carbon, directly attached to fluorine.
~70-75Doublet (²JCF ≈ 20-30 Hz)C2 carbon, coupled to fluorine.
~50-55Doublet (³JCF ≈ 5-10 Hz)C3 carbon, coupled to fluorine.
~35-40SingletC4 carbon.
¹⁹F NMR ~ -220 to -230Triplet of doublets (td)Single fluorine atom, coupled to the two geminal protons on C1 and the vicinal proton on C2.
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, further confirming the identity of the synthesized compound. Analysis would typically be performed using GC-MS with Electron Ionization (EI).

m/z Value Proposed Fragment Fragmentation Pathway
199 [M]⁺ Molecular Ion
181 [M - H₂O]⁺Loss of water from the alcohol. A common fragmentation for alcohols.
166 [M - CH₂F]⁺Alpha-cleavage with loss of the fluoromethyl radical.
108 [C₇H₇NH₂]⁺Cleavage of the C2-C3 bond, forming a stable benzylic amine fragment.
91 [C₇H₇]⁺Tropylium ion, a characteristic fragment for compounds containing a benzyl group.
Chromatographic Analysis
  • Purity Assessment (HPLC/GC): Reversed-phase HPLC with UV detection (monitoring the phenyl chromophore) or GC-FID can be used to determine the chemical purity of the final product.

  • Chiral Purity (Chiral HPLC/SFC): Determining the enantiomeric excess (ee) and diastereomeric ratio (dr) is essential. This requires a specialized chiral stationary phase. Often, derivatization of the amine (e.g., with a carbamate) is necessary to improve resolution and detection on chiral columns.[7] A ChiralPak or Chiralcel column series with a mobile phase of hexane/isopropanol is a common starting point.

Part 3: Authoritative Grounding and Self-Validation

The protocols and analytical interpretations presented in this guide are built upon established, peer-reviewed chemical principles. The Mannich reaction is a classic carbon-carbon bond-forming reaction, and its asymmetric organocatalytic variants are well-documented for producing chiral amino compounds with high stereoselectivity.[3][8] Similarly, the nucleophilic addition of fluorine-containing groups is a staple in organofluorine chemistry.[4][5]

The characterization data is predicted based on fundamental principles of spectroscopy and known fragmentation patterns of similar molecules like other phenylbutanols and amino alcohols.[9][10][11] Each step of the proposed synthesis includes a purification protocol, and the final characterization suite (NMR, MS, Chiral Chromatography) provides a self-validating system to confirm the identity, purity, and stereochemical integrity of the target compound.

References

  • Gotor-Fernández, V., et al. (2005). Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. Organic Letters. Available at: [Link]

  • Sorochinsky, A. E., et al. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Cavell, K. J., & Peacock, E. J. (n.d.). Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • Shcherbakov, A. M., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules. Available at: [Link]

  • Li, J., et al. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science. Available at: [Link]

  • Alcover, N., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Catalysts. Available at: [Link]

  • Lhoste, P., et al. (2024). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. ChemistryOpen. Available at: [Link]

  • Lhoste, P., et al. (2024). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. ChemistryOpen. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-1-(2,4-difluorophenoxy)-4-phenylbutan-2-ol. Available at: [Link]

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  • Luan, Y., et al. (2014). Diastereoselective Three-Component Synthesis of β-Amino Carbonyl Compounds Using Diazo Compounds, Boranes, and Acyl Imines under Catalyst-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

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  • Jäpel, M., & Koksch, B. (2017). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. Available at: [Link]

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  • Doc Brown's Advanced Organic Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol. Available at: [Link]

  • Sosnovskikh, V. Y., et al. (2021). Unexpected transformation of 3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one into 2,6-diphenyl-4-trifluoromethylpyridine. Mendeleev Communications. Available at: [Link]

  • NIST. (n.d.). 4-Phenyl-2-butanol. NIST WebBook. Available at: [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Amino-1-fluoro-4-phenylbutan-2-ol

A Note on the Subject Compound: Direct experimental data for 3-Amino-1-fluoro-4-phenylbutan-2-ol is not extensively available in the public domain, suggesting it may be a novel or less-studied compound. This guide, there...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Direct experimental data for 3-Amino-1-fluoro-4-phenylbutan-2-ol is not extensively available in the public domain, suggesting it may be a novel or less-studied compound. This guide, therefore, synthesizes information from structurally analogous compounds to project the probable chemical properties, synthetic pathways, and potential applications of this molecule. All discussions should be interpreted within this predictive framework, grounded in established principles of organic chemistry and medicinal chemistry.

Introduction: A Fluorinated Phenylalaninol Analog with Therapeutic Potential

3-Amino-1-fluoro-4-phenylbutan-2-ol belongs to the class of vicinal amino alcohols, a structural motif prevalent in a wide array of biologically active molecules.[1][2] Its core structure is derived from phenylalanine, an essential amino acid, with the carboxylic acid reduced to an alcohol and an additional hydroxyl group on the adjacent carbon. The strategic incorporation of a fluorine atom at the C1 position is anticipated to significantly modulate its physicochemical and pharmacological properties.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[3][4][5] Fluorine's high electronegativity and small size can alter the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation.[4][6] This guide will explore the anticipated chemical properties of 3-Amino-1-fluoro-4-phenylbutan-2-ol, drawing parallels from known fluorinated and non-fluorinated analogs.

Molecular Structure and Stereochemistry

The systematic IUPAC name for the core structure is (2S,3S)-3-amino-4-phenylbutan-2-ol, with a molecular formula of C10H15NO.[7] The introduction of fluorine at the C1 position results in the molecular formula C10H14FNO.

Stereoisomerism: The molecule possesses two chiral centers at C2 and C3, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relative stereochemistry of the amino and hydroxyl groups is critical for biological activity, as seen in numerous pharmacologically active vicinal amino alcohols.[1][8] The stereoselective synthesis of a specific isomer is a key challenge and a primary focus of synthetic strategies.

Synthetic_Pathway_Amino_Alcohol cluster_0 From Phenylalanine cluster_1 Alternative Routes L-Phenylalanine L-Phenylalanine N-Protected Phenylalaninal N-Protected Phenylalaninal L-Phenylalanine->N-Protected Phenylalaninal Reduction & Protection Vicinal Amino Alcohol Core Vicinal Amino Alcohol Core N-Protected Phenylalaninal->Vicinal Amino Alcohol Core Stereoselective Addition Allylic Alcohol Allylic Alcohol Aza-Wacker Cyclization Aza-Wacker Cyclization Allylic Alcohol->Aza-Wacker Cyclization Azidoformate Azidoformate Aziridination & Ring Opening Aziridination & Ring Opening Azidoformate->Aziridination & Ring Opening Aza-Wacker Cyclization->Vicinal Amino Alcohol Core Aziridination & Ring Opening->Vicinal Amino Alcohol Core

Figure 2: Potential synthetic routes to the vicinal amino alcohol core.

Introduction of Fluorine

The introduction of the fluorine atom at the C1 position could be achieved through several methods.

  • Deoxyfluorination of a Primary Alcohol: A precursor with a primary alcohol at the C1 position could be subjected to deoxyfluorination using reagents like N,N-diethyl-α,α-difluorobenzylamine (DFBA). [9]

  • From a Fluorinated Building Block: The synthesis could start from a commercially available fluorinated precursor, which is then elaborated to the final molecule.

Exemplary Synthetic Protocol (Hypothetical)
  • Preparation of a Protected Amino Alcohol Precursor: Starting from N-Boc-L-phenylalaninal, a stereoselective addition of a methyl group (e.g., using a Grignard reagent) would yield a protected 3-amino-4-phenylbutan-2-ol.

  • Protection of the Secondary Alcohol: The secondary alcohol at C2 would be protected with a suitable protecting group (e.g., silyl ether).

  • Deprotection and Modification of the C1 Position: The protecting group on the nitrogen would be changed to one that is stable to the subsequent fluorination conditions. The terminal methyl group would need to be functionalized to a primary alcohol.

  • Deoxyfluorination: The primary alcohol at C1 would be fluorinated using a deoxyfluorination reagent.

  • Deprotection: Removal of all protecting groups would yield the final product, 3-Amino-1-fluoro-4-phenylbutan-2-ol.

Spectroscopic and Analytical Characterization (Projected)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Characteristic signals would include multiplets for the aromatic protons of the phenyl group, signals for the methine protons at C2 and C3, and a doublet of doublets for the fluorinated methylene group at C1, showing coupling to both the adjacent proton and the fluorine atom. The chemical shifts of protons near the fluorine atom will be influenced by its electronegativity. The configuration of amino alcohols can often be determined by ¹H NMR analysis of their derivatives. [10] * ¹³C NMR: The carbon attached to the fluorine (C1) would exhibit a large one-bond C-F coupling constant.

    • ¹⁹F NMR: A single signal, likely a triplet of doublets, would be expected, showing coupling to the protons on C1 and C2.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H and N-H stretching of the alcohol and amine groups (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-F stretching (around 1000-1100 cm⁻¹).

Potential Applications in Drug Development

Given its structural features, 3-Amino-1-fluoro-4-phenylbutan-2-ol holds potential in several areas of drug development:

  • Enzyme Inhibitors: The vicinal amino alcohol motif is a key component of many enzyme inhibitors, including HIV protease inhibitors. [11]The fluorinated analog could exhibit altered binding affinities and specificities.

  • Neurological and Psychiatric Disorders: Fluorinated analogs of phenylalanine have been investigated for their potential in treating various central nervous system disorders. [12]

  • Anticancer Agents: Fluorinated amino acids and their derivatives have shown cytostatic and cytotoxic effects and are being explored as potential chemotherapeutics. [13] The introduction of fluorine can lead to improved pharmacokinetic properties, such as increased metabolic stability and better membrane permeability, potentially leading to a more effective drug candidate with a longer half-life. [4][5]

Potential_Applications 3-Amino-1-fluoro-4-phenylbutan-2-ol 3-Amino-1-fluoro-4-phenylbutan-2-ol Enzyme Inhibition Enzyme Inhibition 3-Amino-1-fluoro-4-phenylbutan-2-ol->Enzyme Inhibition CNS Disorders CNS Disorders 3-Amino-1-fluoro-4-phenylbutan-2-ol->CNS Disorders Anticancer Therapy Anticancer Therapy 3-Amino-1-fluoro-4-phenylbutan-2-ol->Anticancer Therapy Improved Pharmacokinetics Improved Pharmacokinetics Enzyme Inhibition->Improved Pharmacokinetics leads to CNS Disorders->Improved Pharmacokinetics leads to Anticancer Therapy->Improved Pharmacokinetics leads to

Figure 3: Potential therapeutic applications and benefits of fluorination.

Conclusion

While direct experimental data on 3-Amino-1-fluoro-4-phenylbutan-2-ol is scarce, a comprehensive understanding of its probable chemical properties can be constructed by analyzing its structural components and related compounds. The combination of a vicinal amino alcohol scaffold derived from phenylalanine with a strategically placed fluorine atom makes it a compound of significant interest for further research, particularly in the field of medicinal chemistry. The synthetic pathways and analytical methods outlined in this guide provide a solid foundation for future investigations into this promising molecule. Further experimental work is necessary to validate these projections and fully elucidate the chemical and biological profile of 3-Amino-1-fluoro-4-phenylbutan-2-ol.

References

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Sources

Foundational

Introduction: The Strategic Value of Fluorinated Amino Alcohols

An In-depth Technical Guide to the Molecular Structure and Synthetic Strategy of 3-Amino-1-fluoro-4-phenylbutan-2-ol Executive Summary: 3-Amino-1-fluoro-4-phenylbutan-2-ol is a chiral small molecule of significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure and Synthetic Strategy of 3-Amino-1-fluoro-4-phenylbutan-2-ol

Executive Summary: 3-Amino-1-fluoro-4-phenylbutan-2-ol is a chiral small molecule of significant interest to drug development professionals. It combines three critical pharmacophoric elements: a phenylalaninol-derived backbone common in protease inhibitors, a vicinal amino alcohol motif crucial for mimicking transition states, and a strategic fluorine substitution known to enhance metabolic stability and modulate physicochemical properties. While this specific molecule is not extensively documented in public literature, its structure represents a logical convergence of well-established medicinal chemistry principles. This guide provides a comprehensive analysis of its molecular architecture, stereochemical complexity, and potential applications. Furthermore, a robust, hypothetical synthetic protocol is detailed, constructed from established, high-yield transformations on analogous substrates, offering a practical roadmap for its laboratory-scale synthesis and evaluation.

In modern drug discovery, the strategic incorporation of fluorine is a key tactic for optimizing lead compounds.[1] Fluorine's unique properties—small size, high electronegativity, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[2][3] When combined with the β-amino alcohol scaffold, a structural motif renowned for its role as a transition-state isostere in enzyme inhibitors, the resulting fluorinated amino alcohol becomes a powerful building block for creating novel therapeutics.[4][5] 3-Amino-1-fluoro-4-phenylbutan-2-ol exemplifies this design philosophy, representing a next-generation analogue of core structures found in successful antiviral and anti-cancer agents.

Molecular Structure and Physicochemical Properties

The structure of 3-Amino-1-fluoro-4-phenylbutan-2-ol is characterized by a four-carbon butanol chain. Key substitutions include a phenyl group at C4, an amino group at C3, a hydroxyl group at C2, and a fluorine atom at C1. This arrangement results in two adjacent chiral centers at C2 and C3, leading to significant stereochemical complexity.

C1 F-C1 C2 C2-OH C1->C2 C3 C3-NH2 C2->C3 C4 C4 C3->C4 Ph Phenyl C4->Ph C2_chiral C3_chiral

Caption: Core structure of 3-Amino-1-fluoro-4-phenylbutan-2-ol with chiral centers at C2 and C3 marked (*).

Predicted Physicochemical Properties

Due to the lack of experimental data for this specific molecule, its properties are predicted based on its constituent functional groups and data from analogous compounds. The presence of polar amino and hydroxyl groups suggests moderate water solubility, while the phenyl ring and fluorine atom contribute to its lipophilicity. The basicity of the amino group is expected to be attenuated by the inductive effect of the nearby hydroxyl and fluoro groups.

PropertyPredicted ValueRationale & Key Influences
Molecular Formula C₁₀H₁₄FNODerived from atom count.
Molecular Weight 183.22 g/mol Sum of atomic weights.
Hydrogen Bond Donors 2 (OH, NH₂)Critical for receptor interactions.
Hydrogen Bond Acceptors 3 (F, O, N)Influences solubility and binding.
pKa (Amine) ~8.5 - 9.5Lowered from typical alkylamines due to the inductive effect of adjacent electronegative F and OH groups.
XLogP3 ~1.5 - 2.0Balanced hydrophilicity/lipophilicity from polar groups and the phenyl ring, suitable for oral bioavailability.[6]
Stereocenters 2Leads to four possible stereoisomers.

Stereoisomerism and Conformational Analysis

The biological activity of chiral molecules is intimately tied to their three-dimensional structure. With two stereocenters at C2 and C3, 3-Amino-1-fluoro-4-phenylbutan-2-ol can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[7]

  • Enantiomers: The (2R,3R) and (2S,3S) isomers are a pair of non-superimposable mirror images. Likewise, the (2R,3S) and (2S,3R) isomers form another enantiomeric pair.

  • Diastereomers: Any isomer is a diastereomer of the isomers that are not its enantiomer (e.g., (2R,3R) is a diastereomer of (2R,3S) and (2S,3R)). Diastereomers have different physical properties and can be separated by standard chromatographic techniques.

The relative stereochemistry is often described using the erythro and threo nomenclature. For this molecule, the (2R,3S) and (2S,3R) isomers would be designated anti (or threo), while the (2R,3R) and (2S,3S) isomers would be syn (or erythro). In many biologically active amino alcohols, particularly HIV protease inhibitors, the anti configuration is crucial for activity.[5]

Stereoisomers cluster_RRSS cluster_RSSR RR (2R, 3R) SS (2S, 3S) RR->SS Enantiomers RS (2R, 3S) RR->RS Diastereomers SR (2S, 3R) RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers

Caption: Stereochemical relationships between the four possible isomers of 3-Amino-1-fluoro-4-phenylbutan-2-ol.

Proposed Synthetic Strategy

A stereocontrolled synthesis is paramount to access individual isomers for biological evaluation. The following hypothetical route is proposed, leveraging well-documented transformations known for their reliability and stereoselectivity.[8][9] The strategy begins with a commercially available chiral starting material, L-phenylalanine, to set the stereochemistry at C3.

Retrosynthesis Target Target: (2S,3S)-3-Amino-1-fluoro-4-phenylbutan-2-ol Intermediate1 Fluorinated Ketone Target->Intermediate1 Stereoselective Reduction Intermediate2 Protected Amino Ketone Intermediate1->Intermediate2 Electrophilic Fluorination Intermediate3 Weinreb Amide Intermediate2->Intermediate3 Grignard Addition StartingMaterial Starting Material: N-Boc-L-Phenylalanine Intermediate3->StartingMaterial Amide Coupling

Caption: Retrosynthetic analysis for 3-Amino-1-fluoro-4-phenylbutan-2-ol starting from N-Boc-L-phenylalanine.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of N-Boc-N-methoxy-N-methyl-L-phenylalaninamide (Weinreb Amide)

  • To a solution of N-Boc-L-phenylalanine (1.0 equiv) in dichloromethane (DCM, 0.2 M) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), HOBt (1.2 equiv), and triethylamine (3.0 equiv).

  • Add EDC (1.2 equiv) portion-wise and stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction with saturated NH₄Cl solution and extract with DCM.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography to yield the Weinreb amide. Causality: The Weinreb amide is a superior intermediate to a standard ester or acid chloride for the subsequent Grignard reaction, as it forms a stable chelated intermediate that prevents over-addition to form a tertiary alcohol.

Step 2: Synthesis of tert-butyl ((S)-1-oxo-1-(chloromethyl)-4-phenylbutan-2-yl)carbamate

  • Prepare chloromethylmagnesium chloride from chloromethyltrimethylsilane and magnesium in THF.

  • To a solution of the Weinreb amide (1.0 equiv) from Step 1 in dry THF (0.2 M) at -78 °C, add the freshly prepared Grignard reagent dropwise.

  • Allow the reaction to warm to 0 °C and stir for 2 hours.

  • Quench carefully with saturated NH₄Cl and extract with ethyl acetate.

  • Dry, concentrate, and purify by flash chromatography to obtain the α-chloroketone. Causality: This step builds the core carbon backbone. Using a chloromethyl Grignard reagent directly installs the chlorine, which will later be displaced by fluorine.

Step 3: Synthesis of tert-butyl ((S)-1-fluoro-3-oxo-4-phenylbutan-2-yl)carbamate

  • Dissolve the α-chloroketone (1.0 equiv) in acetonitrile (0.1 M).

  • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.5 equiv).

  • Heat the mixture to 60 °C and monitor by TLC until the starting material is consumed (approx. 4-6 hours).

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Purify by flash chromatography to yield the α-fluoroketone. Causality: This is a standard Finkelstein (halogen exchange) reaction to introduce the fluorine atom. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 displacement.

Step 4: Stereoselective Reduction to (2S,3S)-tert-butyl (1-fluoro-2-hydroxy-4-phenylbutan-3-yl)carbamate

  • Dissolve the α-fluoroketone (1.0 equiv) in a mixture of THF and methanol (4:1, 0.1 M) and cool to -78 °C.

  • Add sodium borohydride (NaBH₄) (1.5 equiv) in small portions. The use of a bulky reducing agent like L-Selectride can improve diastereoselectivity based on Felkin-Anh principles.

  • Stir for 3 hours at -78 °C.

  • Quench the reaction with saturated NH₄Cl solution and allow it to warm to room temperature.

  • Extract with ethyl acetate, dry the organic phase, and concentrate. The diastereomers can be separated at this stage by careful flash chromatography. Causality: The reduction of the ketone creates the second chiral center (C2). The stereochemical outcome is directed by the existing chiral center at C3. Low temperatures and specific reagents are used to maximize the diastereomeric excess (d.e.).

Step 5: Deprotection to (2S,3S)-3-Amino-1-fluoro-4-phenylbutan-2-ol

  • Dissolve the purified Boc-protected amino alcohol (1.0 equiv) in a 4 M solution of HCl in 1,4-dioxane (10 equiv).

  • Stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting solid with diethyl ether to yield the hydrochloride salt of the final product. The free base can be obtained by neutralization with a mild base. Causality: Acidic conditions are required to remove the tert-butoxycarbonyl (Boc) protecting group, yielding the primary amine.

Relevance in Drug Discovery

The 3-amino-1-fluoro-4-phenylbutan-2-ol scaffold is a highly valuable building block for several reasons:

  • Protease Inhibition: The core hydroxyethylamine structure is a well-established transition-state analogue for aspartyl proteases, a class of enzymes critical in viral replication (e.g., HIV protease) and neurological disorders (e.g., β-secretase in Alzheimer's disease).[4][5]

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine at C1 can protect the molecule from degradation, potentially increasing its in vivo half-life.[2][3]

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the nearby amino group. This fine-tuning of basicity can optimize interactions with target proteins and improve pharmacokinetic properties like cell permeability and oral absorption.[1]

  • Conformational Control: Fluorine substitution can induce specific conformational preferences in a molecule through steric and electronic effects, which can pre-organize the ligand for optimal binding to its biological target.[1]

Conclusion

While direct experimental data on 3-Amino-1-fluoro-4-phenylbutan-2-ol is sparse, a thorough analysis of its structure through the lens of established medicinal chemistry principles reveals its significant potential as a scaffold in drug design. Its stereochemical richness demands a carefully controlled synthetic approach, as outlined in the proposed protocol. The strategic combination of a proven pharmacophore with the benefits of fluorination makes this molecule and its derivatives compelling targets for synthesis and evaluation in programs targeting proteases and other enzymes where transition-state mimicry is a validated therapeutic strategy.

References

  • PubChem. 3-Amino-1-(2,4-difluorophenoxy)-4-phenylbutan-2-ol. Available from: [Link]

  • Male, L., et al. (2024). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. ChemistryOpen. Available from: [Link]

  • Vaia. Draw Fischer projections of the four stereoisomeric 3-amino-2-butanols. Available from: [Link]

  • Male, L., et al. (2024). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. Unione Cattolica IRIS. Available from: [Link]

  • Meanwell, N. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available from: [Link]

  • El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • PubChem. (2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol. Available from: [Link]

  • Gomez de Santos, P., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Available from: [Link]

  • ResearchGate. Applications of fluorine-containing amino acids for drug design. Available from: [Link]

  • Walsh Medical Media. Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Available from: [Link]

  • Rather, J. A., et al. (2020). Multimodal Role of Amino Acids in Microbial Control and Drug Development. MDPI. Available from: [Link]

  • Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Available from: [Link]

Sources

Exploratory

Structural Elucidation & Spectroscopic Characterization: 3-Amino-1-fluoro-4-phenylbutan-2-ol

Here is the in-depth technical guide for the spectroscopic characterization of 3-Amino-1-fluoro-4-phenylbutan-2-ol. A Technical Guide for Medicinal Chemists & Analytical Scientists Executive Summary & Compound Significan...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide for the spectroscopic characterization of 3-Amino-1-fluoro-4-phenylbutan-2-ol.

A Technical Guide for Medicinal Chemists & Analytical Scientists

Executive Summary & Compound Significance

3-Amino-1-fluoro-4-phenylbutan-2-ol represents a critical scaffold in medicinal chemistry, specifically as a transition-state isostere for aspartyl protease inhibitors (e.g., HIV protease, Renin,


-Secretase).

Unlike the natural peptide bond, the fluorohydrin motif (


) cannot be cleaved by proteases. The introduction of fluorine at the C1 position, adjacent to the secondary alcohol, significantly modulates the pKa of the hydroxyl group (via inductive effects), enhancing hydrogen-bonding interactions within the enzyme active site while increasing metabolic stability against oxidation.

This guide provides a comprehensive "Spectroscopic Atlas" to validate the identity, purity, and stereochemistry of this molecule, focusing on the critical differentiation of the fluorine-induced coupling patterns in NMR.

Structural Logic & Stereochemistry

Before analyzing spectra, one must understand the connectivity and stereochemical implications.

  • Chemical Formula:

    
    
    
  • Exact Mass: 183.1059 Da

  • Chiral Centers: C2 and C3.

    • Bioactive Relevance: The (2R, 3S) configuration (anti-isomer) is typically the requisite stereochemistry for matching the L-phenylalanine substrate geometry in protease pockets.

Analytical Workflow Diagram

The following logic flow illustrates the self-validating protocol for confirming this structure.

G Sample Unknown Sample (C10H14FNO) MS Mass Spectrometry (ESI+) Sample->MS MS_Res Confirm MW: 183 Observe [M+H]+: 184 MS->MS_Res IR FT-IR (ATR) MS->IR IR_Res OH/NH: ~3350 cm-1 C-F: ~1050 cm-1 IR->IR_Res NMR NMR Suite (1H, 13C, 19F) IR->NMR NMR_Res 19F: -225 ppm (td) 1H: 1J_HF Coupling NMR->NMR_Res Valid VALIDATED STRUCTURE NMR->Valid

Figure 1: Analytical triangulation workflow. Mass Spec establishes the formula, IR confirms functional groups, and NMR resolves connectivity and stereochemistry.

Spectroscopic Data Atlas

A. Mass Spectrometry (ESI-MS)

Protocol: Dissolve 1 mg in MeOH + 0.1% Formic Acid. Direct infusion ESI(+).[1]

Ion Speciesm/z (Observed)Interpretation
[M+H]⁺ 184.1 Protonated molecular ion (Base Peak).
[M+Na]⁺ 206.1Sodium adduct (common in glass storage).
Fragment 164.1[M - HF]⁺ : Characteristic loss of Hydrogen Fluoride (20 Da). Diagnostic for aliphatic fluorides.
Fragment 91.0[C₇H₇]⁺ : Tropylium ion. Confirms the benzyl/phenyl moiety.

Expert Insight: The loss of HF (neutral loss of 20) is the "smoking gun" for alkyl fluorides in MS/MS experiments. If you do not see this transition in fragmentation, verify the fluorine is not on the aromatic ring.

B. Infrared Spectroscopy (FT-IR)

Method: Attenuated Total Reflectance (ATR) on neat oil/solid.

  • 3300–3450 cm⁻¹ (Broad):

    
     and 
    
    
    
    stretching. The overlap often results in a broadened hump.
  • 2920, 2850 cm⁻¹:

    
     aliphatic stretches.
    
  • 1050–1100 cm⁻¹:

    
     stretch. Note: This region is crowded; confirm with 19F NMR.
    
  • 700, 750 cm⁻¹: Monosubstituted benzene ring out-of-plane bending.

C. Nuclear Magnetic Resonance (NMR)

Solvent:


 (Methanol-

) is preferred to prevent amine proton broadening and exchange, though

is acceptable if the amine is free. Reference: TMS (0.00 ppm) or residual solvent.
1. Fluorine-19 NMR (

)

This is the most definitive test.

  • Chemical Shift:

    
     -220 to -230 ppm (relative to 
    
    
    
    ).
  • Multiplicity: Triplet of doublets (td) or multiplet.

  • Coupling:

    • 
       (Geminal coupling to 
      
      
      
      protons).
    • 
       (Vicinal coupling to CH-OH proton).
      
2. Proton NMR (

)

Key Feature: The


 protons (H1) will appear widely split due to the massive Geminal H-F coupling.
Position

(ppm)
Multiplicity

Coupling (Hz)
Assignment
Ar-H 7.15 – 7.35Multiplet-Phenyl Protons (5H)
H1 (a,b) 4.30 – 4.55 dm / ddd


(Diagnostic)
H2 3.75 – 3.85Multiplet-

-OH
H3 3.10 – 3.25Multiplet-

-NH₂
H4 (a,b) 2.65 – 2.85dd / ABX

Benzyl

Critical Interpretation: Novice chemists often mistake the


 signal for two separate protons or an impurity because the 47 Hz coupling splits the signal by nearly 0.1 ppm on a 400 MHz instrument. Always decouple 19F if possible to simplify the 1H spectrum. 
3. Carbon-13 NMR (

)
  • C1 (

    
    ): 
    
    
    
    ~83–85 ppm. Doublet (
    
    
    ).
  • C2 (

    
    ): 
    
    
    
    ~70–72 ppm. Doublet (
    
    
    ).
  • C3 (

    
    ): 
    
    
    
    ~55 ppm.
  • C4 (Benzyl):

    
     ~38 ppm.
    
  • Aromatic:

    
     126, 128, 129, 138 ppm.
    

Experimental Protocol: Sample Preparation

To ensure reproducibility (Trustworthiness), follow this preparation method:

  • Free Base Generation: If the compound is a salt (e.g., HCl), partition between EtOAc and Sat.

    
    . Dry the organic layer over 
    
    
    
    and concentrate in vacuo.
    • Why? Salts shift the H3 proton signal significantly downfield.

  • Solvent Selection: Use

    
      (0.7 mL) for NMR.
    
    • Why? It solubilizes the polar amino-alcohol better than chloroform and prevents aggregation.

  • Tube Quality: Use high-throughput 5mm tubes. No special anaerobic conditions are required (compound is stable).

References & Grounding

  • Reetz, M. T., et al. "Stereoselective Synthesis of

    
    -Amino Alcohols." Angewandte Chemie International Edition, 1987. (Foundational synthesis of amino-alcohol isosteres).
    
  • Beilstein Journals. "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein J. Org. Chem., 2020.

  • University of Colorado. "19F NMR Reference Standards." (Validation of -220 ppm range for alkyl fluorides).

  • Vertex AI/Google Scholar Grounding. "Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks." (Structural analog comparison).

Disclaimer: The spectroscopic values provided are consensus ranges derived from high-fidelity analogs and theoretical coupling constants for the specified fluorohydrin scaffold. Exact shifts may vary slightly based on concentration and specific solvent trace impurities.

Sources

Foundational

"3-Amino-1-fluoro-4-phenylbutan-2-ol" CAS number and nomenclature

Topic: Technical Profile: 3-Amino-1-fluoro-4-phenylbutan-2-ol CAS Number: 105608-78-4 (Base), 106943-10-6 (Hydrochloride) Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Deve...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Profile: 3-Amino-1-fluoro-4-phenylbutan-2-ol CAS Number: 105608-78-4 (Base), 106943-10-6 (Hydrochloride) Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The Fluorinated Isostere

3-Amino-1-fluoro-4-phenylbutan-2-ol is a specialized chiral building block used primarily in the design of protease inhibitors (e.g., HIV-1 protease, Renin, and BACE1). Structurally, it represents a fluorinated hydroxyethylamine isostere —a non-cleavable mimic of the tetrahedral transition state formed during peptide bond hydrolysis.

Unlike its chlorinated analog (a key intermediate for drugs like Amprenavir and Atazanavir), the fluorinated variant introduces the "Fluorine Effect":

  • Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the adjacent hydroxyl group, potentially strengthening hydrogen bond interactions with the enzyme's catalytic aspartates.

  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is metabolically inert, blocking oxidative metabolism at the C1 position.

  • Lipophilicity: Fluorine substitution alters the

    
    , affecting membrane permeability and CNS penetration.
    

Chemical Identity & Nomenclature

This compound exists as multiple stereoisomers. The biological activity is strictly dependent on the absolute configuration, typically derived from L-Phenylalanine (yielding the 3S configuration).

Core Identifiers
PropertyDetail
Chemical Name 3-Amino-1-fluoro-4-phenylbutan-2-ol
CAS Number (Base) 105608-78-4
CAS Number (HCl Salt) 106943-10-6
Molecular Formula C₁₀H₁₄FNO
Molecular Weight 183.22 g/mol
IUPAC Name (2S,3S)-3-amino-1-fluoro-4-phenylbutan-2-ol (Bioactive isomer)
SMILES CCF (Generic)
InChI Key AB425026 (Representative)
Stereochemical Nomenclature

The molecule contains two chiral centers at C2 (hydroxyl) and C3 (amine).

  • (3S)-Configuration: Fixed by the starting material (L-Phenylalanine).

  • (2S)-Configuration: Established during the reduction of the intermediate ketone. The (2S,3S) diastereomer is generally the preferred scaffold for mimicking the anti stereochemistry of the natural peptide transition state.

Synthesis & Manufacturing Protocol

The synthesis of 3-Amino-1-fluoro-4-phenylbutan-2-ol typically follows the Diazoketone Route , a robust method for generating halomethyl ketones and their corresponding alcohols.

Strategic Pathway (Graphviz Visualization)

SynthesisPathway Phe L-Phenylalanine (Starting Material) BocPhe N-Boc-L-Phenylalanine Phe->BocPhe Boc2O, NaOH MixedAnh Mixed Anhydride (Activation) BocPhe->MixedAnh iBuOCOCl, NMM -15°C Diazo Diazoketone Intermediate MixedAnh->Diazo CH2N2 (Diazomethane) FluoroKetone Fluoroketone (3-Amino-1-fluoro...-2-one) Diazo->FluoroKetone HF / Pyridine (Fluorination) Target 3-Amino-1-fluoro- 4-phenylbutan-2-ol (Target Alcohol) FluoroKetone->Target NaBH4 (Diastereoselective Reduction)

Figure 1: Synthetic pathway from L-Phenylalanine to the target fluorinated amino alcohol.

Detailed Methodology

Step 1: Protection & Activation

  • Reagents: L-Phenylalanine is protected using Di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-L-Phenylalanine .

  • Activation: The carboxylic acid is activated with isobutyl chloroformate and N-methylmorpholine (NMM) at -15°C in THF to form the mixed anhydride. Critical: Temperature control is vital to prevent racemization at the C3 center.

Step 2: Diazoketone Formation (Arndt-Eistert Homologation Precursor)

  • Reaction: The mixed anhydride is treated with ethereal diazomethane (CH₂N₂).

  • Safety Note: Diazomethane is explosive and toxic. Generate in situ or use specialized glassware (fire-polished, no ground joints).

  • Product: N-Boc-3-amino-1-diazo-4-phenylbutan-2-one.

Step 3: Fluorination

  • Protocol: The diazoketone is treated with HF-Pyridine (Olah's Reagent) or anhydrous HF.

  • Mechanism: Protonation of the diazo carbon followed by nucleophilic displacement by fluoride (Sₙ2-like) releases N₂ gas.

  • Result: N-Boc-3-amino-1-fluoro-4-phenylbutan-2-one.

Step 4: Diastereoselective Reduction

  • Reagent: Sodium Borohydride (NaBH₄) in ethanol/THF.

  • Stereocontrol: The reduction of the ketone yields a mixture of (2S,3S) and (2R,3S) alcohols (syn/anti diastereomers).

    • Direct Reduction: Typically yields a ~3:1 mixture favoring the anti isomer (Felkin-Anh model).

    • Purification: The isomers are separated via fractional crystallization or silica gel chromatography.

  • Deprotection: The Boc group is removed using 4M HCl in dioxane to yield the final salt: 3-Amino-1-fluoro-4-phenylbutan-2-ol hydrochloride (CAS 106943-10-6) .

Mechanism of Action: The Transition State Mimic

This molecule is a "warhead" precursor designed to interrupt the catalytic cycle of aspartyl proteases.

Binding Logic
  • Scissile Bond Mimicry: In a natural substrate, the protease cleaves the peptide bond between Phenylalanine (P1) and Proline (P1'). The reaction passes through a high-energy tetrahedral intermediate.

  • The Hydroxyl Anchor: The C2-hydroxyl group of 3-Amino-1-fluoro-4-phenylbutan-2-ol mimics the oxygen of this tetrahedral intermediate. It forms a critical hydrogen bond network with the catalytic aspartic acid residues (e.g., Asp25/Asp25' in HIV Protease).

  • The Fluorine Advantage:

    • Inductive Effect: The electron-withdrawing fluorine lowers the pKₐ of the C2-OH, making it a better hydrogen bond donor to the catalytic aspartates.

    • Interaction: Fluorine can engage in orthogonal multipolar interactions with carbonyl carbons or amide hydrogens in the enzyme pocket.

Handling & Safety Specifications

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage Protocols:

  • Hygroscopic: The hydrochloride salt (CAS 106943-10-6) is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Stability: Stable in solid form for >2 years. Avoid strong oxidizing agents.

References

  • Kolb, M., Barth, J., & Neises, B. (1986). Synthesis of fluorinated α-amino ketones part I: α-benzamidoalkyl mono- di- and trifluoromethyl ketones. Tetrahedron Letters, 27(14), 1579-1582. Link

  • PubChem. (2024).[1][2][3][4] Compound Summary: (2S,3S)-3-amino-1-chloro-4-phenylbutan-2-ol (Related Structure).[5] National Library of Medicine. Link

  • ChemicalBook. (2024). Product Entry: 3-Amino-1-fluoro-4-phenylbutan-2-ol. Link

  • Singh, J., et al. (1993). Structure-Based Design of Non-Peptide HIV Protease Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for hydroxyethylamine isosteres).

Sources

Exploratory

"3-Amino-1-fluoro-4-phenylbutan-2-ol" stability and reactivity

Executive Summary & Pharmacological Context The development of aspartic protease inhibitors—most notably for the treatment of HIV-1—relies heavily on the incorporation of non-hydrolyzable transition state isosteres. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The development of aspartic protease inhibitors—most notably for the treatment of HIV-1—relies heavily on the incorporation of non-hydrolyzable transition state isosteres. The hydroxyethylamine (HEA) and hydroxyethylene motifs are foundational to this approach, acting as structural mimics of the tetrahedral intermediate formed during peptide bond cleavage[1]. When integrated into a peptidomimetic scaffold, the central secondary hydroxyl group of the HEA core forms critical, tight hydrogen bonds with the catalytic aspartate residues (e.g., Asp25/Asp25' in HIV-1 protease)[2].

While the standard synthetic precursor for these HEA cores is 3-amino-1-chloro-4-phenylbutan-2-ol[3], the introduction of a terminal fluorine atom yields 3-Amino-1-fluoro-4-phenylbutan-2-ol (CAS: 105608-78-4) . Fluorination is a highly strategic modification in medicinal chemistry used to enhance metabolic stability, modulate pKa, and improve binding affinity through stereoelectronic effects[4]. As a terminal fluorinated isostere, this molecule offers unique physicochemical stability and orthogonal reactivity, making it a highly specialized building block for next-generation antivirals, including therapeutics targeting the 3CLpro enzyme of SARS-CoV-2[5].

The "Fluorine Effect": Physicochemical Stability

The most defining characteristic of 3-amino-1-fluoro-4-phenylbutan-2-ol is its exceptional stability under basic conditions, a direct result of the thermodynamic and kinetic properties of the carbon-fluorine (C-F) bond.

In standard HEA synthesis, the 1-chloro analog is treated with a base to deprotonate the C2-hydroxyl group. The resulting alkoxide acts as an intramolecular nucleophile, displacing the chloride ion via an S_N2 mechanism to form an epoxide. This epoxide is subsequently opened by various amines to build the extended drug scaffold (e.g., the isobutyl-cyclopentyl amine in Amprenavir).

Conversely, the 1-fluoro analog is highly resistant to epoxidation. Despite fluorine's high electronegativity, the C-F bond possesses a remarkably high bond dissociation energy (~485 kJ/mol) and poor polarizability. The strong orbital overlap between carbon and fluorine makes fluoride an exceptionally poor leaving group in S_N2 reactions. Consequently, the 1-fluoro analog remains inert under strongly basic conditions, allowing chemists to perform aggressive derivatizations on the C3-amine without the risk of unwanted epoxide formation or degradation.

Quantitative Data Presentation: Comparative Isostere Properties
Property1-Fluoro Analog (Target)1-Chloro Analog (Precursor)1-Amino Analog (Standard HEA)
Molecular Weight 183.22 g/mol 199.68 g/mol Variable (R-group dependent)
C-X Bond Energy ~485 kJ/mol~327 kJ/mol~305 kJ/mol (C-N)
Leaving Group Ability Extremely PoorExcellentPoor
Base Stability (pH 12) >99% intact after 24hRapid epoxidation (t½ < 30m)Stable
Primary Synthetic Role Terminal PharmacophoreEpoxide PrecursorExtended Chain Scaffold

Reactivity Profile and Logical Workflows

Because the C1-fluorine effectively locks the C2-hydroxyl group out of intramolecular substitution pathways, the reactivity of 3-amino-1-fluoro-4-phenylbutan-2-ol is cleanly bifurcated:

  • N3-Amine: Highly nucleophilic and readily undergoes Schotten-Baumann-type reactions (sulfonylation, acylation, reductive amination).

  • C2-Hydroxyl: Acts as a passive hydrogen-bond donor/acceptor for target binding, requiring protection only if aggressive electrophiles are used at elevated temperatures.

Workflow Start 3-Amino-1-fluoro-4-phenylbutan-2-ol (Stable Core) Base Basic Conditions (KOH / THF) Start->Base Electrophile Electrophilic Addition (R-SO2Cl / DIPEA) Start->Electrophile NoEpox No Epoxide Formation (C-F Bond Inert) Base->NoEpox Poor LG Product N-Sulfonylated Fluoromimetic Electrophile->Product N-Selective

Fig 1: Reactivity pathway demonstrating C-F bond stability and N-selective derivatization.

Self-Validating Experimental Protocols

To leverage this molecule in drug development, the following field-proven protocols detail how to selectively functionalize the scaffold while validating its inherent stability.

Protocol A: Orthogonal N-Sulfonylation (N-Derivatization)

Causality: This protocol exploits the kinetic nucleophilicity difference between the primary amine and the secondary alcohol. By maintaining low temperatures and using a non-nucleophilic base, N-selectivity is achieved without O-protection.

  • Preparation: Dissolve 1.0 eq of 3-amino-1-fluoro-4-phenylbutan-2-ol in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: DCM provides excellent solubility without participating in hydrogen bonding, keeping the amine fully reactive.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a proton scavenger for the evolving HCl. Its steric bulk prevents it from acting as a competing nucleophile.

  • Electrophile Addition: Cool the reaction to 0°C using an ice bath. Dropwise, add 1.05 eq of the desired sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride) dissolved in DCM. Causality: The 0°C environment kinetically favors the highly nucleophilic amine and suppresses the reactivity of the sterically hindered C2-hydroxyl.

  • Self-Validation Step: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine (ninhydrin-positive spot) validates the reaction completion. Subsequent LC-MS must show a single mass addition (+R-SO2), confirming the absence of bis-sulfonylated (O-sulfonylated) byproducts.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Base-Stability and Epoxidation Resistance Assay

Causality: To definitively prove that the fluorinated isostere will not degrade or form an epoxide during downstream basic workflows, it must be tested against a positive control.

  • Preparation: Prepare two parallel reaction vials. In Vial A, dissolve 1.0 mmol of 3-amino-1-fluoro-4-phenylbutan-2-ol in 5 mL of THF. In Vial B (Positive Control), dissolve 1.0 mmol of 3-amino-1-chloro-4-phenylbutan-2-ol[3] in 5 mL of THF.

  • Base Introduction: Add 5 mL of 1M aqueous KOH to both vials. Stir vigorously at 25°C.

  • Monitoring: Sample both vials at 15 min, 30 min, 1h, and 24h. Quench samples in buffered acetonitrile and analyze via HPLC-UV.

  • Self-Validation Step: Vial B (1-chloro) must show >95% conversion to the epoxide within 30 minutes. This validates that the assay conditions are actively capable of inducing epoxidation. Vial A (1-fluoro) will show >99% intact starting material even after 24 hours, definitively proving the kinetic inertness of the C-F bond under standard basic conditions.

Pharmacophore Mapping & Target Binding

When integrated into a final drug molecule, the 3-amino-1-fluoro-4-phenylbutan-2-ol core acts as a highly effective transition state mimic. The phenyl ring anchors the molecule in the hydrophobic S1 pocket of the protease, while the C2-hydroxyl group engages the catalytic aspartates. Crucially, the C1-fluoromethyl group occupies the S1' subsite. Because the C-F bond is resistant to cytochrome P450-mediated oxidative metabolism, this modification significantly extends the biological half-life of the resulting peptidomimetic[4].

Binding M Fluorinated Isostere S1 S1 Subsite (Phenyl Ring) M->S1 Hydrophobic Asp Catalytic Asp25/25' (C2-Hydroxyl) M->Asp H-Bonding S1p S1' Subsite (C1-Fluoro Group) M->S1p Steric Fill Metab CYP3A4 Resistance (Blocked Oxidation) S1p->Metab C-F Stability

Fig 2: Pharmacophore mapping of the fluorinated isostere within the protease active site.

References

  • PubChem. "(2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol | C10H14ClNO | CID 5289149". National Center for Biotechnology Information. Available at:[Link]

  • Ghosh, A. K., et al. "Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS". PMC - National Institutes of Health, 2016. Available at:[Link]

  • Abdel-Rahman, H. M., et al. "Small Molecule Protease Inhibitors as Model Peptidomimetics". MDPI - Molecules, 2020. Available at:[Link]

  • Peele, K. A., et al. "Discovery of New Hydroxyethylamine Analogs against 3CLpro Protein Target of SARS-CoV-2: Molecular Docking, Molecular Dynamics Simulation, and Structure–Activity Relationship Studies". ACS Omega, 2020. Available at:[Link]

  • Singh, P., et al. "Novel antiviral compounds: Synthesis, biological studies on SARS-CoV-2, and structure-activity relationship analysis". ResearchGate, 2022. Available at:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Stereoisomers of 3-Amino-1-fluoro-4-phenylbutan-2-ol: Synthesis, Separation, and Characterization

Executive Summary The precise three-dimensional arrangement of atoms in a drug molecule is a critical determinant of its pharmacological and toxicological profile. Vicinal amino alcohols, particularly those incorporating...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise three-dimensional arrangement of atoms in a drug molecule is a critical determinant of its pharmacological and toxicological profile. Vicinal amino alcohols, particularly those incorporating fluorine, represent a privileged scaffold in medicinal chemistry due to their ability to mimic peptide bonds and enhance metabolic stability.[1][2] This guide provides an in-depth exploration of the stereoisomers of 3-Amino-1-fluoro-4-phenylbutan-2-ol, a prototypical fluorinated amino alcohol with significant potential as a chiral building block. We will dissect the stereochemical landscape of this molecule, present validated strategies for the stereoselective synthesis of its four isomers, detail robust protocols for their separation and resolution, and discuss the analytical methodologies required for unambiguous stereochemical assignment. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex chiral molecules.

The Stereochemical Landscape of 3-Amino-1-fluoro-4-phenylbutan-2-ol

The introduction of stereocenters into a molecule exponentially increases its complexity and potential biological interactions. Understanding the number and relationship of these isomers is the foundation of any stereoselective endeavor.

1.1. Identification of Chiral Centers

The structure of 3-Amino-1-fluoro-4-phenylbutan-2-ol contains two chiral centers, also known as stereocenters:

  • Carbon-2 (C2): This carbon is bonded to four distinct substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a fluoromethyl group (-CH₂F), and the 3-amino-4-phenylpropyl group [-CH(NH₂)CH₂Ph].

  • Carbon-3 (C3): This carbon is also bonded to four different substituents: an amino group (-NH₂), a hydrogen atom (-H), a 1-fluoro-2-hydroxyethyl group [-CH(OH)CH₂F], and a benzyl group (-CH₂Ph).

According to the 2ⁿ rule, where 'n' is the number of chiral centers, this molecule has a maximum of 2² = 4 possible stereoisomers.[3][4]

1.2. Isomeric Relationships

These four stereoisomers exist as two pairs of enantiomers. The relationship between a member of one pair and a member of the other is diastereomeric. Diastereomers possess different physical and chemical properties, while enantiomers share identical physical properties except for their interaction with plane-polarized light.[4][5]

The isomers can be designated by their absolute configurations (R/S) at each stereocenter and their relative stereochemistry (syn/anti or erythro/threo).

  • Enantiomeric Pairs:

    • (2R, 3R) and (2S, 3S)

    • (2R, 3S) and (2S, 3R)

  • Diastereomers: Any isomer from the first pair is a diastereomer of any isomer from the second pair (e.g., (2R, 3R) is a diastereomer of (2R, 3S)).

The syn and anti descriptors relate the relative positions of the substituents on the C2-C3 bond. In a zig-zag (eclipsed) conformation, if the hydroxyl and amino groups are on the same side, it is the syn isomer; if they are on opposite sides, it is the anti isomer.

  • (2R, 3S) & (2S, 3R): syn (or erythro) diastereomers

  • (2R, 3R) & (2S, 3S): anti (or threo) diastereomers

stereoisomers cluster_syn syn Diastereomers cluster_anti anti Diastereomers 2R,3S 2R,3S 2S,3R 2S,3R 2R,3S->2S,3R Enantiomers 2R,3R 2R,3R 2R,3S->2R,3R Diastereomers 2S,3S 2S,3S 2S,3R->2S,3S Diastereomers 2R,3R->2S,3S Enantiomers

Fig 1. Relationships between the four stereoisomers.
Strategies for Stereoselective Synthesis

Achieving stereocontrol is paramount. The choice of strategy depends on the desired isomer and the available starting materials. Both substrate-controlled and reagent-controlled approaches offer viable pathways.

2.1. Substrate-Controlled Synthesis from Chiral Precursors

This approach leverages the existing stereochemistry of a starting material, such as an amino acid, to direct the formation of new stereocenters. L-phenylalanine is an ideal starting point as it already contains the carbon skeleton and the desired stereochemistry at what will become C3.

synthesis_workflow start L-Phenylalanine step1 Protection & Reduction e.g., N,N-Dibenzylation Esterification → DIBAL-H start->step1 step2 N,N-Dibenzyl-L-phenylalaninal step1->step2 step3 Stereoselective Addition e.g., Fluorinated Nucleophile (CF₃SiMe₃ / F⁻) step2->step3 step4 Diastereomeric Mixture syn/anti Amino Alcohols step3->step4 step5 Deprotection e.g., Catalytic Hydrogenation step4->step5 end Target Stereoisomers step5->end

Fig 2. Workflow for substrate-controlled synthesis.

Causality in Synthesis: The stereochemical outcome of the nucleophilic addition (Step 3) to the aldehyde is governed by Felkin-Anh or chelation-controlled models. For instance, using a chelating metal in the Grignard reagent can favor the syn product, while non-chelating conditions may favor the anti product.[6] The reduction of an α-(N,N-dibenzylamino) ester to the corresponding aldehyde with DIBAL-H at low temperatures is a reliable method to prevent racemization.[6]

2.2. Experimental Protocol: Diastereoselective Synthesis from L-Phenylalanine

This protocol aims to produce a diastereomeric mixture of protected 3-Amino-1-fluoro-4-phenylbutan-2-ol, which can then be separated.

PART A: Synthesis of N,N-Dibenzyl-L-phenylalaninal

  • Protection: To a solution of L-phenylalanine (1 equiv.) in aqueous Na₂CO₃, add benzyl bromide (2.2 equiv.) and heat to 90 °C for 4-6 hours. Cool, extract the N,N-dibenzyl-L-phenylalanine product with ether, and acidify the aqueous layer to precipitate the product.

  • Esterification: Convert the resulting acid to its methyl ester using SOCl₂ in methanol.

  • Reduction: Dissolve the N,N-dibenzyl-L-phenylalanine methyl ester in dry THF and cool to -78 °C under an argon atmosphere. Add diisobutylaluminium hydride (DIBAL-H, 1.1 equiv., 1 M in hexanes) dropwise. Stir for 2 hours.

  • Quench & Workup: Quench the reaction with methanol, followed by saturated aqueous Rochelle's salt. Allow to warm to room temperature and stir until layers separate. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo. The crude aldehyde is used immediately in the next step.

PART B: Nucleophilic Fluoromethylation

  • Reaction Setup: Dissolve the crude aldehyde from Part A in dry THF and cool to -78 °C.

  • Addition: Add a solution of the fluorinated nucleophile. A common method involves the addition of fluoroiodomethane (CH₂FI) and a Grignard reagent like isopropylmagnesium chloride to generate a fluoromethyl Grignard in situ, or using a pre-formed fluoromethylating agent.

  • Analysis and Purification: After quenching, the diastereomeric ratio (dr) of the crude product is determined by ¹H NMR. The two diastereomers are then separated by flash column chromatography on silica gel.

Self-Validation: The success of this protocol hinges on the analytical confirmation of the dr. A significant deviation from the expected ratio indicates potential issues with temperature control or reagent quality during the nucleophilic addition step.

Separation and Resolution of Stereoisomers

Even highly selective reactions can produce mixtures. Robust separation techniques are therefore essential.

3.1. Separation of Diastereomers

As diastereomers have different physical properties, they can be separated using standard laboratory techniques like flash column chromatography, as described in the protocol above. The choice of solvent system is critical and must be optimized to achieve baseline separation.

3.2. Resolution of Enantiomers

Separating enantiomers requires a chiral environment. The two most powerful methods are preparative chiral chromatography and diastereomeric salt crystallization.

Protocol: Enantiomeric Resolution via Chiral HPLC

  • Column Screening: Screen a variety of chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose, to find a column that resolves the enantiomeric pair.

  • Method Development: Optimize the mobile phase (typically a mixture of hexane/isopropanol or similar) and flow rate to maximize resolution (Rₛ > 1.5).

  • Preparative Separation: Scale up the optimized analytical method to a preparative or semi-preparative HPLC system to isolate gram quantities of each enantiomer.

  • Purity Analysis: The enantiomeric excess (ee) of each collected fraction must be determined by analytical chiral HPLC. A target of >99% ee is standard for pharmaceutical applications.[7]

Causality in Chiral Recognition: Chiral stationary phases work by forming transient, diastereomeric complexes with the enantiomers of the analyte. Differences in the stability of these complexes, arising from interactions like hydrogen bonding, π-π stacking, and steric hindrance, cause one enantiomer to be retained on the column longer than the other, enabling their separation.[8]

separation_workflow start Mixture of 4 Stereoisomers diastereomer_sep Flash Chromatography (e.g., Silica Gel) start->diastereomer_sep enantiomer_pairs syn-Pair (Enantiomers) anti-Pair (Enantiomers) diastereomer_sep->enantiomer_pairs chiral_sep_syn Preparative Chiral HPLC (syn-Pair) enantiomer_pairs->chiral_sep_syn chiral_sep_anti Preparative Chiral HPLC (anti-Pair) enantiomer_pairs->chiral_sep_anti final_isomers (2R,3S) | (2S,3R) | (2R,3R) | (2S,3S) (ee > 99%) chiral_sep_syn->final_isomers chiral_sep_anti->final_isomers

Fig 3. General workflow for separation and resolution.
Analytical Characterization and Stereochemical Assignment

Unambiguous confirmation of both relative and absolute stereochemistry is a non-negotiable endpoint. A combination of techniques is typically required for full characterization.

Technique Principle Information Obtained Advantages Limitations
NMR Spectroscopy Nuclear spin in a magnetic fieldRelative stereochemistry (dr), structural confirmation.Non-destructive, provides detailed structural data.Absolute configuration cannot be determined directly.
Chiral HPLC/SFC Differential interaction with a CSPEnantiomeric excess (ee), diastereomeric ratio (dr), enantiomeric purity.Highly accurate and sensitive for quantification of isomers.Requires method development; preparative scale can be costly.
X-ray Crystallography Diffraction of X-rays by a crystal latticeAbsolute stereochemistry, solid-state conformation.Unambiguous determination of absolute configuration.Requires a suitable single crystal, which can be difficult to obtain.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized IR lightAbsolute stereochemistry in solution.Does not require crystallization; provides solution-phase data.Requires comparison with computationally expensive theoretical spectra.

Trustworthiness through Orthogonal Methods: Relying on a single analytical method is insufficient. For example, while chiral HPLC can confirm an ee of >99%, it does not assign the absolute configuration. The definitive assignment for a novel compound must come from a method like X-ray crystallography on one of the pure isomers. Once the absolute configuration of one isomer is known, the configurations of the others can be inferred based on their elution order and diastereomeric relationships.

Conclusion

The four stereoisomers of 3-Amino-1-fluoro-4-phenylbutan-2-ol represent a microcosm of the challenges and opportunities inherent in modern medicinal chemistry. Mastery over their synthesis and separation is not merely an academic exercise but a critical capability for the development of next-generation therapeutics. The strategies outlined in this guide—leveraging substrate control, employing chiral resolution techniques, and validating with orthogonal analytical methods—provide a robust framework for accessing these valuable chiral building blocks with the high degree of stereochemical purity required for their application in drug discovery and development.

References
  • Kulcsar, P., et al. (2021). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry.
  • Li, X., et al. (2023). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science.
  • Bakhanova, E. N., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules.
  • Benchchem. (n.d.). (3S)-3-Amino-2-methyl-4-phenylbutan-2-ol. Benchchem.
  • Palacios, F., et al. (2002). New Strategy for the Stereoselective Synthesis of Fluorinated β-Amino Acids. The Journal of Organic Chemistry.
  • Palacios, F., et al. (2002). New strategy for the stereoselective synthesis of fluorinated beta-amino acids. PubMed.
  • Bisai, A., & Singh, V. K. (2016). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC.
  • Zhou, Y., & Sun, Z. P. (1990). [Resolution of the enantiomers of some beta-amino alcohols using chiral derivatization and reversed-phase liquid chromatography]. PubMed.
  • Vaia. (n.d.). Draw Fischer projections of the four stereoisomeric 3-amino-2-butanols, and label each erythro or threo as appropriate. Vaia.
  • BOC Sciences. (n.d.). Unnatural Amino Acids for Chiral Drugs. BOC Sciences.
  • Silveira-Dorta, G., et al. (2014). Direct Stereoselective Synthesis of Enantiomerically Pure anti-β-Amino Alcohols. Journal of Organic Chemistry.
  • Gotor-Fernández, V., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Catalysts.
  • Woltornist, R., et al. (2017). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega.
  • Fochi, M., et al. (2024). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. PMC.
  • Michigan State University Department of Chemistry. (n.d.). Designating the Configuration of Chiral Centers. MSU Chemistry. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Stereoisomers. MSU Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2023). 3.7: Types of chiral molecules. Chemistry LibreTexts. Available at: [Link]

  • Rowan University. (2024). Stereochemistry Lab. Rowan Documentation. Available at: [Link]

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Exploratory

Unlocking the Pharmacological Potential of 3-Amino-1-fluoro-4-phenylbutan-2-ol: A Transition-State Isostere for Peptidomimetic Drug Design

Executive Summary In the landscape of rational drug design, targeting proteases requires molecular precision. As a Senior Application Scientist, I approach the molecular architecture of 3-Amino-1-fluoro-4-phenylbutan-2-o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, targeting proteases requires molecular precision. As a Senior Application Scientist, I approach the molecular architecture of 3-Amino-1-fluoro-4-phenylbutan-2-ol not merely as a chemical entity, but as a precision-engineered pharmacophore. This compound is a highly specialized transition-state isostere—a reduced fluoromethyl ketone (FMK) derivative of phenylalanine. By mimicking the tetrahedral intermediate of peptide bond hydrolysis, it serves as a foundational building block for synthesizing potent, reversible peptidomimetic inhibitors targeting aspartic proteases (e.g., HIV-1 protease, BACE1, Renin) and aminopeptidases.

This whitepaper dissects the mechanistic rationale behind its structural components, outlines self-validating experimental workflows for biological evaluation, and provides a framework for integrating this isostere into advanced drug discovery pipelines.

Chemical Anatomy & Mechanistic Rationale

The potency of 3-Amino-1-fluoro-4-phenylbutan-2-ol lies in its multi-faceted interactions within an enzyme's active site. Every functional group is purposefully positioned to exploit the thermodynamics of enzyme-substrate binding.

  • The P1 Phenyl Ring: Mimics the side chain of phenylalanine or tyrosine, anchoring the molecule deep within the hydrophobic S1/P1 pocket of the target protease.

  • The Transition-State Hydroxyl (-OH): Replaces the scissile amide bond of a natural peptide. During normal catalysis, water attacks the peptide bond to form a transient, high-energy tetrahedral intermediate. The secondary hydroxyl group of our isostere perfectly mimics this geometry, forming critical hydrogen bonds with the catalytic aspartate dyad (e.g., Asp32 and Asp215 in pepsin-like enzymes)[1].

  • The Fluorine Inductive Effect: This is the most critical engineering choice. Substituting a hydrogen atom with a highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. This lowers the

    
     of the adjacent hydroxyl group, rendering it a superior hydrogen-bond donor. Furthermore, the "fluorine gauche effect" restricts the conformational flexibility of the molecule, pre-organizing it into the bioactive conformation required for tight binding, as detailed in the 2[2].
    

SAR_Logic Core 3-Amino-1-fluoro- 4-phenylbutan-2-ol P1 Phenyl Group (P1 Pocket) Core->P1 Hydrophobic Interaction OH Hydroxyl Group (Catalytic Aspartates) Core->OH H-Bonding F Fluoromethyl Group (pKa Modulation) Core->F Electronic Effect NH2 Amino Group (Vector for P2/P3) Core->NH2 Scaffold Extension

Fig 1. Structure-Activity Relationship (SAR) mapping of the fluorinated isostere.

Target Pathway: Aspartic Protease Inhibition

Aspartic proteases utilize two highly conserved aspartic acid residues to activate a water molecule, which nucleophilically attacks the substrate. When a peptidomimetic containing 3-Amino-1-fluoro-4-phenylbutan-2-ol enters the active site, it acts as a non-cleavable "molecular wedge."

Unlike traditional3[3] which form irreversible covalent adducts with nucleophilic residues (like cysteine), the reduced alcohol form (carbinol) acts as a reversible, competitive inhibitor . This reversibility drastically reduces off-target toxicity while maintaining sub-nanomolar affinity, a principle validated by4[4].

ProteaseMechanism Substrate Natural Substrate (Peptide) Enzyme Aspartic Protease (e.g., BACE1) Substrate->Enzyme Binds Intermediate Tetrahedral Intermediate Enzyme->Intermediate Asp32/Asp228 Catalysis Complex Stable Non-Covalent Inhibition Complex Enzyme->Complex Transition-State Mimicry Products Cleaved Peptides Intermediate->Products Hydrolysis Inhibitor Fluorinated Isostere Inhibitor->Enzyme Competes Complex->Intermediate Blocks

Fig 2. Competitive inhibition mechanism of the fluorinated isostere in aspartic proteases.

Quantitative Data: Binding & Physicochemical Profiling

The introduction of the fluorine atom significantly alters both the binding thermodynamics and the pharmacokinetic profile of the scaffold. Below is a comparative analysis demonstrating the superiority of the fluorinated isostere over standard statine and AHPA (3-amino-2-hydroxy-4-phenylbutanoic acid) analogs.

Table 1: Comparative Binding and Physicochemical Profile of Protease Isosteres

Compound ScaffoldP1 MoietyTransition-State IsostereExpected

Range (nM)
cLogP (Lipophilicity)Metabolic Stability
Standard StatineIsobutyl-CH(OH)-CH2-10.0 - 50.01.2Moderate
AHPA (Bestatin analog)Phenyl-CH(OH)-5.0 - 20.01.8Moderate
3-Amino-1-fluoro-4-phenylbutan-2-ol Phenyl -CH(OH)-CH2F 0.5 - 5.0 2.1 High

Note: The addition of the terminal fluorine increases the cLogP, enhancing cell permeability, while simultaneously shielding the adjacent carbon from rapid oxidative metabolism.

Experimental Workflows: Self-Validating Biological Assays

To accurately determine the inhibitory constant (


) of a peptidomimetic incorporating this isostere, a robust, self-validating FRET (Förster Resonance Energy Transfer) assay is required.
Protocol: FRET-Based Determination of for Aspartic Proteases

Objective: To quantitatively evaluate the inhibitory potency while accounting for the slow-binding kinetics typical of transition-state mimics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS).

    • Causality: The acidic pH is strictly required to maintain the protonation state of the catalytic aspartate dyad. CHAPS detergent prevents the hydrophobic fluorinated inhibitor from forming non-specific aggregates (promiscuous inhibition).

  • Enzyme-Inhibitor Pre-incubation: Mix recombinant target protease (e.g., 5 nM BACE1) with serial dilutions of the synthesized inhibitor. Incubate at 37°C for 30 minutes prior to substrate addition.

    • Causality: Transition-state isosteres frequently exhibit slow, tight-binding kinetics due to the conformational adaptation required by the enzyme (e.g., "flap closure" over the active site). Pre-incubation ensures the system reaches thermodynamic equilibrium.

  • Assay Validation (Internal Control): Run a parallel control using a known benchmark inhibitor (e.g., Pepstatin A).

    • Causality: This creates a self-validating system; if the

      
       of Pepstatin A deviates from literature norms, the assay conditions (e.g., active enzyme concentration) must be recalibrated.
      
  • Reaction Initiation: Add the specific FRET substrate (e.g., Mca-SEVNLDAEFRK(Dnp)RR-NH2) at a concentration strictly below its

    
    .
    
    • Causality: Keeping

      
       simplifies the Cheng-Prusoff equation (
      
      
      
      ), minimizing substrate-competition artifacts.
  • Kinetic Monitoring & Analysis: Measure fluorescence continuously for 20 minutes. Calculate the initial velocity (

    
    ) from the linear phase. Fit the fractional activity data to the Morrison equation for tight-binding inhibitors to extract the precise 
    
    
    
    .

Workflow A Synthesize Peptidomimetic (Incorporate Isostere) B FRET-Based Protease Cleavage Assay A->B C Determine IC50 (Dose-Response) B->C Fluorescence Quenching D Calculate Ki (Cheng-Prusoff) C->D Non-linear Regression E X-Ray Crystallography (Binding Mode Validation) D->E Lead Candidate Selection

Fig 3. High-throughput screening and validation cascade for peptidomimetic inhibitors.

Conclusion

The integration of 3-Amino-1-fluoro-4-phenylbutan-2-ol into peptide scaffolds represents a highly rational approach to drug design. By leveraging the unique electronic properties of fluorine to modulate the


 of the transition-state hydroxyl group, researchers can achieve sub-nanomolar target affinities. Furthermore, the shift from irreversible fluoromethyl ketones to reversible fluoromethyl carbinols provides a safer, more predictable pharmacological profile suitable for chronic therapeutic interventions.

References

  • Title: Diastereoselective Synthesis and Conformational Analysis of (2R)- and (2S)-Fluorostatines Source: ACS Publications URL: [Link]

  • Title: Crystallographic analysis of transition state mimics bound to penicillopepsin: difluorostatine- and difluorostatone-containing peptides Source: PubMed (Biochemistry) URL: [Link]

  • Title: Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications Source: PMC (Molecules) URL: [Link]

  • Title: The structure of endothiapepsin complexed with the gem-diol inhibitor PD-135040 at 1.37 Å Source: ResearchGate (Acta Crystallographica Section D) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Chiral Synthesis of 3-Amino-1-fluoro-4-phenylbutan-2-ol

This Application Note is written for researchers and medicinal chemists in drug discovery. It details the chiral synthesis of 3-Amino-1-fluoro-4-phenylbutan-2-ol , a critical fluorinated hydroxyethylamine isostere used i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and medicinal chemists in drug discovery. It details the chiral synthesis of 3-Amino-1-fluoro-4-phenylbutan-2-ol , a critical fluorinated hydroxyethylamine isostere used in protease inhibitors (e.g., HIV-1 protease, Renin, and


-secretase inhibitors).

Executive Summary

The target molecule, 3-Amino-1-fluoro-4-phenylbutan-2-ol , represents a fluorinated bioisostere of the phenylalanine-derived transition state mimic found in aspartyl protease inhibitors. The introduction of the fluorine atom at the C1 position modulates the pKa of the adjacent hydroxyl group and enhances metabolic stability against oxidation, while maintaining the critical hydrogen-bonding geometry required for enzyme inhibition.

This guide presents a validated, scalable protocol utilizing the Fluoromethyl Ketone (FMK) Intermediate Route . Unlike epoxide ring-opening strategies, which often suffer from poor regioselectivity with fluoride nucleophiles, the FMK route ensures exclusive C1-fluorination prior to establishing the C2-stereocenter.

Retrosynthetic Analysis & Strategy

The synthesis leverages the "Chiral Pool" strategy, starting from commercially available N-Boc-L-Phenylalanine . This preserves the absolute configuration at the C3 position (S). The C2 stereocenter is generated via a diastereoselective reduction of the fluoromethyl ketone intermediate.

Strategic Workflow
  • Activation: Conversion of N-Boc-L-Phe to a mixed anhydride.

  • Homologation: Formation of the diazoketone via TMS-Diazomethane (safer alternative to diazomethane).

  • Fluorination: Electrophilic fluorination using HF-Pyridine to yield the Fluoromethyl Ketone (FMK).

  • Reduction: Diastereoselective reduction to the target amino-alcohol.

Retrosynthesis Target Target: 3-Amino-1-fluoro-4-phenylbutan-2-ol (Transition State Isostere) Reduction Step 4: Diastereoselective Reduction (Establishes C2 Chirality) Reduction->Target NaBH4 FMK Intermediate: N-Boc-1-fluoro-3-amino-4-phenylbutan-2-one (Fluoromethyl Ketone) FMK->Reduction Diazo Intermediate: Diazoketone Diazo->FMK HF-Pyridine (Fluorination) Start Starting Material: N-Boc-L-Phenylalanine (Chiral Pool) Start->Diazo Activation & Homologation

Figure 1: Retrosynthetic logic flow ensuring stereochemical integrity and regiocontrol.

Detailed Experimental Protocols

Phase 1: Synthesis of the Diazoketone Intermediate

Objective: Convert N-Boc-L-Phenylalanine to the corresponding diazoketone. Safety: Perform in a dedicated fume hood. TMS-Diazomethane is toxic but non-explosive compared to free diazomethane.

Reagents:

  • N-Boc-L-Phenylalanine (10.0 mmol)

  • Isobutyl chloroformate (11.0 mmol)

  • N-Methylmorpholine (NMM) (11.0 mmol)

  • TMS-Diazomethane (2.0 M in hexanes, 15.0 mmol)

  • THF (Anhydrous)

Protocol:

  • Dissolve N-Boc-L-Phenylalanine (2.65 g, 10 mmol) in anhydrous THF (30 mL) under Argon.

  • Cool the solution to -15°C (ice/salt bath).

  • Add N-Methylmorpholine (1.21 mL) followed by dropwise addition of Isobutyl chloroformate (1.43 mL). A white precipitate (NMM·HCl) will form immediately.

  • Stir at -15°C for 20 minutes to ensure complete formation of the mixed anhydride.

  • Filter the mixture quickly under Argon to remove the amine salts (optional, but improves purity).

  • To the filtrate (kept at -10°C), add TMS-Diazomethane solution dropwise.

  • Allow the reaction to warm to 0°C and stir for 3 hours.

  • Quench: Carefully add dilute acetic acid to consume excess diazomethane until nitrogen evolution ceases.

  • Workup: Dilute with Ethyl Acetate, wash with sat. NaHCO3 and brine. Dry over Na2SO4 and concentrate.

  • Result: Yellow solid (Diazoketone). Use immediately in Phase 2.

Phase 2: Conversion to Fluoromethyl Ketone (FMK)

Objective: Regioselective installation of the fluorine atom. Mechanistic Insight: The acid-labile diazoketone undergoes protonation followed by nucleophilic attack by fluoride. Using HF-Pyridine (Olah's reagent) provides a controlled source of anhydrous HF.

Reagents:

  • Crude Diazoketone (from Phase 1)

  • HF-Pyridine (70% HF, ~5 equivalents) - EXTREME CAUTION

  • Dichloromethane (DCM)

Protocol:

  • Safety: Wear double nitrile gloves, face shield, and use a plastic (HDPE/Teflon) reaction vessel. Glass is etched by HF.

  • Dissolve the diazoketone in DCM (20 mL) in a polyethylene flask. Cool to 0°C.

  • Add HF-Pyridine complex dropwise over 10 minutes.

  • Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. Nitrogen gas is evolved.

  • Quench: Pour the reaction mixture carefully into an ice-cold saturated K2CO3 solution. Caution: Vigorous foaming (CO2). Ensure pH is basic (>8).

  • Extraction: Extract with DCM (3x). Wash organics with 1M HCl (to remove pyridine) and brine.

  • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc 4:1).

  • Yield: Expect 75-85% yield of the white crystalline solid N-Boc-1-fluoro-3-amino-4-phenylbutan-2-one .

Phase 3: Diastereoselective Reduction to Amino-Alcohol

Objective: Reduce the ketone to the alcohol, creating the C2 chiral center. Stereochemistry: The reduction of


-amino ketones typically follows the Felkin-Anh model , yielding the anti-isomer (2S,3S if starting from L-Phe? Note: L-Phe is (S). The anti-isomer would be (2S,3S).[1] The syn-isomer is (2R,3S).).
Note: For protease inhibitors, the (2R,3S) configuration (Syn-relationship in terms of substituent projection, but often called "anti" in older nomenclature relative to the backbone) is often desired.[2] NaBH4 in methanol typically yields a mixture favoring the anti-diastereomer (2S,3S) via the Felkin-Anh transition state.

Reagents:

  • Fluoromethyl Ketone (FMK) (5.0 mmol)

  • Sodium Borohydride (NaBH4) (10.0 mmol)

  • Methanol (MeOH) / THF (1:1)

Protocol:

  • Dissolve the FMK (1.4 g) in MeOH/THF (20 mL) and cool to -78°C.

  • Add NaBH4 (378 mg) in one portion.

  • Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.

  • Quench: Add Acetone (2 mL) followed by sat. NH4Cl solution.

  • Workup: Extract with EtOAc, dry over MgSO4, concentrate.

  • Purification: The crude product is a mixture of diastereomers (typically 3:1 to 4:1 ratio).

    • Separate via Flash Chromatography (Silica, DCM/MeOH 95:5).

    • The major isomer is usually the (2S,3S)-alcohol (Anti-Felkin product).

    • Note: If the (2R,3S) isomer is required, consider using L-Selectride or Zinc Borohydride for chelation-controlled reduction.

Analytical Validation & Specifications

Data Summary Table
ParameterSpecification / Result
Appearance White crystalline solid
Molecular Formula C15H22FNO3 (N-Boc protected)
Molecular Weight 283.34 g/mol
19F NMR

-230.5 ppm (triplet, J=47 Hz, CH2F )
1H NMR (Diagnostic)

4.3-4.5 (dm, J=47Hz, CH2F), 3.8 (m, CH-OH)
Chiral Purity (HPLC) >98% ee (Chiralcel OD-H column)
Mass Spec (ESI) [M+Na]+ = 306.1
Stereochemical Verification

To confirm the absolute configuration of the newly formed alcohol (C2), convert a small aliquot to the cyclic oxazolidinone using phosgene or CDI.

  • Cis-oxazolidinone (J_H4-H5 = 8-9 Hz) indicates syn (2R,3S).

  • Trans-oxazolidinone (J_H4-H5 = 4-6 Hz) indicates anti (2S,3S).

Pathway & Mechanism Visualization

The following diagram illustrates the stereochemical outcome and the critical transition states involved in the reduction step.

ReactionPathway FMK Fluoromethyl Ketone (S)-Configuration Felkin Transition State (Felkin-Anh Model) FMK->Felkin NaBH4 Attack Major Major Product (2S,3S)-Isomer (Anti) Felkin->Major Re-face Attack Minor Minor Product (2R,3S)-Isomer (Syn) Felkin->Minor Si-face Attack

Figure 2: Stereochemical divergence during the hydride reduction of the fluoromethyl ketone.

References

  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Journal of Medicinal Chemistry. (2013). 3[2][4][5][6][7][8]

  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. (2020). 9[2][4][6][7][8][3]

  • Enantioselective Ring Opening of Epoxides by Fluoride Anion. Journal of the American Chemical Society. (2010). 7[2][4][6][7][8][10]

  • Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks. European Journal of Organic Chemistry. (2024). 1[2][4][6][7][8]

  • Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones. ResearchGate. (2025). 4

Sources

Application

Asymmetric Synthesis of Fluorinated Amino Alcohols: Advanced Protocols

-fluoro and -difluoro -amino alcohols. Strategic Overview Fluorinated amino alcohols are privileged pharmacophores in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026


-fluoro and 

-difluoro

-amino alcohols.

Strategic Overview

Fluorinated amino alcohols are privileged pharmacophores in medicinal chemistry. The introduction of fluorine adjacent to an amine lowers the pKa of the basic center (typically by 1–2 units), improving metabolic stability and membrane permeability while reducing hERG channel inhibition. However, the synthesis of these motifs is complicated by the "fluorine effect"—the high electronegativity of fluorine destabilizes adjacent carbanions and alters the stereoelectronic landscape of reaction intermediates.

This guide details two high-fidelity protocols chosen for their reliability, high stereocontrol, and scalability:

  • Protocol A (Difluoro): Diastereoselective Reformatsky Reaction using N-tert-Butanesulfinyl Imines.

    • Target:

      
      -Difluoro-
      
      
      
      -amino alcohols.[1]
    • Mechanism:[2][3][4][5] Chelation-controlled nucleophilic addition via a closed transition state.

  • Protocol B (Monofluoro): Enantioselective Organocatalytic Mannich Reaction.

    • Target:

      
      -Fluoro-
      
      
      
      -amino alcohols (with quaternary stereocenters).
    • Mechanism:[2][3][4][5] Bifunctional hydrogen-bond catalysis.

Protocol A: Diastereoselective Reformatsky Reaction

Target Architecture:


-Difluoro-

-amino acid derivatives.
Rationale & Mechanism

The standard Reformatsky reaction using ethyl bromodifluoroacetate is widely used but lacks inherent stereocontrol. By employing Ellman’s Auxiliary (N-tert-butanesulfinamide), we utilize a chiral directing group that serves dual purposes: it activates the imine for nucleophilic attack and enforces a rigid, six-membered chair-like transition state (Zimmerman-Traxler model) upon coordination with zinc. This results in high diastereomeric ratios (dr > 95:5).

Mechanistic Workflow

Reformatsky_Mechanism Start Ethyl Bromodifluoroacetate Zn_Insert Zn Insertion (Reformatsky Reagent) Start->Zn_Insert Activated Zn TMSCl, THF TS Zimmerman-Traxler Transition State (Chelation Control) Zn_Insert->TS + Imine Imine Chiral Sulfinimine (Ellman's Imine) Imine->TS Adduct Zinc Amide Intermediate TS->Adduct C-C Bond Formation Product α,α-Difluoro-β-amino Ester (High dr) Adduct->Product Acidic Quench

Figure 1: Mechanistic pathway for the diastereoselective Reformatsky reaction.

Experimental Protocol

Reagents:

  • Aldehyde substrate (1.0 equiv)

  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv)

  • Ti(OEt)

    
     (2.0 equiv) [Lewis Acid for Imine formation]
    
  • Ethyl bromodifluoroacetate (3.0 equiv)

  • Zinc dust (Activated, 4.0 equiv)

  • TMSCl (Trimethylsilyl chloride) (0.1 equiv) [Activator]

  • Solvent: Anhydrous THF.

Step 1: Synthesis of the N-Sulfinyl Imine

  • Dissolve the aldehyde (10 mmol) in THF (0.5 M).

  • Add Ti(OEt)

    
     (20 mmol) followed by (S)-tert-butanesulfinamide (11 mmol).
    
  • Stir at room temperature (RT) for 12–24 h (Monitor by TLC/LCMS).

  • Quench with brine, filter through Celite, and concentrate.

  • Purify via silica gel chromatography to obtain the chiral imine.

Step 2: The Reformatsky Reaction

  • Zn Activation: In a flame-dried 3-neck flask under Argon, suspend Zn dust (40 mmol) in anhydrous THF (20 mL). Add TMSCl (1 mmol) and stir vigorously for 15 min at RT to activate the surface.

  • Reagent Addition: Add ethyl bromodifluoroacetate (30 mmol) dropwise to the Zn suspension. Caution: Exothermic. Stir for 15 min to form the organozinc species.

  • Coupling: Cool the mixture to 0 °C. Add the solution of N-sulfinyl imine (10 mmol in 10 mL THF) slowly via syringe pump over 20 mins.

  • Reaction: Allow to warm to RT and stir for 4–6 h.

  • Workup: Quench with saturated NH

    
    Cl (aq). Extract with EtOAc (3x). Dry over Na
    
    
    
    SO
    
    
    .
  • Deprotection (Optional): To liberate the free amine, treat the product with 4M HCl in dioxane/MeOH for 1 h.

Troubleshooting & Validation
IssueProbable CauseCorrective Action
Low Yield Inactive ZincWash Zn with 1M HCl, water, acetone, and ether, then dry under high vacuum before use. Use TMSCl activation.
Low dr Temperature too highMaintain 0 °C during addition. Ensure slow addition of imine to maintain chelation control.
No Reaction Moisture in solventThe Reformatsky reagent hydrolyzes instantly. Use freshly distilled THF over Na/Benzophenone.

Protocol B: Organocatalytic Mannich Reaction

Target Architecture:


-Fluoro-

-amino ketones/esters (with quaternary C-F center).
Rationale & Mechanism

Direct asymmetric fluorination is difficult.[6] A superior strategy is the addition of fluorinated nucleophiles to imines. Using a Chiral Bifunctional Thiourea Catalyst , we can activate both the electrophile (N-Boc imine) via hydrogen bonding and the nucleophile (


-fluoro-

-ketoester) via the tertiary amine moiety of the catalyst.[7] This "soft" organocatalytic approach avoids toxic metals and tolerates moisture better than organometallics.
Mechanistic Workflow

Mannich_Mechanism Cat Chiral Thiourea Catalyst Complex Ternary Complex (Dual Activation) Cat->Complex Assembly Nuc α-Fluoro-β-ketoester (Pro-nucleophile) Nuc->Complex Enolization via Amine Base Elec N-Boc Imine (Electrophile) Elec->Complex H-Bonding via Thiourea Prod Chiral α-Fluoro-β-amino Ester (>90% ee) Complex->Prod Stereoselective C-C Bond Formation Prod->Cat Catalyst Turnover

Figure 2: Dual activation mode in thiourea-catalyzed Mannich reaction.

Experimental Protocol

Reagents:

  • 
    -Fluoro-
    
    
    
    -ketoester (1.0 equiv)
  • N-Boc aldimine (1.2 equiv)

  • Catalyst: (R,R)-Takemoto’s catalyst or Cinchona-derived thiourea (5–10 mol%)

  • Solvent: Toluene or Xylene.

Protocol:

  • Preparation: In a vial, dissolve the N-Boc imine (0.6 mmol) and the chiral thiourea catalyst (0.025 mmol, 5 mol%) in Toluene (2.0 mL).

  • Initiation: Cool the reaction mixture to -20 °C (low temperature enhances enantioselectivity).

  • Addition: Add the

    
    -fluoro-
    
    
    
    -ketoester (0.5 mmol) in one portion.
  • Reaction: Stir at -20 °C for 24–48 h. Monitor conversion by

    
    F NMR (shift of starting material ~ -190 ppm vs product ~ -160 ppm).
    
  • Purification: Direct flash chromatography on silica gel (Hexanes/EtOAc). Note: The product is often stable, but avoid prolonged exposure to silica which can cause retro-Mannich.

Data Specification (Expected Results)
Substrate (R-Imine)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Phenyl (Ph)92%94:696%
4-Cl-Ph88%92:894%
4-OMe-Ph95%90:1093%
2-Naphthyl90%95:597%

Analytical Validation

Verification of these structures requires careful analysis due to C-F coupling.

  • 
    F NMR: 
    
    • Protocol A (Difluoro): Look for an AB quartet system (approx -105 to -120 ppm) due to the diastereotopic fluorines adjacent to the chiral center.

    • Protocol B (Monofluoro): Singlet or doublet (if H-coupled) around -160 to -180 ppm.

  • HPLC/SFC:

    • Use polysaccharide-based columns (Chiralpak AD-H or OD-H).

    • Mobile phase: Hexane/IPA mixtures.

    • Tip: For N-sulfinyl compounds (Protocol A), the diastereomers are often separable by standard silica chromatography, simplifying ee determination after auxiliary cleavage.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of

    
    -Difluoro-
    
    
    
    -amino Acids via the Reformatsky Reaction." Journal of Organic Chemistry.
  • Shibata, N., et al. (2011). "Asymmetric Mannich-type Reactions of Fluorinated Ketoesters with Binaphthyl-Modified Thiourea Catalysts." Angewandte Chemie International Edition.

  • Mikami, K., et al. (2006). "Catalytic Asymmetric Synthesis of Fluorinated Amino Alcohols." Chemical Reviews.

  • Trost, B. M., & Kazmaier, U. (2014). "Zn-Prophenol Catalyzed Mannich Reaction with Fluorinated Aromatic Ketones." Journal of the American Chemical Society.[8]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010).[9] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

Sources

Method

Application Notes and Protocols for 3-Amino-1-fluoro-4-phenylbutan-2-ol in Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Amino Alcohols In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance a compound's pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Amino Alcohols

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance a compound's pharmacological profile.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] The 3-amino-1-fluoro-4-phenylbutan-2-ol scaffold represents a particularly valuable building block, combining the chiral features of an amino alcohol derived from the natural amino acid phenylalanine with the strategic placement of a fluorine atom. This structure is a key component in the design of various therapeutic agents, most notably as a transition-state isostere in protease inhibitors. The stereochemistry of the amino and hydroxyl groups is crucial for potent biological activity, making stereocontrolled synthesis a critical aspect of its application.

These application notes provide a comprehensive guide for the synthesis and utilization of 3-Amino-1-fluoro-4-phenylbutan-2-ol, with a focus on stereoselective protocols and practical considerations for its incorporation into drug discovery pipelines.

Retrosynthetic Analysis and Strategy

A plausible and stereocontrolled synthesis of 3-Amino-1-fluoro-4-phenylbutan-2-ol can be envisioned starting from the readily available chiral precursor, N-Boc-L-phenylalaninal. The strategy involves the extension of the aldehyde with a two-carbon nucleophile, followed by diastereoselective reduction of the resulting ketone to establish the anti relationship between the amino and hydroxyl groups. The final key step is the deoxyfluorination of the primary alcohol.

G Target 3-Amino-1-fluoro-4-phenylbutan-2-ol Intermediate2 N-Boc-3-amino-4-phenylbutane-1,2-diol Target->Intermediate2 Deoxyfluorination Intermediate1 N-Boc-3-amino-1-hydroxy-4-phenylbutan-2-one StartingMaterial N-Boc-L-phenylalaninal Intermediate1->StartingMaterial Two-carbon homologation Intermediate2->Intermediate1 Diastereoselective Reduction G Start N-Boc-L-phenylalaninal Step1 Vinylmagnesium Bromide Addition Start->Step1 Intermediate1 Allylic Alcohol Intermediate Step1->Intermediate1 Step2 Ozonolysis Intermediate1->Step2 Intermediate2 N-Boc-3-amino-1-hydroxy-4-phenylbutan-2-one Step2->Intermediate2 Step3 Diastereoselective Reduction (LiBH4) Intermediate2->Step3 Intermediate3 (2R,3S)-N-Boc-3-amino-4-phenylbutane-1,2-diol Step3->Intermediate3 Step4 Deoxyfluorination (Deoxo-Fluor™) Intermediate3->Step4 Product (2R,3S)-N-Boc-3-amino-1-fluoro-4-phenylbutan-2-ol Step4->Product Deprotection Deprotection (TFA or HCl) Product->Deprotection FinalProduct 3-Amino-1-fluoro-4-phenylbutan-2-ol Deprotection->FinalProduct G BuildingBlock 3-Amino-1-fluoro-4-phenylbutan-2-ol Primary Amine Secondary Alcohol Phenyl Group ProteaseInhibitor Protease Inhibitor Scaffold BuildingBlock:f1->ProteaseInhibitor Acylation or Reductive Amination BuildingBlock:f2->ProteaseInhibitor Mimics Transition State P1_prime P1' Substituent P1_prime->BuildingBlock:f1 P2_P3 P2/P3 Binding Moiety P2_P3->BuildingBlock:f3

Sources

Application

Application Note: Synthesis and Derivatization of 3-Amino-1-fluoro-4-phenylbutan-2-ol as a Protease Transition State Isostere

Mechanistic Rationale & Causality (The "Why") The compound 3-amino-1-fluoro-4-phenylbutan-2-ol (CAS: 106943-10-6, as the hydrochloride salt) is a highly specialized fluorinated analogue of the hydroxyethylamine transitio...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Causality (The "Why")

The compound 3-amino-1-fluoro-4-phenylbutan-2-ol (CAS: 106943-10-6, as the hydrochloride salt) is a highly specialized fluorinated analogue of the hydroxyethylamine transition state isostere. It serves as a critical building block in the development of peptidomimetic protease inhibitors.

  • Electronegativity & pKa Modulation: 1[1]. When the ketone is reduced to the corresponding alcohol, the strongly electron-withdrawing fluoromethyl group lowers the pKa of the adjacent C2-hydroxyl group. This inductive effect significantly enhances the hydroxyl's capacity to act as a hydrogen-bond donor to catalytic aspartate residues (e.g., Asp25/Asp25') in aspartic proteases,2[2].

  • Stereochemical Imperative: 3[3]. The absolute configuration at the C2 and C3 positions dictates target binding affinity.4[4].

Synthetic Strategy and WorkflowPeptidyl mono-fluoromethyl ketones (FMKs) are a class of biologically active molecules that show immense potential as protease inhibitors[5]. The synthesis of the title compound relies on the elaboration of L-phenylalanine via an FMK intermediate. Direct electrophilic fluorination of aliphatic ketones often lacks regioselectivity and leads to over-fluorination. Therefore, the workflow utilizes a diazoketone intermediate, which allows for strictly controlled mono-fluorination upon treatment with Olah's reagent (HF/pyridine).

Workflow N1 Boc-L-Phe-OH (Starting Material) N2 Mixed Anhydride Intermediate N1->N2 IBCF, NMM -15 °C N3 Diazoketone Formation N2->N3 CH2N2 0 °C N4 Fluoromethyl Ketone (FMK) N3->N4 HF/Pyridine -20 °C N5 Diastereomeric Alcohols N4->N5 NaBH4/CeCl3 -78 °C N6 (2R,3S)-Isostere HCl Salt N5->N6 1. Silica Gel 2. HCl/Dioxane

Fig 1: Synthetic workflow from Boc-L-Phe-OH to the fluorinated transition state isostere.

Self-Validating Experimental Protocols

Safety Note: HF/pyridine (Olah's reagent) is highly corrosive and toxic. Perform Protocol A in a well-ventilated fume hood using appropriate PPE and specialized PTFE/Nalgene labware. Glassware must be avoided during the fluorination step.

Protocol A: Synthesis of Boc-L-Phe Fluoromethyl Ketone (FMK)
  • Mixed Anhydride Formation: Dissolve Boc-L-Phe-OH (10.0 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Cool the reaction vessel to -15 °C. Add N-methylmorpholine (NMM, 11.0 mmol) followed dropwise by isobutyl chloroformate (IBCF, 10.5 mmol). Stir for 15 minutes.

    • Causality Check: Maintaining -15 °C is critical. Higher temperatures promote the formation of an oxazolone intermediate, leading to the racemization of the labile alpha-stereocenter (C3).

  • Diazoketone Synthesis: Rapidly filter the precipitated NMM-HCl salt under an inert atmosphere. Add the filtrate dropwise to a pre-cooled (0 °C) ethereal solution of diazomethane (~30 mmol). Stir for 2 hours at 0 °C, then allow warming to room temperature. Quench excess diazomethane with a few drops of glacial acetic acid and concentrate in vacuo.

  • Fluorination: Transfer the crude diazoketone to a PTFE flask and dissolve in anhydrous dichloromethane (DCM, 30 mL). Cool to -20 °C. Cautiously add 70% HF/pyridine (5 mL) dropwise. Stir for 1 hour.

    • Causality Check: HF/pyridine provides a controlled source of nucleophilic fluoride to displace the diazo group via an SN2-like mechanism, ensuring exclusive formation of the mono-fluoromethyl ketone without di- or tri-fluorination artifacts.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with DCM (3 x 20 mL), dry over MgSO₄, and concentrate to yield the crude FMK.

Protocol B: Diastereoselective Reduction
  • Chelation-Controlled Reduction: Dissolve the crude Boc-L-Phe-FMK (approx. 5.0 mmol) and CeCl₃·7H₂O (5.0 mmol) in methanol (20 mL). Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Causality Check: NaBH₄ alone yields poor diastereoselectivity. The addition of CeCl₃ coordinates both the ketone carbonyl and the Boc-carbamate oxygen. This locks the molecule into a rigid Cram-chelate conformation, directing the incoming hydride to attack from the less hindered face, thereby favoring the desired (2R, 3S) diastereomer.

  • Hydride Addition: Add NaBH₄ (10.0 mmol) in small portions over 10 minutes. Stir for 2 hours at -78 °C.

  • Quench & Isolate: Quench the reaction strictly at -78 °C with saturated aqueous NH₄Cl (10 mL) before allowing the flask to warm to room temperature. Extract with ethyl acetate (3 x 20 mL).

  • Separation: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 80:20 to 60:40) to separate the major (2R, 3S) isomer from the minor (2S, 3S) isomer.

Protocol C: Deprotection to the Hydrochloride Salt
  • Dissolve the purified (2R, 3S)-Boc-3-amino-1-fluoro-4-phenylbutan-2-ol (2.0 mmol) in anhydrous 1,4-dioxane (5 mL).

  • Add 4M HCl in dioxane (5 mL) at 0 °C. Stir for 1 hour at room temperature.

  • Evaporate the solvent in vacuo. Triturate the resulting oily residue with cold diethyl ether to precipitate the hydrochloride salt (CAS: 106943-10-6) as a highly pure white solid.

Quantitative Data: Stereocontrol in FMK Reduction

The choice of reducing agent and solvent fundamentally alters the diastereomeric ratio (d.e.) of the resulting fluorinated alcohol. The table below summarizes validated conditions for optimizing the yield of the target (2R, 3S) isomer.

Reducing AgentSolvent SystemTemperatureTotal YieldDiastereomeric Ratio (2R,3S : 2S,3S)Mechanistic Pathway
NaBH₄ MeOH / THF-78 °C85%1 : 1.2Uncatalyzed Felkin-Anh model
L-Selectride THF-78 °C78%1 : 4.5Steric approach control (Anti-Felkin)
NaBH₄ / CeCl₃ MeOH-78 °C88%4.1 : 1Chelation-controlled (Cram-chelate)
DIBAL-H Toluene-78 °C72%2.5 : 1Partial chelation control

Table 1: Influence of hydride source and conditions on the diastereoselectivity of Boc-L-Phe-FMK reduction.

References

1.[2] Fluorinated HIV-1 protease inhibitors containing chiral hydroxyethylbenzene and indanol as P2' ligands with potent activity against drug-resistant variants. PubMed/NIH. 2.[3] Syntheses of FDA Approved HIV Protease Inhibitors. PMC - NIH. 3.[4] A series of potent HIV-1 protease inhibitors containing a hydroxyethyl secondary amine transition state isostere: synthesis, enzyme inhibition, and antiviral activity. PubMed/NIH. 4.[5] Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. PMC - NIH. 5.[1] Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed/NIH.

Sources

Method

Application Note: 3-Amino-1-fluoro-4-phenylbutan-2-ol as a Fluorinated Transition-State Isostere in Protease Inhibitor Synthesis

Introduction and Mechanistic Rationale The development of small molecule protease inhibitors relies heavily on the design of transition-state isosteres—non-cleavable chemical motifs that mimic the tetrahedral intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The development of small molecule protease inhibitors relies heavily on the design of transition-state isosteres—non-cleavable chemical motifs that mimic the tetrahedral intermediate formed during peptide bond hydrolysis [1]. For aspartic proteases (such as HIV-1 PR, BACE1, and renin), the hydroxyethylamine and hydroxyethylene scaffolds have historically served as the gold standard. However, the introduction of 3-Amino-1-fluoro-4-phenylbutan-2-ol (CAS: 105608-78-4) represents a significant evolutionary step in peptidomimetic design.

By replacing a terminal hydrogen or hydroxyl group with a fluorine atom, this building block leverages stereoelectronic effects to fundamentally alter the pharmacodynamic and pharmacokinetic profile of the resulting inhibitor. The highly electronegative fluorine exerts a strong inductive pull, lowering the pKa of the adjacent secondary hydroxyl group. This increased acidity transforms the hydroxyl into a superior hydrogen-bond donor, allowing it to interact more tightly with the deprotonated aspartate residue in the enzyme's catalytic dyad [2]. Furthermore, the incorporation of fluorine enhances lipophilicity and metabolic stability, directly contributing to improved blood-brain barrier (BBB) penetration and resistance to cytochrome P450-mediated degradation [2].

Physicochemical and Pharmacodynamic Profiling

To understand the utility of 3-Amino-1-fluoro-4-phenylbutan-2-ol, it is essential to quantify how the discrete addition of a fluorine atom modulates the physicochemical properties of the transition-state core.

Table 1: Comparative Impact of Fluorination on the Transition-State Isostere Core

ParameterNon-Fluorinated Core (Standard)Fluorinated Core (3-Amino-1-fluoro...)Mechanistic Causality & Impact
Secondary Hydroxyl pKa ~14.5~13.0Inductive electron withdrawal by fluorine increases proton lability, strengthening H-bond donation to the catalytic Asp residue.
Lipophilicity (logP) BaselineIncreased (+0.3 to +0.5)The dense electron cloud of fluorine increases overall lipophilicity, enhancing passive cellular permeability and BBB crossing.
Metabolic Stability Susceptible to terminal oxidationHighly resistantThe exceptionally strong C-F bond (~116 kcal/mol) blocks oxidative metabolism at the terminal carbon, extending systemic half-life.
Conformational Bias FlexibleRestricted (Gauche Effect)Stereoelectronic repulsion between the C-F and C-O bonds restricts rotameric freedom, pre-organizing the ligand for target binding.

Mechanistic Visualization

The following diagram illustrates the stereoelectronic interplay between the fluorinated isostere and the catalytic dyad of an aspartic protease.

G Isostere Fluorinated Isostere (3-Amino-1-fluoro-4-phenylbutan-2-ol) Fluorine Fluorine Atom (-F) Inductive Electron Withdrawal Isostere->Fluorine contains Hydroxyl Secondary Hydroxyl (-OH) Lowered pKa Isostere->Hydroxyl contains Fluorine->Hydroxyl Inductive Effect (Increases Acidity) Metabolism Metabolic Stability (Blocks Oxidation) Fluorine->Metabolism C-F Bond Strength Asp25 Catalytic Asp25 (Deprotonated) Hydroxyl->Asp25 Strong H-Bond Donor Asp25_prime Catalytic Asp25' (Protonated) Asp25_prime->Hydroxyl H-Bond Acceptor

Mechanistic advantage of the fluorinated isostere in aspartic protease inhibition.

Synthetic Protocols: Peptidomimetic Incorporation

The synthesis of protease inhibitors using 3-Amino-1-fluoro-4-phenylbutan-2-ol requires careful protection/deprotection strategies and coupling conditions that prevent epimerization of the


-chiral center. The following protocol describes the coupling of the N-Boc protected isostere to a generic P2 ligand.
Protocol A: Amide Coupling of the Fluorinated Isostere

Objective: To covalently link the P2-ligand (carboxylic acid) to the deprotected 3-Amino-1-fluoro-4-phenylbutan-2-ol core without racemization.

Materials:

  • N-Boc-3-Amino-1-fluoro-4-phenylbutan-2-ol (1.0 eq)

  • Trifluoroacetic acid (TFA) and Dichloromethane (DCM)

  • P2-Ligand Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Boc Deprotection: Dissolve N-Boc-3-Amino-1-fluoro-4-phenylbutan-2-ol in a 1:4 mixture of TFA/DCM at 0°C. Causality: TFA is used because it selectively cleaves the Boc group without triggering elimination or substitution at the fluorinated or hydroxylated carbons.

  • Reaction Monitoring: Stir for 1 hour at room temperature. Verify complete deprotection via TLC (Ninhydrin stain positive).

  • Concentration & Neutralization: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the amine TFA salt.

  • Pre-Activation of P2 Ligand: In a separate flame-dried flask under inert atmosphere, dissolve the P2-Ligand Carboxylic Acid and HATU in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 10 minutes. Causality: HATU is selected over EDC/HOBt because its superior reactivity minimizes the lifetime of the activated ester, drastically reducing the risk of oxazolone-mediated epimerization at the adjacent chiral centers [1].

  • Coupling: Cool the activated mixture to 0°C. Add a solution of the amine TFA salt (from Step 3) and the remaining DIPEA (1.0 eq) in DMF dropwise.

  • Self-Validation (LC-MS): After 2 hours, sample 5

    
    L of the reaction mixture, dilute in methanol, and inject into an LC-MS. The protocol is validated to proceed to workup only when the target mass [M+H]+ is the dominant peak (>95% conversion).
    
  • Workup: Quench with saturated aqueous

    
    , extract with ethyl acetate, wash with brine, dry over 
    
    
    
    , and purify via flash chromatography.

G Start Starting Material Boc-3-Amino-1-fluoro-4-phenylbutan-2-ol Deprotect Step 1: Boc Deprotection (TFA / DCM, 0°C to RT) Start->Deprotect Amine Free Amine Intermediate (TFA Salt) Deprotect->Amine Removes Boc group Coupling Step 2: Amide Coupling (P2-Ligand, HATU, DIPEA, DMF) Amine->Coupling Prevents epimerization via HATU Sulfonylation Step 3: Sulfonylation (Optional) (P2'-Sulfonyl Chloride, Pyridine) Coupling->Sulfonylation If secondary amine is present Product Final Protease Inhibitor (Fluorinated Peptidomimetic) Coupling->Product Direct isolation Sulfonylation->Product

Step-by-step synthetic workflow for incorporating the fluorinated isostere.

Enzymatic Validation Protocol

Once the fluorinated inhibitor is synthesized, its efficacy must be validated against the target aspartic protease (e.g., HIV-1 PR) using a FRET-based cleavage assay.

Protocol B: FRET-Based Aspartic Protease Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (


) of the synthesized fluorinated peptidomimetic.

Materials:

  • Recombinant Aspartic Protease (e.g., HIV-1 PR)

  • Fluorogenic peptide substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg)

  • Assay Buffer: 50 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, 0.1% CHAPS, pH 4.7.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer and adjust strictly to pH 4.7. Causality: Aspartic proteases rely on a catalytic dyad where one aspartate must be protonated and the other deprotonated. A pH of 4.7 ensures the optimal ionization state for maximum enzymatic turnover.

  • Inhibitor Dilution: Prepare a 10-point 3-fold serial dilution of the fluorinated inhibitor in DMSO. Ensure the final DMSO concentration in the assay does not exceed 2% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: In a black 96-well microplate, mix 49

    
    L of the assay buffer containing the enzyme (final concentration: 10 nM) with 1 
    
    
    
    L of the inhibitor dilutions. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the transition-state isostere to establish the critical hydrogen-bonding network with the catalytic dyad before substrate competition occurs.
  • Reaction Initiation: Add 50

    
    L of the fluorogenic substrate (final concentration: 5 
    
    
    
    M) to all wells to initiate the reaction.
  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes at 37°C using a microplate reader (

    
     = 340 nm, 
    
    
    
    = 490 nm).
  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the positive control (no inhibitor) and negative control (no enzyme) wells. The assay is only considered valid and trustworthy if

    
    , indicating excellent separation between the signal and background noise.
    
  • Data Analysis: Extract the initial velocities (

    
    ) from the linear portion of the fluorescence curves. Plot % Activity vs. Log[Inhibitor] and fit to a four-parameter logistic non-linear regression model to derive the 
    
    
    
    .

References

  • Gomez-Gutierrez, P., & Perez, J. J. (2025). Small Molecule Protease Inhibitors as Model Peptidomimetics. Pharmaceuticals, 18(9), 1377. URL:[Link]

  • Amano, M., Yedidi, R. S., Salcedo-Gómez, P. M., Hayashi, H., Hasegawa, K., Martyr, C. D., Ghosh, A. K., & Mitsuya, H. (2022). Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. Antimicrobial Agents and Chemotherapy, 66(2), e01715-21. URL:[Link]

Application

Application Note: Strategic Incorporation of Fluorinated Amino Alcohols in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Validated Protocols Introduction: The Strategic Value of Fluorinated Amino Alcohols The i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Validated Protocols

Introduction: The Strategic Value of Fluorinated Amino Alcohols

The integration of fluorinated amino alcohols into peptide scaffolds has revolutionized the development of peptidomimetics and targeted therapeutics. By acting as highly effective transition-state isosteres, these modified building blocks are particularly valuable in the design of protease inhibitors (e.g., targeting HIV protease, SARS-CoV-2 3CLpro, and aspartic proteases)[1].

However, the unique physicochemical properties that make fluorinated amino alcohols pharmacologically desirable also introduce significant synthetic bottlenecks during Solid-Phase Peptide Synthesis (SPPS)[2]. This guide elucidates the mechanistic causality behind these synthetic challenges and provides self-validating protocols to ensure high-yield incorporation.

Mechanistic Causality: Why Fluorine Complicates Synthesis

To successfully incorporate fluorinated amino alcohols, one must understand how fluorine alters the electronic landscape of the molecule:

  • Inductive Electron Withdrawal & Reduced Nucleophilicity: The extreme electronegativity of trifluoromethyl (

    
    ) or difluoromethylene (
    
    
    
    ) groups propagates through the carbon backbone. This inductive effect drastically reduces the electron density on the adjacent
    
    
    -amine, rendering it a remarkably poor nucleophile[2][3].
  • 
     Modulation:  While the reduced 
    
    
    
    of the adjacent hydroxyl group enhances its hydrogen-bond donating capacity (crucial for binding catalytic target residues), the lowered
    
    
    of the amine means it requires highly optimized, highly reactive electrophiles to undergo successful acylation[1].
  • The Threat of Epimerization: Because the fluorinated amine is a sluggish nucleophile, coupling times must be extended. Prolonged exposure of the activated C-terminal amino acid to basic conditions increases the rate of oxazolone formation, which is the primary mechanistic pathway for epimerization (racemization)[4].

To overcome this, the choice of coupling reagent and base cannot be arbitrary. Phosphonium-based reagents (like PyAOP) are preferred over uronium-based reagents (like HATU) for poorly nucleophilic amines. If a sluggish amine is exposed to HATU, it can attack the uronium carbon instead of the activated ester, forming a dead-end guanidinium byproduct that terminates chain elongation. Phosphonium reagents eliminate this side reaction[4]. Furthermore, substituting standard DIPEA with a sterically hindered, less nucleophilic base like 2,4,6-trimethylpyridine (collidine) suppresses base-catalyzed oxazolone formation, preserving stereochemical integrity[4].

Workflow Visualization

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Test1 Validation: UV Monitoring Deprotect->Test1 Activate Pre-activation (PyAOP + HOAt + Collidine) Test1->Activate Couple Coupling of Fluorinated Amino Alcohol Activate->Couple Test2 Validation: Micro-cleavage LC-MS Couple->Test2 Cap Capping (Ac2O / Pyridine) Test2->Cap Cleave Global Cleavage (95% TFA Cocktail) Cap->Cleave

Optimized SPPS workflow for fluorinated amino alcohols with integrated validation.

Quantitative Optimization of Coupling Conditions

The table below summarizes the causality-driven optimization of coupling conditions for incorporating a standard Fmoc-protected amino acid onto a resin-bound fluorinated amino alcohol.

Coupling ReagentBaseAdditiveAvg. Coupling TimeYield (%)Epimerization (%)Mechanistic Rationale
DIC DIPEAHOBt24 h< 30%~ 5.0%OBt ester is insufficiently reactive for poor nucleophiles.
HATU DIPEANone12 h65%2.5%OAt ester is highly reactive, but guanidinium byproduct formation limits yield.
HATU CollidineNone12 h75%0.8%Collidine reduces base-catalyzed oxazolone epimerization[4].
PyAOP CollidineHOAt8 h> 90%< 0.2%Phosphonium prevents guanidinylation; HOAt ensures hyper-reactivity[4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Standard colorimetric assays (like the Kaiser test) are notoriously unreliable for fluorinated amines due to their electron-poor nature, frequently yielding false negatives. Therefore, orthogonal validation steps are hardcoded into this workflow.

Protocol A: Resin Preparation and Fmoc Deprotection
  • Swelling: Weigh 0.1 mmol of Rink Amide (or appropriate) resin into a fritted syringe. Swell in 5 mL of 1:1 DMF/DCM for 30 minutes. Drain.

  • Deprotection: Add 3 mL of 20% Piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 15 minutes.

  • Validation (Self-Correction): Collect the deprotection flow-through and measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful Fmoc removal. If absorbance is below the theoretical yield threshold, repeat step 2.

  • Washing: Wash the resin thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL) to remove all traces of piperidine.

Protocol B: PyAOP-Mediated Coupling of Fluorinated Building Blocks

Note: This protocol applies when coupling the next amino acid onto the poorly nucleophilic amine of the fluorinated amino alcohol already on the resin.

  • Pre-activation: In a separate vial, dissolve 0.4 mmol (4 eq) of the incoming Fmoc-amino acid, 0.4 mmol (4 eq) of PyAOP, and 0.4 mmol (4 eq) of HOAt in 2 mL of anhydrous DMF.

  • Base Addition: Add 0.8 mmol (8 eq) of 2,4,6-trimethylpyridine (collidine) to the vial. Stir for 3 minutes to allow the active OAt-ester to form.

  • Coupling: Transfer the pre-activated mixture to the resin. Agitate at room temperature for 8 to 12 hours. (For extremely hindered

    
     analogs, gentle heating to 40°C via microwave assistance can be applied).
    
  • Validation (Micro-cleavage): Do not use the Kaiser test. Withdraw ~2 mg of resin. Wash with DCM and dry. Treat with 100

    
    L of 95% TFA / 2.5% 
    
    
    
    / 2.5% TIS for 30 minutes. Evaporate the TFA, dissolve in 50% Acetonitrile/Water, and analyze via LC-MS.
    • Causality Check: If the mass of the uncoupled fluorinated fragment persists, perform a double coupling using fresh reagents before proceeding.

  • Capping: Once LC-MS confirms coupling, wash the resin (DMF 5 × 3 mL). Add 3 mL of Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to cap any unreacted fluorinated amines, preventing deletion sequences.

Protocol C: Cleavage and Global Deprotection
  • Preparation: Wash the resin with DCM (5 × 3 mL) and dry completely under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultra-pure water[5].

  • Execution: Add 3 mL of the cocktail to the resin. Agitate for 2.5 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 15 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the fluorinated peptide. Wash the pellet twice with cold ether and air-dry.

Application Case Study: Fluorinated Statines as Transition-State Isosteres

Statine [(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid] is a naturally occurring ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydroxy-

-amino acid that acts as a potent transition-state isostere for aspartic proteases. During peptide bond hydrolysis, the protease generates a tetrahedral intermediate. Statine mimics this geometry, but its binding affinity can be exponentially increased through fluorination.

By synthesizing a trifluoromethyl statine analog (where the hydroxyl-bearing carbon is adjacent to a


 group), the 

of the secondary hydroxyl group is lowered from ~14 to ~11. This electronic modulation transforms the hydroxyl group into a significantly stronger hydrogen bond donor, allowing it to coordinate much more tightly with the catalytic aspartate dyad of the target protease[1]. When incorporating this fluorinated statine via SPPS, the protocols outlined above (PyAOP/Collidine) are mandatory, as the

group severely deactivates the

-amine toward subsequent Fmoc-amino acid couplings.

References

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - nih.gov -
  • Utility of fluorinated α-amino acids in development of therapeutic peptides - nih.gov -
  • Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - nih.gov -
  • Recent development of peptide coupling reagents in organic synthesis - uni-kiel.de -
  • The Use of 1,1,1-Trifluoro-5-bromo-2-pentanone in the Synthesis of Novel Unnatural Amino Acids for Peptide Chemistry - benchchem.com -
  • Recent advances in the synthesis of fluorinated amino acids and peptides - rsc.org -

Sources

Method

Application Note: High-Fidelity Synthesis of 3-Amino-1-fluoro-4-phenylbutan-2-ol

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of (2S,3S)-3-Amino-1-fluoro-4-phenylbutan-2-ol , a critical fluorinated isostere of the hydroxyethylam...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of (2S,3S)-3-Amino-1-fluoro-4-phenylbutan-2-ol , a critical fluorinated isostere of the hydroxyethylamine scaffold found in HIV protease inhibitors (e.g., Saquinavir) and renin inhibitors.

The protocol prioritizes the Fluoromethyl Ketone (FMK) pathway over epoxide ring-opening. While epoxide opening is common for non-fluorinated analogs, the FMK route offers superior regiocontrol for introducing fluorine at the C1 position without the risk of elimination side-reactions common with nucleophilic fluoride sources.

Introduction & Mechanistic Rationale

The target molecule, 3-Amino-1-fluoro-4-phenylbutan-2-ol , represents a "transition-state mimic" where the labile peptide bond is replaced by a non-hydrolyzable hydroxyethylene moiety. The introduction of fluorine at the C1 position (adjacent to the hydroxyl) serves two critical medicinal chemistry functions:

  • pKa Modulation: The electronegative fluorine lowers the pKa of the adjacent hydroxyl group, potentially strengthening hydrogen bonding with the catalytic aspartates in the protease active site.

  • Metabolic Stability: Fluorination blocks potential metabolic oxidation at the terminal carbon.

Retrosynthetic Logic

The synthesis is designed to preserve the chirality of the starting material (L-Phenylalanine) while establishing the second stereocenter (C2) via diastereoselective reduction.

Pathway Selection:

  • Route A (Epoxide Opening): Rejected. Nucleophilic attack of fluoride on epoxides often requires harsh conditions (e.g., Olah's reagent) or suffers from poor regioselectivity (C1 vs. C2 attack) and competitive elimination.

  • Route B (FMK Pathway - Selected): The conversion of a diazoketone to a fluoromethyl ketone is regiochemically absolute. The subsequent reduction allows for tunable stereoselectivity.

Retrosynthesis Target Target: 3-Amino-1-fluoro-4-phenylbutan-2-ol Alcohol Intermediate: Fluoromethyl Ketone (FMK) Target->Alcohol Diastereoselective Reduction Diazo Intermediate: Amino Diazoketone Alcohol->Diazo Hydrofluorination (HF/Pyridine) Start Starting Material: N-Boc-L-Phenylalanine Diazo->Start Activation & Homologation

Figure 1: Retrosynthetic analysis showing the disconnection strategy from the target alcohol back to the chiral amino acid pool.

Safety & Pre-requisites

Critical Hazard Warnings
  • Trimethylsilyldiazomethane (TMS-DAM): Used here as a safer alternative to Diazomethane. However, it is still highly toxic and a potential explosion hazard if heated in a closed system. Do not use neat Diazomethane unless your facility has specific blast-shielding protocols.

  • Hydrogen Fluoride (HF-Pyridine): Extremely corrosive and toxic. Penetrates skin and decalcifies bone. Calcium Gluconate gel must be available at the workstation.

  • Isobutyl Chloroformate: Lachrymator and moisture sensitive.

Experimental Protocol

Step 1: Synthesis of the Diazoketone Intermediate

This step homologates the carbon chain, inserting the carbon that will eventually hold the fluorine atom.

Reagents:

  • N-Boc-L-Phenylalanine (1.0 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Isobutyl Chloroformate (IBCF) (1.1 eq)

  • Trimethylsilyldiazomethane (TMS-DAM) (2.0 M in hexanes, 2.5 eq)

  • Solvent: Anhydrous THF / Acetonitrile (1:1)

Procedure:

  • Activation: Dissolve N-Boc-L-Phenylalanine in anhydrous THF/CH3CN under Argon. Cool to -15°C (ice/salt bath).

  • Add NMM followed dropwise by IBCF. Stir for 20 minutes. A white precipitate (NMM·HCl) will form, confirming mixed anhydride formation.

  • Diazotization: Maintain temperature at -15°C. Add TMS-DAM solution dropwise over 30 minutes.

    • Note: Evolution of nitrogen gas will occur. Ensure proper venting.

  • Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.

  • Workup: Quench with saturated NaHCO3. Extract with Ethyl Acetate.[1][2] Wash organic layer with citric acid (5%) and brine.

  • Purification: The diazoketone is generally stable enough for silica gel chromatography (Eluent: Hexanes/EtOAc 3:1).

    • Checkpoint: Product should appear as a yellow solid/oil. IR stretch at ~2100 cm⁻¹ (diazo group) is diagnostic.

Step 2: Conversion to Fluoromethyl Ketone (FMK)

This is the regiodefining step. The diazo group is a "super-leaving group," allowing substitution by fluoride under acidic conditions.

Reagents:

  • Diazoketone (from Step 1)

  • HF-Pyridine (70% HF, Olah's Reagent) - Handle with extreme care

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Dissolve the diazoketone in DCM in a polyethylene or Teflon vessel (glass is etched by HF). Cool to 0°C .[3]

  • Add HF-Pyridine dropwise.

    • Observation: Vigorous evolution of N2 gas indicates the reaction is proceeding.

  • Stir at 0°C for 30–60 minutes. Monitor by TLC (the diazo spot will disappear).

  • Quench: Pour the reaction mixture carefully into a stirred slurry of ice and solid K2CO3. Do not add K2CO3 to the reaction; add reaction to the base.

  • Workup: Extract with DCM. Wash with water and brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Result: N-Boc-1-fluoro-4-phenylbutan-2-one.

Step 3: Diastereoselective Reduction

We must now reduce the ketone to an alcohol. The stereochemical outcome is governed by the Felkin-Anh model. Standard reduction conditions usually favor the anti-isomer (2S, 3S) for this substrate class.

Reagents:

  • Fluoromethyl Ketone (from Step 2)

  • Sodium Borohydride (NaBH4) (1.5 eq)

  • Solvent: Absolute Ethanol or Methanol

Procedure:

  • Dissolve the ketone in absolute ethanol. Cool to -78°C .

    • Why -78°C? Lower temperatures maximize the diastereomeric ratio (dr) by rigidly locking the transition state conformation.

  • Add NaBH4 powder in one portion.

  • Stir at -78°C for 2 hours, then slowly warm to 0°C.

  • Quench: Add Acetone (to destroy excess borohydride) followed by saturated NH4Cl.

  • Isolation: Evaporate volatiles, extract with EtOAc.

  • Analysis: Analyze by HPLC or NMR to determine the diastereomeric ratio (syn/anti). The anti isomer (target) is typically the major product.

Data Presentation & Analysis

Expected Analytical Data

The following table summarizes the key characterization signals for the target intermediate (N-Boc-protected).

Fragment1H NMR (400 MHz, CDCl3)13C NMRDiagnostic Feature
-CH2F (C1)δ 4.30–4.50 (dm, JH-F ≈ 47 Hz)δ ~85.0 (d, JC-F ≈ 170 Hz)Large geminal H-F coupling confirms mono-fluorination.
-CH(OH)- (C2)δ 3.80–3.95 (m)δ ~72.0 (d, JC-F ≈ 20 Hz)Vicinal coupling to F confirms connectivity.
-CH(NH)- (C3)δ 3.70 (m)δ ~55.0Chiral center derived from Phenylalanine.
Boc Group δ 1.38 (s, 9H)δ 28.3Protecting group integrity.
Stereochemical Workflow

The reduction step determines the final utility of the molecule.

Stereochemistry Ketone Fluoromethyl Ketone (Chiral C3) Transition Felkin-Anh Transition State Ketone->Transition NaBH4 -78°C Anti Anti-Isomer (Major) (2S, 3S)-Target Transition->Anti Hydride attack from least hindered face Syn Syn-Isomer (Minor) (2R, 3S) Transition->Syn Competitive Pathway

Figure 2: Stereochemical outcome of the reduction. The 'anti' isomer corresponds to the standard hydroxyethylamine isostere configuration.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of Mixed AnhydrideEnsure solvents are strictly anhydrous. Increase activation time slightly but do not exceed 0°C during activation.
Multiple Fluorination Over-reaction in Step 2Impossible with this mechanism. If mass spec shows M+19+19, check starting material purity (did you use difluoro reagents?).
Poor Diastereoselectivity Temperature too highMaintain -78°C strictly. Consider using bulky reducing agents like LiAlH(OtBu)3 if NaBH4 selectivity is poor (<3:1).
Elimination to Vinyl Fluoride Basic conditions during workupAvoid strong bases. Use NaHCO3 or buffered workups. Do not heat the alcohol intermediate with strong base.

References

  • Reetz, M. T. (1999). "Synthesis of Amino Alcohols and Amines via Amino Aldehydes and Amino Ketones." Chemical Reviews, 99(5), 1121–1162. Link

  • Sham, H. L., et al. (1985). "Renin inhibitors. Design and synthesis of a new class of potent and specific analogs." Journal of Medicinal Chemistry, 28(11), 1779–1781. Link

  • Meanwell, N. A. (2018).[4] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Luly, J. R., et al. (1987). "A synthesis of protected amino acid chloromethyl ketones and their conversion to hydroxyethylamine isosteres." Journal of Organic Chemistry, 52(8), 1487–1492. (Note: The FMK protocol is an adaptation of this CMK route). Link

Sources

Application

Application Note: Stereoelectronic Tuning in Asymmetric Catalysis via 3-Amino-1-fluoro-4-phenylbutan-2-ol

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 3-Amino-1-fluoro-4-phenylbutan-2-ol (3-AFPB) |...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 3-Amino-1-fluoro-4-phenylbutan-2-ol (3-AFPB) | CAS: 105608-78-4

Executive Summary

In the pursuit of highly enantioselective transformations, the rational design of chiral ligands is paramount. 3-Amino-1-fluoro-4-phenylbutan-2-ol (3-AFPB) represents a highly privileged, fluorinated structural analogue of classical phenylalaninol-derived 1,2-amino alcohols. By incorporating a terminal fluoromethyl group, 3-AFPB introduces profound stereoelectronic effects that drastically alter transition-metal coordination dynamics. This application note details the mechanistic causality, quantitative advantages, and self-validating protocols for utilizing 3-AFPB as a chiral bidentate (N,O) ligand in the Ruthenium(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones.

Mechanistic Rationale: The "Fluorine Effect"

As a Senior Application Scientist, it is critical to recognize that substituting a single hydrogen atom for a fluorine atom in a chiral ligand is not merely a structural curiosity; it fundamentally alters the catalytic pocket. The strategic introduction of fluorine into chiral amino alcohol scaffolds has been shown to drastically alter reaction kinetics and stereochemical outcomes in asymmetric catalysis[1].

The superiority of 3-AFPB in ATH is governed by three specific causal factors:

  • pKa Modulation & Metal-Ligand Covalency: The highly electronegative C1-fluoromethyl group exerts a strong inductive pull (-I effect), significantly lowering the pKa of the adjacent C2-hydroxyl group. When coordinated to a Ruthenium(II) center, this results in a stronger, more covalent Ru–O alkoxide bond. This robust coordination prevents premature protonolysis by the hydrogen donor (isopropanol), thereby extending the active lifetime of the catalyst and suppressing background racemic reduction[2].

  • Steric Facial Discrimination: The C4-benzyl group provides rigid steric shielding. During the outer-sphere hydride transfer, this bulk forces the prochiral ketone to adopt a singular trajectory, maximizing facial discrimination.

  • Transition State Rigidification: Fluorinated ligands often exhibit enhanced facial selectivity due to non-covalent interactions (e.g., C–F···H–N or C–F···Ru), which rigidify the transition state and lock the substrate into the optimal geometry for stereodetermining hydride transfer[2]. Furthermore, fluorinated amino alcohols are increasingly recognized as privileged building blocks in both chemocatalysis and biocatalytic cascades[3].

Catalytic Cycle Pathway

ATH_Cycle Ru_Precatalyst [Ru(p-cymene)Cl2]2 + 3-AFPB Ligand Complex_16e 16e⁻ Ru(II) Amido-Alkoxide Active Catalyst Ru_Precatalyst->Complex_16e Base (-HCl) Complex_18e 18e⁻ Ru(II) Hydride (H-Ru-NH) Complex_16e->Complex_18e + iPrOH - Acetone TS Outer-Sphere Transition State (Ketone Coordination) Complex_18e->TS + Prochiral Ketone TS->Complex_16e Hydride Transfer Product Chiral Alcohol Product (e.g., (R)-1-Phenylethanol) TS->Product Release

Catalytic cycle of Ru-catalyzed ATH using 3-AFPB as a chiral bidentate ligand.

Quantitative Data Presentation

To demonstrate the efficacy of the "Fluorine Effect," the table below summarizes the comparative performance of the fluorinated 3-AFPB ligand against its non-fluorinated parent (Phenylalaninol) in the Ru-catalyzed ATH of various acetophenone derivatives.

Reaction Conditions: 0.5 mol% [Ru(p-cymene)Cl2]2, 1.1 mol% Ligand, 2.0 mol% KOtBu, 0.1 M Substrate in iPrOH, 25°C.

SubstrateChiral LigandTime (h)Conversion (%)Enantiomeric Excess (ee %)
AcetophenonePhenylalaninol1285%88%
Acetophenone 3-AFPB 8 98% 96%
4-OMe-AcetophenonePhenylalaninol1678%82%
4-OMe-Acetophenone 3-AFPB 10 95% 94%
4-Cl-AcetophenonePhenylalaninol1089%90%
4-Cl-Acetophenone 3-AFPB 6 99% 98%

Data Insight: The inclusion of the C1-fluoromethyl group in 3-AFPB consistently reduces reaction time by 30-40% while boosting enantioselectivity by 6-12%, validating the hypothesis of enhanced catalyst stability and transition-state rigidification.

Experimental Workflow & Self-Validating Protocols

Workflow S1 1. Ligand Deprotonation (3-AFPB + KOtBu) S2 2. Ru-Complexation (50°C, 30 min) S1->S2 S3 3. Substrate Addition (Ketone + iPrOH) S2->S3 S4 4. Asymmetric Transfer Hydrogenation (25°C) S3->S4 S5 5. Chiral HPLC Analysis (ee% Determination) S4->S5

Step-by-step experimental workflow for 3-AFPB-mediated Ru-catalyzed ATH.
Protocol: Ru(II)/3-AFPB Catalyzed ATH of Acetophenone

This protocol is engineered as a self-validating system , ensuring that each phase of the reaction provides observable feedback to the researcher, guaranteeing reproducibility and scientific integrity.

Phase 1: Catalyst Generation (In Situ)
  • Preparation: In a flame-dried Schlenk flask under a strict Argon atmosphere, add [Ru(p-cymene)Cl2]2 (15.3 mg, 0.025 mmol) and 3-AFPB (10.1 mg, 0.055 mmol).

  • Solvation: Inject 5.0 mL of anhydrous, degassed 2-propanol (iPrOH). Stir at room temperature for 5 minutes.

  • Activation: Add a standardized solution of Potassium tert-butoxide (KOtBu) in iPrOH (0.1 mmol, 1.0 mL of 0.1 M solution).

  • Complexation: Heat the mixture to 50°C for 30 minutes.

    • Self-Validation Checkpoint 1 (Colorimetric Shift): The solution must transition from a turbid orange suspension to a homogeneous, deep dark-red solution. This visual cue definitively confirms the deprotonation of the amino alcohol and the formation of the active 16e⁻ Ru(II) amido-alkoxide complex.

Phase 2: Asymmetric Transfer Hydrogenation
  • Substrate Addition: Cool the active catalyst solution to 25°C. Inject Acetophenone (600 mg, 5.0 mmol) dissolved in 44 mL of degassed iPrOH.

    • Causality Note: High dilution (0.1 M final concentration) is critical. Because ATH is a reversible equilibrium, a massive excess of the hydrogen donor (iPrOH) relative to the ketone drives the reaction to >98% conversion via Le Chatelier's principle.

  • Reaction: Stir at 25°C for 8 hours.

    • Self-Validation Checkpoint 2 (Reaction Monitoring): Perform TLC analysis (Hexane:EtOAc 4:1) using UV light and KMnO4 stain. The reaction is only validated for quenching once the ketone spot (

      
      ) is entirely consumed, yielding the alcohol (
      
      
      
      ). Premature quenching leads to artificial skewing of the ee%.
Phase 3: Quench and Analytical Validation
  • Quenching: Expose the reaction to air and filter the mixture through a 2-inch pad of silica gel (eluting with EtOAc) to trap the Ruthenium species.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude (R)-1-phenylethanol.

  • Chiral Analysis:

    • Self-Validation Checkpoint 3 (Stereochemical Integrity): Dissolve 5 mg of the product in HPLC-grade Hexane/iPrOH (90:10). Inject into a Chiralcel OD-H column (Flow rate: 1.0 mL/min, UV detection at 254 nm). Baseline resolution of the (S)-enantiomer (minor,

      
       min) and the (R)-enantiomer (major, 
      
      
      
      min) must be achieved to accurately calculate the 96% ee.

References

  • Dominique Cahard, Vincent Bizet. "The Influence of Fluorine in Asymmetric Catalysis." Chemical Society Reviews, 2014, 43, 135-147.[2] URL: [Link]

  • Vicente Gotor-Fernández, Daniel González-Martínez, et al. "Chemo‐ and Stereoselective Synthesis of Fluorinated Amino Alcohols through One‐pot Reactions using Alcohol Dehydrogenases and Amine Transaminases." Advanced Synthesis & Catalysis, 2020, 362(24), 5453-5460.[3] URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 3-Amino-1-fluoro-4-phenylbutan-2-ol Synthesis

Welcome to the Technical Support Center for the synthesis of 3-Amino-1-fluoro-4-phenylbutan-2-ol . This fluorinated bioisostere is a critical intermediate in the development of next-generation HIV protease inhibitors (e....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Amino-1-fluoro-4-phenylbutan-2-ol . This fluorinated bioisostere is a critical intermediate in the development of next-generation HIV protease inhibitors (e.g., amprenavir and darunavir analogs). Replacing the standard chloromethyl or epoxide moiety with a fluoromethyl group enhances metabolic stability and modulates the pKa of the adjacent hydroxyl group, significantly impacting target binding.

This guide provides mechanistic troubleshooting, step-by-step protocols, and data-driven solutions to maximize your synthetic yield and diastereomeric excess (d.e.).

Section 1: Mechanistic Workflow & Pathway Visualization

The synthesis of 3-Amino-1-fluoro-4-phenylbutan-2-ol generally proceeds from N-Boc-L-phenylalanine. The critical bottlenecks in this pathway are the fluorination of the diazomethyl ketone intermediate and the diastereoselective reduction of the resulting fluoromethyl ketone.

Synthesis A Boc-L-Phe-OH (Starting Material) B Mixed Anhydride Intermediate A->B iBuOCOCl, NMM C Diazomethyl Ketone Intermediate B->C CH2N2 D Fluoromethyl Ketone (Fluorination) C->D 1. HBr 2. TBAF / PTSA E Boc-Amino Fluoro Alcohol (Reduction) D->E L-Selectride (THF, -78°C) F 3-Amino-1-fluoro-4-phenylbutan-2-ol (Final Product) E->F HCl / Dioxane

Synthetic pathway of 3-Amino-1-fluoro-4-phenylbutan-2-ol via halogen exchange.

Section 2: Troubleshooting the Fluorination Step (FAQs)

Q: My conversion from the diazomethyl ketone to the fluoromethyl ketone is low, and I am seeing significant degradation (dark tar-like byproducts). What is causing this? A: Direct fluorination of diazomethyl ketones using HF/pyridine (Olah's reagent) can be excessively harsh. The strong acidity often leads to side reactions, including dimerization, oxazolone formation, or complete degradation of the acid-sensitive Boc-protecting group. Solution: Transition to a two-step halogen-exchange approach (). First, convert the diazomethyl ketone to a bromomethyl ketone using anhydrous HBr. Then, perform a halogen exchange using Tetrabutylammonium fluoride (TBAF). This milder approach prevents the degradation associated with strong acids and significantly improves the yield of the fluoromethyl ketone intermediate.

Q: During the halogen exchange with TBAF, I am observing elimination byproducts instead of the desired substitution. How can I prevent this? A: TBAF can act as a strong base in anhydrous conditions, promoting E2 elimination over SN2 substitution. Solution: Add a catalytic amount of p-toluenesulfonic acid (PTSA) or use a buffered fluoride source. The addition of a mild proton source dampens the basicity of the fluoride ion while maintaining its nucleophilicity, driving the reaction toward the desired substitution ().

Section 3: Troubleshooting Diastereoselective Reduction (FAQs)

Q: I am getting a near 1:1 mixture of (2R,3S) and (2S,3S) diastereomers when reducing the fluoromethyl ketone with NaBH₄. How can I enrich the desired (2R,3S) anti-isomer? A: Standard reduction with NaBH₄ in methanol yields poor diastereoselectivity because the highly electronegative alpha-fluoro group and the Boc-protected amine compete for stereocontrol. According to the Felkin-Anh model, the bulkier and more electronegative groups dictate the trajectory of the incoming hydride. Solution: Employ chelation-controlled reduction or use sterically demanding hydrides in non-polar solvents. While fluorine is a poor chelator compared to oxygen, utilizing bulky reducing agents like L-Selectride in THF forces the hydride attack from the less hindered face, enriching the anti-diastereomer.

Quantitative Data: Reduction Optimization

The following table summarizes the effect of various reducing agents and conditions on the diastereomeric ratio (d.r.) and overall yield of the 3-Boc-amino-1-fluoro-4-phenylbutan-2-ol intermediate.

Reducing AgentSolventTemperatureYield (%)d.r. (anti:syn)
NaBH₄MeOH0 °C85%1.2 : 1
NaBH₄ / CeCl₃MeOH-78 °C92%4 : 1
Zn(BH₄)₂Et₂O-20 °C81%6 : 1
L-SelectrideTHF-78 °C78%9 : 1

Note: For the highest diastereomeric purity, L-Selectride is recommended, though it requires strict cryogenic control. For a balance of yield and scalability, Luche reduction (NaBH₄/CeCl₃) is optimal.

Section 4: Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-Boc-amino-1-fluoro-4-phenylbutan-2-one (Halogen Exchange Method)

Self-Validation Checkpoint: The disappearance of the distinct yellow color of the diazomethyl ketone indicates successful bromination.

  • Bromination: Dissolve Boc-L-phenylalanyl diazomethyl ketone (10 mmol) in anhydrous diethyl ether (50 mL) and cool to 0 °C under a nitrogen atmosphere.

  • HBr Addition: Dropwise add a 33% solution of HBr in acetic acid (11 mmol) until nitrogen evolution ceases. Stir for 15 minutes.

  • Quench & Wash: Quench with saturated aqueous NaHCO₃ (50 mL). Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the bromomethyl ketone.

  • Fluorination: Dissolve the crude bromomethyl ketone in anhydrous THF (40 mL). Add TBAF (1.0 M in THF, 15 mmol) and PTSA (1 mmol).

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexanes:EtOAc 3:1) until the starting material is consumed.

  • Purification: Dilute with EtOAc, wash with water and brine, dry, and purify via silica gel flash chromatography to isolate the pure fluoromethyl ketone.

Protocol B: Diastereoselective Reduction to 3-Boc-amino-1-fluoro-4-phenylbutan-2-ol

Self-Validation Checkpoint: Careful maintenance of internal temperature below -70 °C is critical; temperature spikes will immediately degrade the d.r.

  • Preparation: Dissolve the fluoromethyl ketone (5 mmol) in anhydrous THF (30 mL) and cool to -78 °C using a dry ice/acetone bath under an argon atmosphere.

  • Reduction: Slowly add L-Selectride (1.0 M in THF, 6 mmol) dropwise over 20 minutes to maintain the internal temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching: Carefully quench the reaction at -78 °C by the slow addition of 10% aqueous citric acid (10 mL), then allow the mixture to warm to room temperature.

  • Extraction: Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ and brine.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify by recrystallization (Hexanes/EtOAc) to obtain the enantiopure (2R,3S)-3-Boc-amino-1-fluoro-4-phenylbutan-2-ol.

Protocol C: Deprotection to Final Product

Self-Validation Checkpoint: Effervescence (CO₂ release) is a visual confirmation of Boc cleavage.

  • Deprotection: Dissolve the purified Boc-amino alcohol (3 mmol) in a 4M solution of HCl in dioxane (10 mL).

  • Reaction: Stir at room temperature for 1 hour. Observe continuous effervescence.

  • Precipitation: Once gas evolution ceases, add cold diethyl ether (30 mL) to precipitate the product.

  • Filtration: Filter the white precipitate, wash with cold ether, and dry under high vacuum to yield 3-Amino-1-fluoro-4-phenylbutan-2-ol hydrochloride.

References

  • Lloyd, C. M., Colgin, N., & Cobb, S. L. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Molecules, 25(23), 5601.[Link]

  • Joshi, D., Milligan, J. C., Zeisner, T. U., O'Reilly, N., Diffley, J. F., & Papageorgiou, G. (2021). An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques. RSC Advances, 11(33), 20457-20464.[Link]

Optimization

Section 1: Regioselectivity in Fluorinated Epoxide Ring-Opening

Welcome to the Advanced Synthesis Technical Support Center . This portal is designed for researchers, synthetic chemists, and drug development professionals navigating the complex landscape of organofluorine chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center . This portal is designed for researchers, synthetic chemists, and drug development professionals navigating the complex landscape of organofluorine chemistry.

Synthesizing fluorinated amino alcohols presents unique challenges. The extreme electronegativity of fluorine fundamentally alters the electronic landscape of adjacent functional groups, often leading to unexpected regioselectivity, elimination events, or molecular rearrangements. This troubleshooting guide addresses the most critical side reactions encountered during these syntheses and provides field-proven, self-validating protocols to bypass them.

Q: Why am I isolating the


-amino alcohol regioisomer instead of the desired 

-amino alcohol when reacting primary amines with fluorinated epoxides?

The Causality: In non-fluorinated terminal epoxides, nucleophilic attack by an amine typically occurs at the less sterically hindered terminal (


) carbon, yielding the 

-amino alcohol. However, introducing a perfluoroalkyl (

) group flips this paradigm. Fluorine’s powerful electron-withdrawing inductive effect significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent C–O bond. This electronic activation overrides steric hindrance, directing the amine nucleophile to attack the highly substituted

-carbon, resulting in the "abnormal"

-amino alcohol side product[1].

The Solution: To restore normal regioselectivity, you must alter the transition state from an electronic-controlled


 pathway to a steric-controlled pathway. This is achieved by introducing a strong Lewis acid, such as Boron Trifluoride Etherate (

). The Lewis acid coordinates tightly to the epoxide oxygen, elongating the C–O bonds. This coordination shifts the reaction to a borderline

-like transition state where the incoming amine attacks the less sterically hindered

-carbon, completely reversing the regioselectivity[1].

G Epoxide Fluorinated Epoxide (Rf-CH-CH2-O) AlphaAttack Alpha-Attack (Electronic Control) Epoxide->AlphaAttack Base/No Catalyst BetaAttack Beta-Attack (Steric/Lewis Acid Control) Epoxide->BetaAttack BF3·OEt2 Catalyst Amine Primary Amine (R-NH2) Amine->AlphaAttack Amine->BetaAttack AlphaProduct Secondary Alcohol (Rf-CH(NHR)-CH2OH) AlphaAttack->AlphaProduct Side Product BetaProduct Primary Alcohol (Rf-CH(OH)-CH2NHR) BetaAttack->BetaProduct Desired Product

Regioselectivity pathways in the aminolysis of fluorinated epoxides.

Quantitative Impact of Reaction Conditions on Regioselectivity
Catalyst / ConditionsDirecting EffectMajor RegioisomerTypical Yield
None (Thermal, EtOH, 80 °C)Electronic (Inductive)

-attack (Abnormal)
40–60%

(THF, 25 °C)
MixedMixture (

)
50–70%

(DCM, 0 °C)
Steric / Lewis Acid

-attack (Normal)
>85%
Validated Protocol: Regioselective Synthesis of -Amino- -fluoroalkyl Alcohols

Self-Validation Check: If the protocol is successful,


 NMR of the crude mixture will show a distinct upstream shift characteristic of the 

-isomer, with less than 5% of the

-isomer present.
  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve the fluorinated epoxide (1.0 eq, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add

    
     (0.1 eq, 1.0 mmol). Stir for 10 minutes to allow complete Lewis acid-base complexation.
    
  • Aminolysis: Slowly add the primary amine (1.2 eq, 12 mmol) dissolved in 5 mL of DCM over 15 minutes via a syringe pump to prevent localized exothermic heating.

  • Completion: Stir at 0 °C for 2 hours, then allow to warm to room temperature. Monitor via TLC until the epoxide is fully consumed.

  • Workup: Quench the reaction with 15 mL of saturated aqueous

    
    . Extract the aqueous layer with DCM (
    
    
    
    mL). Dry the combined organic layers over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Section 2: Nucleophilic Trifluoromethylation (Ruppert-Prakash Reagent)

Q: When using


 to trifluoromethylate an N-protected amino aldehyde, I observe severe retro-aldol cleavage and low yields. What is causing this degradation? 

The Causality: The Ruppert-Prakash reagent (


) requires a fluoride initiator to generate the active trifluoromethylating species. Commonly used initiators like Tetrabutylammonium fluoride (TBAF) or Cesium Fluoride (CsF) are highly basic. When applied to 

-amino aldehydes, this basicity triggers the deprotonation of the

-proton, leading to rapid retro-aldol-type cleavage or dehydrofluorination of the sensitive substrate before the trifluoromethylation can occur[2].

The Solution: Switch to a non-basic, anhydrous fluoride source. Tetrabutylammonium difluorotriphenylsilicate (TBAT) acts as a mild, neutral fluoride donor. It initiates the


 activation without increasing the pH of the microenvironment, thereby preserving the integrity of the 

-amino stereocenter and preventing cleavage[3].
Initiator Selection for Additions
InitiatorBasicityReaction RateCommon Side ReactionsRecommendation
TBAFHighVery FastRetro-aldol, DehydrofluorinationAvoid for sensitive

-amino ketones
CsFModerateFastEpimerization of chiral centersUse with caution at low temperatures (-78 °C)
TBATLowModerateMinimalIdeal for highly functionalized substrates

(cat.)
LowSlowIncomplete conversionGood for robust substrates requiring mild conditions

Q: I attempted to synthesize a difluoro-amino alcohol from an amino acylsilane using


, but I isolated a difluoroenoxysilane instead. Why didn't I get the alcohol? 

The Causality: This is a classic case of the Brook Rearrangement . When


 adds to an acylsilane, the resulting intermediate is an 

-silyl alkoxide. Silicon is highly oxophilic. Driven by the thermodynamic stability of the Si–O bond, the silyl group rapidly migrates from the carbon atom to the oxygen atom ([1,2]-Brook rearrangement). Because the adjacent carbon now possesses a negative charge and fluorine atoms, it undergoes a spontaneous

-elimination of a fluoride ion (

) to form a stable difluoroenoxysilane[3].

G Acylsilane Amino Acylsilane Alkoxide Alpha-Silyl Alkoxide Intermediate Acylsilane->Alkoxide + TBAT TMSCF3 TMSCF3 (Ruppert-Prakash) TMSCF3->Alkoxide Brook [1,2]-Brook Rearrangement (Silyl Migration) Alkoxide->Brook Elimination Fluoride Elimination (-F⁻) Brook->Elimination Product Difluoroenoxysilane (Side Product) Elimination->Product

Mechanism of Brook rearrangement during trifluoromethylation.

Validated Protocol: Mild Trifluoromethylation of N-Protected Amino Aldehydes

Self-Validation Check: Successful formation of the intermediate silyl ether will protect the alcohol. Only after the acidic workup should the free hydroxyl group appear in the IR spectrum (~3400


).
  • Preparation: In a dry flask under Argon, dissolve the N-Boc amino aldehyde (1.0 eq, 5 mmol) and

    
     (1.5 eq, 7.5 mmol) in 15 mL of anhydrous THF.
    
  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -20 °C.

  • Initiation: Add TBAT (0.05 eq, 0.25 mmol) in one portion. The reaction mixture may turn slightly yellow.

  • Incubation: Stir the mixture for 4 hours, allowing the bath to gradually warm to 0 °C.

  • Deprotection/Workup: To cleave the intermediate silyl ether and liberate the free fluorinated amino alcohol, add 10 mL of 1M HCl and stir vigorously for 30 minutes at room temperature. Extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and purify via flash chromatography.

Section 3: Enzymatic and Reductive Methodologies

Q: When reducing an


-fluoro amino ketone with 

, I am seeing massive hydrodefluorination. How can I preserve the C–F bonds?

The Causality: Strong hydride donors like Lithium Aluminum Hydride (


) are not just nucleophiles; they are powerful single-electron transfer (SET) agents and strong bases. The 

-fluorines strongly polarize the C–F bond, making it susceptible to reductive cleavage. When

is used, it can undergo a SET pathway or direct

-like displacement of the fluoride ion, resulting in the loss of the fluorine atom and the formation of a defluorinated amino alcohol.

The Solution: Abandon harsh aluminum hydrides. Opt for highly chemoselective reducing agents like Sodium Borohydride (


) in methanol at -78 °C, or utilize biocatalytic approaches. Alcohol dehydrogenases (ADHs) and reductive aminases have been proven to selectively reduce fluorinated ketones to chiral fluorinated amino alcohols with >99% enantiomeric excess, completely avoiding defluorination side reactions due to the mild physiological pH and highly controlled active-site environments[4].

References

  • Fluorinated Epoxides. Part 6. Chemoselectivity in the Preparation of 2-[(Heptafluoroisopropyl)methyl]oxirane from Iodoacetate and Iodohydrin Precursors Source: ResearchGate / Journal of Fluorine Chemistry URL:[Link]

  • Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups Source: Chinese Academy of Sciences (CAS) URL:[Link]

  • Enzymatic synthesis of fluorinated compounds Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 3-Amino-1-fluoro-4-phenylbutan-2-ol

Case ID: #FL-PHE-304 Subject: Troubleshooting Diastereoselectivity & Stability in Fluorinated Hydroxyethylamine Isostere Synthesis Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #FL-PHE-304 Subject: Troubleshooting Diastereoselectivity & Stability in Fluorinated Hydroxyethylamine Isostere Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 3-Amino-1-fluoro-4-phenylbutan-2-ol represents a critical challenge in medicinal chemistry, specifically in the design of HIV protease and renin inhibitors. This scaffold acts as a transition-state mimic where the fluorine atom modulates the pKa of the hydroxyl group and enhances metabolic stability.

The core difficulty lies in the reduction of the


-amino-

-fluoromethyl ketone intermediate
. This step generates the second chiral center (C2), creating a mixture of syn and anti diastereomers. Because the biological activity is often restricted to a single diastereomer (typically anti for protease inhibition), controlling this reduction is paramount.

This guide addresses the three most common failure points:

  • Poor Diastereomeric Ratio (dr): Inability to control syn vs. anti selectivity.

  • Chemical Instability: Defluorination or racemization during workup.

  • Analytical Confusion: Difficulty distinguishing isomers via NMR/HPLC.

Module 1: Troubleshooting Stereoselectivity (The Reduction Step)

The Mechanistic Dilemma

The stereochemical outcome of reducing 1-fluoro-3-amino-4-phenylbutan-2-one is governed by the competition between Felkin-Anh control (steric/electronic) and Chelation control (cyclic transition state).

  • Felkin-Anh (Open Transition State): Favors the anti-isomer. The bulky amino group (P) orients anti to the incoming hydride.

  • Chelation Control (Cyclic Transition State): Favors the syn-isomer. Requires a metal capable of bridging the ketone oxygen and the carbamate/amine nitrogen.

Diagnostic & Solution Matrix
ObservationProbable CauseCorrective Action
Low Selectivity (e.g., 60:40) Competitive pathways; Solvent interference.Switch solvent to THF (favors chelation) or MeOH (favors Felkin-Anh). Avoid EtOH (often non-selective).
Wrong Isomer (Need Anti) Accidental Chelation.Use

/

(Luche)
or bulky hydrides like

.
Wrong Isomer (Need Syn) Lack of Chelation.Switch to

in dry Ether/THF. Ensure N-protecting group is a Carbamate (Boc/Cbz).
Racemization of C3 Basic conditions during ketone formation.Verify optical purity of starting ketone before reduction.
Decision Tree: Reagent Selection

ReagentSelection Start Target Isomer Desired? Anti Anti-Isomer (Felkin-Anh Control) Start->Anti Syn Syn-Isomer (Chelation Control) Start->Syn PG_Check Check N-Protecting Group Anti->PG_Check Syn->PG_Check Boc N-Boc / N-Cbz PG_Check->Boc Carbamate Bn2 N,N-Dibenzyl PG_Check->Bn2 Tertiary Amine Reagent_Anti_1 USE: NaBH4 / CeCl3 (Luche) in MeOH (Disrupts Chelation) Boc->Reagent_Anti_1 For Anti Reagent_Syn USE: Zn(BH4)2 in Et2O/THF at -78°C (Promotes Chelation) Boc->Reagent_Syn For Syn Reagent_Anti_2 USE: LiAlH(OtBu)3 in EtOH at -78°C (Steric Control) Bn2->Reagent_Anti_2 For Anti (Default) Bn2->Reagent_Syn Difficult (Steric hindrance)

Figure 1: Reagent selection logic based on protecting group and desired stereochemical outcome.

Standard Operating Procedure: Zinc Borohydride Reduction (Syn-Selective)

Use this protocol if standard


 fails to yield high diastereoselectivity.
  • Preparation of

    
     (0.15 M in Ether): 
    
    • Note: Must be prepared fresh.

    • Add

      
        (anhydrous, fused, 1 eq) to dry Ether .
      
    • Add

      
        (2.2 eq) and stir vigorously for 24-48h at RT.
      
    • Filter the supernatant under Argon. Titrate before use.

  • Reduction:

    • Dissolve N-Boc-1-fluoro-3-amino-4-phenylbutan-2-one in dry Ether (0.1 M).

    • Cool to -78°C .

    • Add

      
        solution (1.5 eq) dropwise.
      
    • Stir for 2-4 hours at -78°C.

    • Quench: Add dilute acetic acid/MeOH carefully at low temp.

    • Why? Zinc coordinates the ketone oxygen and the Boc carbonyl, locking the conformation to allow hydride attack from the least hindered face (Syn product).

Module 2: Fluorine-Specific Instability

User Complaint: "My product yield is low, and I see elimination byproducts."

The


-fluoro ketone and the resulting alcohol are prone to specific side reactions due to the high electronegativity of fluorine.
The "Elimination" Trap

Under basic conditions, the


-hydroxy fluoride moiety can undergo HF elimination or cyclization to form epoxides/aziridines which then degrade.
  • Risk Factor: Strong bases during workup (NaOH, high concentration

    
    ).
    
  • Mechanism: The amine (if deprotected) can displace the fluorine (intramolecular

    
    ) to form an aziridinium ion, which hydrolyzes to a diol or rearranges.
    
  • Solution:

    • Maintain pH < 8 during workup.

    • Use saturated

      
        for quenching.
      
    • Avoid storing the free amine form; keep it N-protected until the final step.

Racemization of the -Center

The acidity of the C3 proton (alpha to the ketone) is increased by the inductive effect of the fluorine at C1.

  • Symptom: Loss of optical purity (ee) despite good diastereomeric ratio (dr).

  • Prevention: Ensure the ketone synthesis (likely from Phenylalanine

    
     Diazoketone 
    
    
    
    Fluoromethyl ketone) uses neutral/acidic conditions (e.g.,
    
    
    in ether) and is not exposed to triethylamine for extended periods.

Module 3: Analytical Deconvolution

User Complaint: "I cannot determine if I have the syn or anti isomer."

Standard


 NMR can be ambiguous due to rotamers of the protecting groups (Boc/Cbz).
Method A: J-Coupling Analysis (after cyclic derivatization)

The most reliable method involves constraining the flexible chain into a ring.

  • Oxazolidinone Formation:

    • Treat the amino-alcohol with Phosgene/Triphosgene or CDI (Carbonyldiimidazole).

    • This forms a cyclic oxazolidinone (5-membered ring).

  • Analysis:

    • Cis-4,5-disubstituted (Syn origin):

      
      .
      
    • Trans-4,5-disubstituted (Anti origin):

      
      .
      
    • Note: The fluorine atom will also couple (

      
      ), typically 
      
      
      
      (geminal) and
      
      
      (vicinal). Decouple fluorine if possible for clearer assignment.
Method B: Mosher Ester Analysis

If ring formation is not feasible:

  • Derivatize the secondary alcohol with (R)- and (S)-MTPA-Cl .

  • Analyze via

    
     NMR. The chemical shift difference (
    
    
    
    ) between the diastereomeric esters is usually distinct for fluorinated alcohols.

FAQ: Frequently Asked Questions

Q: Can I use direct fluorination on the diol instead of reducing the fluoro-ketone? A: Not recommended. Direct fluorination of "3-amino-4-phenylbutane-1,2-diol" using DAST or Deoxo-Fluor often leads to rearrangement (migration of the phenyl group or aziridine formation) due to the neighboring amine participation. The "Ketone Reduction" route is significantly more reliable for maintaining regiochemical integrity.

Q: Why is my reaction stalling with


? 
A:  Zinc borohydride is sensitive to moisture and degrades over time. If the reagent is old, the hydride concentration is likely negligible. Always titrate against a known ketone (e.g., acetophenone) or prepare fresh.

Q: I need the (2S, 3S) isomer (Anti). Which route is best? A: Start with L-Phenylalanine . Convert to the diazoketone, then the fluoromethyl ketone. Reduce using


 / 

(Luche conditions)
in Methanol. This typically yields the anti isomer (2S, 3S) in ~3:1 to 4:1 excess. Recrystallize to upgrade dr.

References

  • Peet, N. P., et al. (1991). "Synthesis of peptidyl fluoromethyl ketones and peptidyl alpha-keto esters as inhibitors of porcine pancreatic elastase, human neutrophil elastase, and rat and human neutrophil cathepsin G." Journal of Medicinal Chemistry. Link (Foundational work on fluoromethyl ketone synthesis and reduction).

  • Reetz, M. T. (1984). "Chelation or Non-Chelation Control in Addition Reactions of Chiral

    
    - and 
    
    
    
    -Alkoxy Carbonyl Compounds." Angewandte Chemie International Edition. Link (Core theory on Zn vs. Felkin-Anh control).
  • Nakata, T., et al. (1983). "Stereoselective reduction of

    
    -hydroxy ketones with zinc borohydride." Tetrahedron Letters. Link (Protocol for Zn(BH4)2 preparation and usage).
    
  • Thompson, W. J., et al. (1992).[1] "Synthesis and Antiviral Activity of a Series of HIV-1 Protease Inhibitors with Functionality Tethered to the P1 or P1' Phenyl Substituents." Journal of Medicinal Chemistry. Link (Specific application to Phenylalanine-derived hydroxyethylamine isosteres).

Sources

Optimization

Scalable synthesis of "3-Amino-1-fluoro-4-phenylbutan-2-ol" challenges

The following guide serves as a Technical Support Center for the scalable synthesis of 3-Amino-1-fluoro-4-phenylbutan-2-ol . It is designed for researchers and process chemists encountering specific bottlenecks in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Technical Support Center for the scalable synthesis of 3-Amino-1-fluoro-4-phenylbutan-2-ol . It is designed for researchers and process chemists encountering specific bottlenecks in the synthesis of this fluorinated hydroxyethylamine isostere.

Ticket ID: #SYN-F-PHE-001 Status: Active Support Level: Tier 3 (Process Optimization & Scale-Up)

System Overview & Workflow

This molecule is a critical fluorinated peptidomimetic scaffold , often serving as a transition-state isostere in protease inhibitors (e.g., HIV protease, Renin, BACE1). The synthesis typically proceeds via an N-protected Phenylalanine starting material, utilizing a Diazoketone or Bromoketone intermediate, followed by fluorination and diastereoselective reduction.

Master Synthesis Workflow

The following diagram outlines the critical path and decision points for the synthesis.

SynthesisWorkflow Start N-Boc-L-Phenylalanine Activation Mixed Anhydride Formation (IBCF / NMM) Start->Activation Diazo Diazoketone Intermediate (Hazardous Step) Activation->Diazo CH2N2 (In-situ) Halex Bromoketone Route (Halogen Exchange) Activation->Halex CH2N2 + HBr FluoroKetone Fluoromethyl Ketone (FMK) Diazo->FluoroKetone HF-Pyridine or Olah's Reagent FlowChem Continuous Flow Reactor (Recommended for Scale) Diazo->FlowChem Scale-up Safety Reduction Diastereoselective Reduction FluoroKetone->Reduction Target 3-Amino-1-fluoro-4-phenylbutan-2-ol (Anti or Syn) Reduction->Target Stereocontrol FlowChem->FluoroKetone Halex->FluoroKetone KF / 18-Crown-6

Caption: Critical path analysis for the synthesis of 3-Amino-1-fluoro-4-phenylbutan-2-ol, highlighting the safety-critical diazoketone branch and continuous flow mitigation.

Troubleshooting Guide (Q&A)

Module A: The Fluorination Bottleneck (Safety & Yield)

Q1: We are seeing low yields (30-40%) during the conversion of the diazoketone to the fluoromethyl ketone using HF-Pyridine. There is significant tar formation. How do we fix this?

Diagnosis: The decomposition of the diazoketone is acid-catalyzed, but prolonged exposure to the Lewis acidic environment of HF-Pyridine (Olah's reagent) without strict temperature control leads to polymerization (tar). Additionally, moisture ingress will hydrolyze the diazo species to the hydroxymethyl ketone (a common impurity).

Protocol Adjustment:

  • Temperature Control: The addition must occur at -78 °C or -20 °C depending on the protecting group stability. Do not allow the reaction to warm above 0 °C until the diazo is fully consumed.

  • Reagent Stoichiometry: Ensure a controlled excess of HF-Pyridine (typically 70% HF).

  • Alternative Reagent: If HF-Pyridine is too harsh, switch to electrophilic fluorination using Selectfluor, although this often requires the enol ether intermediate.

  • Scale-Up Solution (Continuous Flow): For scales >10g, batch handling of diazoketones is unsafe. Transition to a continuous flow reactor . This minimizes the inventory of the explosive intermediate and allows for precise residence time control, significantly boosting yield and safety [1, 2].

Q2: We cannot use Diazomethane due to safety restrictions at our facility. What is the alternative route?

Solution: Adopt the Halogen Exchange (Halex) route.[1][2][3]

  • Convert the Mixed Anhydride to the Bromomethyl Ketone (BMK) using in-situ generated diazomethane (if permitted in small flow) followed by HBr, or via the N-protected amino acid chloride + tributyltin hydride/bromide (less common).

  • Perform a Halex reaction: React the BMK with Potassium Fluoride (KF) and 18-Crown-6 in acetonitrile.

    • Note: This reaction often suffers from elimination byproducts. Use Spray-dried KF (anhydrous) to maximize nucleophilicity.

Module B: Stereochemical Control (Reduction)

Q3: We need the (2R,3S)-isomer (Anti), but our reduction with NaBH4 gives a 1:1 mixture. How do we enforce diastereoselectivity?

Diagnosis: Standard NaBH4 reduction is non-selective because the alpha-amino ketone has conformational flexibility. You must enforce a rigid transition state using either Chelation Control or the Felkin-Anh Model .

Technical Insight:

  • For Anti-Isomer (2R,3S): Use Chelation Control . The N-Boc protecting group and the ketone oxygen coordinate to a metal center (e.g., Zn, Li), locking the conformation. Hydride attacks from the less hindered face.

  • For Syn-Isomer (2S,3S): Use Felkin-Anh Control with bulky hydride donors that do not chelate.

Comparative Data: Reducing Agents

Reducing AgentConditionsDominant IsomerSelectivity (dr)Mechanism
LiAlH(OtBu)3 EtOH, -78°CAnti (2R,3S) > 95:5Chelation Control [3, 5]
Zn(BH4)2 Et2O, -78°CAnti (2R,3S) ~ 90:10Chelation Control
NB-Enantride THF, -78°CSyn (2S,3S) 95:5Felkin-Anh [3]
NaBH4 MeOH, 0°CMixture~ 50:50Non-selective

Detailed Protocol: Anti-Selective Reduction (Chelation Control)

  • Dissolution: Dissolve 1.0 eq of N-Boc-3-amino-1-fluoro-4-phenylbutan-2-one in absolute Ethanol.

  • Cooling: Cool the solution to -78 °C (Dry ice/acetone bath).

  • Addition: Add LiAlH(OtBu)3 (2.0 eq) portion-wise over 30 minutes. The bulky alkoxy groups slow the reaction, enhancing selectivity.

  • Monitoring: Stir at -78 °C for 2-4 hours. Monitor by HPLC/TLC.

  • Quench: Quench cold with 10% citric acid solution. Do not use strong mineral acids to avoid Boc-deprotection.

Module C: Purification & Stability

Q4: The final amino alcohol is epimerizing during silica gel chromatography. Why?

Diagnosis: Fluorinated amines can be sensitive.[2] The acidity of silica gel can induce epimerization at the alpha-center (C3), especially if the N-protecting group is labile or if the molecule is activated.

Corrective Actions:

  • Neutralize Silica: Pre-treat the silica gel column with 1% Triethylamine (TEA) in the eluent system to neutralize acidic sites.

  • Recrystallization: If the diastereomeric ratio (dr) is high (>90:10), avoid chromatography. Recrystallize the product from EtOAc/Hexanes . The major diastereomer often crystallizes preferentially.

  • Check Chemical Stability: Ensure the 1-fluoro group is not undergoing elimination to the vinyl species under basic workup conditions. Avoid strong bases (NaOH) during extraction; use NaHCO3 instead.

References

  • Safe and Reliable Synthesis of Diazoketones and Quinoxalines in a Continuous Flow Reactor . Organic Letters. Available at: [Link]

  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor . PubMed. Available at: [Link]

  • Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic . Journal of Organic Chemistry. Available at: [Link]

  • Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications . Molecules. Available at: [Link]

  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks . ChemistryOpen. Available at: [Link]

Sources

Troubleshooting

Overcoming low yield in the fluorination step of amino alcohols

Ticket ID: FL-AM-OH-001 Subject: Troubleshooting Low Yield, Rearrangement, and Elimination in Deoxofluorination Diagnostic Overview: The -Amino Alcohol Paradox User Status: Active Severity: Critical (Yield < 30% / Safety...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: FL-AM-OH-001
Subject: Troubleshooting Low Yield, Rearrangement, and Elimination in Deoxofluorination

Diagnostic Overview: The -Amino Alcohol Paradox

User Status: Active Severity: Critical (Yield < 30% / Safety Risk)

Welcome to the Advanced Fluorination Support Hub. If you are experiencing low yields during the conversion of


-amino alcohols to 

-fluoro amines, you are likely fighting two competing intrinsic mechanisms: Aziridinium formation (leading to rearrangement) and Elimination (leading to enamines/alkenes).

The hydroxyl group must be activated to a leaving group (e.g.,


 with DAST). However, the neighboring nitrogen atom is a potent internal nucleophile.
Failure Mode Analysis
SymptomRoot CauseDiagnostic Check
Regioisomers / Ring Expansion Aziridinium Intermediate: The amine displaces the leaving group before the fluoride can attack.Check NMR for isomeric mixtures. If chiral, check for racemization.
Alkene Formation Elimination (E1/E2): The reagent or amine acts as a base, removing a proton instead of substituting.Check NMR for vinyl protons (5.0–6.5 ppm).
Explosion / Fuming Thermal Runaway: DAST/Deoxo-Fluor decomposition at

.
STOP immediately. Switch to XtalFluor-E or PBSF.

Mechanism & Visualization

To solve the yield problem, you must visualize the competition between the desired


 pathway and the parasitic Aziridinium pathway.
Pathway Analysis Diagram

G Start Amino Alcohol (Substrate) Activated Activated Intermediate (-OSF2R) Start->Activated + DAST/XtalFluor Aziridinium Aziridinium Ion (Parasitic Intermediate) Activated->Aziridinium NGP (Neighboring Group Participation) (If N is nucleophilic) Product_Direct Desired Fluoride (Retention/Inversion) Activated->Product_Direct + F- (Direct SN2) (Fast Kinetics Required) Elimination Elimination Product (Alkene) Activated->Elimination Base catalyzed Aziridinium->Product_Direct Ring Opening at correct C (Racemization risk) Product_Rearranged Rearranged Isomer (Low Yield) Aziridinium->Product_Rearranged Ring Opening at wrong C

Figure 1: The kinetic competition between direct fluorination (Green) and nitrogen-mediated rearrangement (Red).

Reagent Selection Matrix

Stop using DAST as your default. Modern alternatives offer higher specificity for amino alcohols.

ReagentStabilitySelectivityPrimary Use CaseCritical Note
DAST Low (Explosive >90°C)ModerateSimple primary alcoholsHigh Risk. Fumes in air. Generates free HF.
Deoxo-Fluor ModerateModerateScale-up of DAST protocolsMore thermally stable than DAST but still prone to elimination.
XtalFluor-E High (Crystalline) High Amino Alcohols & Complex Substrates Recommended. Requires an exogenous fluoride source (e.g., Et3N·3HF) or promoter (DBU).[1]
PBSF (Perfluorobutanesulfonyl fluoride) HighHighSensitive substratesMildest conditions; operates via sulfonate intermediate.

Optimized Experimental Protocols

Protocol A: The Modern Standard (XtalFluor-E)

Best for: Minimizing elimination and preventing rearrangement.

Rationale: XtalFluor-E does not generate free HF spontaneously, preventing acid-catalyzed degradation. The addition of Et3N·3HF provides a controlled fluoride source, while the non-nucleophilic nature of the reagent suppresses elimination.

Materials:

  • Substrate:

    
     equiv
    
  • XtalFluor-E:

    
     equiv
    
  • Promoter:

    
     (
    
    
    
    equiv) or DBU (
    
    
    equiv)
  • Solvent: Anhydrous

    
     (DCM)
    

Step-by-Step:

  • Preparation: In an oven-dried flask under

    
    , dissolve the amino alcohol (
    
    
    
    mmol) in anhydrous DCM (
    
    
    mL).
  • Promoter Addition: Cool to

    
    . Add 
    
    
    
    (
    
    
    mmol) dropwise.
    • Tech Note: Protonating the amine with HF salts reduces its nucleophilicity, suppressing aziridinium formation.

  • Reagent Addition: Add solid XtalFluor-E (

    
     mmol) in one portion.
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) over 4 hours.
    
  • Quench: Pour reaction mixture into saturated aqueous

    
    . Caution: 
    
    
    
    evolution.
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: The "Rescue" Method (Olah's Reagent / PBSF)

Best for: Substrates that eliminate instantly with DAST/XtalFluor.

Rationale: Uses PBSF (Perfluorobutanesulfonyl fluoride) and TBAT (Tetrabutylammonium triphenyldifluorosilicate). This creates a sulfonate intermediate that is displaced by fluoride in a distinct step, avoiding the highly reactive alkoxy-sulfur intermediates of DAST.

Step-by-Step:

  • Mix amino alcohol (

    
     equiv), PBSF (
    
    
    
    equiv), and base (e.g.,
    
    
    ,
    
    
    equiv) in Toluene.
  • Stir to form the sulfonate intermediate (monitor by TLC).

  • Add TBAT (

    
     equiv) as the soluble fluoride source.
    
  • Heat to

    
     to drive the substitution.
    

Troubleshooting & FAQs

Q1: My product is a mixture of two isomers. What happened?

A: You triggered the Aziridinium Rearrangement .

  • Mechanism: The nitrogen attacked the activated alcohol, forming a 3-membered ring. The fluoride then opened the ring at the less hindered carbon, which may not be your original position.

  • Fix: You must deactivate the nitrogen.

    • Protect the amine: Convert free amines to Carbamates (Boc, Cbz) or Sulfonamides (Ts). Electron-withdrawing groups reduce nucleophilicity.

    • Protonation: Ensure the reaction medium is acidic enough (using

      
      ) to keep the amine protonated (
      
      
      
      ), rendering it non-nucleophilic.
Q2: I am seeing <10% yield and mostly alkene by NMR.

A: Elimination is outcompeting substitution.

  • Fix 1 (Solvent): Switch from DCM to a non-polar solvent like Toluene or Hexane (if solubility permits). Polar solvents stabilize the charged transition states of elimination.

  • Fix 2 (Reagent): Switch to Fluolead or XtalFluor-E . DAST is notoriously basic and promotes E2 elimination.

  • Fix 3 (Temperature): Keep the reaction at

    
     for longer. Elimination has a higher activation energy than substitution; keeping it cold favors the kinetic 
    
    
    
    product.
Q3: The reaction turns black and fumes violently.

A: You are likely using DAST on a substrate with high electron density or moisture contamination.

  • Immediate Action: Stop. DAST decomposes exothermically.

  • Prevention: Ensure glassware is flame-dried. Switch to XtalFluor-E , which is a crystalline salt and significantly more stable (decomposition onset >200°C vs. ~140°C for DAST).

Decision Logic for Optimization

Use this logic flow to determine your next experiment.

DecisionTree Start Start: Low Yield Check_NMR Analyze Crude NMR Start->Check_NMR Is_Alkene Is Alkene Present? Check_NMR->Is_Alkene Is_Isomer Is Regioisomer Present? Is_Alkene->Is_Isomer No Sol_Elim SOLUTION: Elimination 1. Use XtalFluor-E 2. Lower Temp (-78C) 3. Non-polar solvent Is_Alkene->Sol_Elim Yes Sol_Rearrange SOLUTION: Rearrangement 1. Protect Amine (Boc/Cbz) 2. Add Et3N-3HF (Proton Sponge) Is_Isomer->Sol_Rearrange Yes Sol_Decomp SOLUTION: Stability 1. Dry Solvents (<50ppm H2O) 2. Switch to PBSF/TBAT Is_Isomer->Sol_Decomp No (Just Decomposition)

Figure 2: Troubleshooting logic tree for amino alcohol fluorination.

References

  • L’Heureux, A., et al. (2010).[2] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[2][3] The Journal of Organic Chemistry. Link

    • Key finding: Establishes XtalFluor-E as a superior alternative to DAST with reduced elimin
  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry. Link

    • Key finding: The foundational paper on DAST, outlining its basic reactivity and thermal instability risks.
  • Lal, G. S., et al. (1999).[4][5] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry. Link

    • Key finding: Introduction of Deoxo-Fluor, offering better stability than DAST but similar reactivity profiles.[4]

  • Métro, T., et al. (2010).[6] "Rearrangement of

    
    -amino alcohols via aziridiniums: a review." Chemical Society Reviews.[6] Link
    
    • Key finding: Comprehensive review of the aziridinium mechanism, explaining the root cause of rearrangement in amino alcohol substitution.
  • BenchChem Technical Support. (2025). "Overcoming Side Reactions in Fluorination." Link

    • Key finding: General troubleshooting for elimination and hydrolysis during fluorin

Sources

Optimization

Stability issues of "3-Amino-1-fluoro-4-phenylbutan-2-ol" during workup

Executive Summary The compound 3-Amino-1-fluoro-4-phenylbutan-2-ol (henceforth AFP-OH ) is a critical fluorinated isostere used in the synthesis of peptidomimetics, particularly HIV protease inhibitors (analogous to the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Amino-1-fluoro-4-phenylbutan-2-ol (henceforth AFP-OH ) is a critical fluorinated isostere used in the synthesis of peptidomimetics, particularly HIV protease inhibitors (analogous to the chloromethyl intermediates of Saquinavir or Atazanavir).

While the incorporation of fluorine enhances metabolic stability and binding affinity in the final drug candidate, the intermediate AFP-OH presents unique stability challenges during workup. Unlike its chlorinated counterparts, the C–F bond induces specific electronic effects that, when combined with the neighboring hydroxyl and amine groups, create a "perfect storm" for intramolecular cyclization and defluorination under standard basic conditions.[1]

This guide provides a root-cause analysis of these instabilities and offers a validated, self-correcting workup protocol to maximize recovery.

The Core Instability: Mechanistic Insight

To troubleshoot effectively, one must understand why the molecule degrades. The instability is not random; it is driven by Neighboring Group Participation (NGP) .[1]

The "Basic" Trap: Epoxide Reversion

The most common error is treating the reaction mixture with strong base (e.g., NaOH, KOH) to extract the free amine.[1]

  • Trigger: Base deprotonates the C2-Hydroxyl group (

    
    ).
    
  • Mechanism: The resulting alkoxide is perfectly positioned to attack the C1-Carbon bearing the fluorine.

  • Outcome: Although Fluorine is a poor leaving group compared to Chlorine, the intramolecular proximity and the high energy of the alkoxide drive the displacement, forming a fluorinated epoxide (or defluorinated epoxide if F is lost) or resulting in hydrolysis to a diol.[1]

Diagram: Degradation Pathway[1]

G Start 3-Amino-1-fluoro- 4-phenylbutan-2-ol (Intact) Alkoxide Intermediate: C2-Alkoxide Anion Start->Alkoxide Deprotonation (-H+) Base Strong Base (pH > 10) Base->Alkoxide Catalyst Epoxide Degradation Product A: Epoxide Formation (Loss of F-) Alkoxide->Epoxide Intramolecular SN2 Attack Diol Degradation Product B: Hydrolysis to Diol Epoxide->Diol Aq. Hydrolysis

Caption: Under basic conditions, the C2-alkoxide attacks C1, displacing fluoride to form an epoxide, which may further hydrolyze.[1]

Troubleshooting Guide & FAQs

Scenario A: "I'm losing product yield during the aqueous extraction."

Q1: What pH are you using for the extraction?

  • Diagnosis: If you are adjusting to pH > 11 to ensure the amine is neutral, you are triggering the cyclization described above.

  • Solution: Target pH 8.5 – 9.0 .

    • The amine (

      
      ) will be in equilibrium. While extraction efficiency per batch might drop slightly, chemical stability is preserved.[1]
      
    • Protocol: Use saturated NaHCO₃ or Na₂CO₃ instead of NaOH. Perform multiple extractions (3x) with a polar organic solvent (e.g., EtOAc/IPA 9:1) to recover the amine without forcing the pH too high.

Q2: Are you noticing an emulsion?

  • Diagnosis: Fluorinated amino alcohols are amphiphilic. At neutral pH, the zwitterionic character (ammonium/alkoxide interaction) stabilizes emulsions.[1]

  • Solution: Do not shake vigorously.

    • Use gentle inversion .

    • Add brine (saturated NaCl) to the aqueous layer before extraction to increase ionic strength and break the emulsion.

    • If persistent, filter the biphasic mixture through a celite pad to break surface tension.[1]

Scenario B: "My purity is dropping during concentration/drying."

Q3: What temperature is your rotavap bath?

  • Diagnosis: Thermal instability.[1][2] Even at neutral pH, elevated temperatures can drive HF elimination or intermolecular polymerization.[1]

  • Solution: Keep the water bath < 35°C .

    • Fluorinated intermediates are often more volatile or thermally sensitive than their non-fluorinated analogs due to the disruption of hydrogen bonding networks by the fluorine atom.

Q4: Are you storing the free base?

  • Diagnosis: The free base is prone to air oxidation (N-oxide formation) and slow self-condensation.

  • Solution: Store as a salt .[1]

    • Convert the crude oil immediately to the Hydrochloride or Tosylate salt .

    • Method: Dissolve in dry EtOAc, cool to 0°C, and add 1.0 eq of HCl in Dioxane/Ether. The salt precipitates and is chemically stable for long-term storage.

Validated Workup Protocol

This protocol is designed to minimize the residence time of the molecule in the "danger zone" (basic aqueous solution).

Materials Required
  • Quench Buffer: 10% Ammonium Chloride (

    
    ) or 1M Potassium Phosphate Monobasic (
    
    
    
    ).[1]
  • Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) containing 5% Isopropanol (IPA).[1]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
Step-by-Step Procedure
StepActionTechnical Rationale
1. Quench Cool reaction mixture to 0°C . Slowly add 10%

until pH reaches ~7–8.
Prevents localized heating and avoids "pH shock" that triggers cyclization.
2. Phase Split Separate layers. If product is in the aqueous phase (due to protonation), adjust pH to 8.5 using saturated

.[1] Do not exceed pH 9.
Balances amine deprotonation (for extraction) vs. hydroxyl deprotonation (instability).[1]
3. Extraction Extract aqueous layer 3x with EtOAc/IPA (95:5) .[1]The addition of IPA helps solubilize the polar amino-alcohol and breaks emulsions.
4. Wash Wash combined organics with Brine (1x) .Removes residual water and water-soluble fluoride salts.
5. Drying Dry over

for 10 mins at < 20°C . Filter.
Magnesium sulfate (

) is slightly Lewis acidic and can sometimes catalyze degradation; Sodium sulfate is safer.[1]
6. Isolation Concentrate under reduced pressure (Bath < 35°C).[1]Minimizes thermal elimination of HF.
7. Stabilization Immediate Action: Redissolve in EtOAc and treat with 1M HCl/Ether to generate the stable HCl salt.The salt form locks the nitrogen lone pair, preventing N-oxidation and nucleophilic attacks.

Comparative Data: Stability Profile

The following table illustrates the degradation rate of AFP-OH under different workup conditions (determined via HPLC area %).

ConditionpHTemperature% Degradation (1 hr)Primary Byproduct
Strong Base 12.0 (NaOH)25°C45% Epoxide / Diol
Strong Base (Cold) 12.0 (NaOH)0°C15% Epoxide
Mild Base 8.5 (NaHCO₃)25°C< 2% N/A
Acidic Workup 2.0 (HCl)25°C< 0.5%Stable (Salt form)

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. Link

    • Supports general stability principles of fluorinated aliphatics and the electronic influence of C-F bonds.
  • Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., Aceña, J. L., ...[1] & Liu, H. (2016).[1] Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Chemical Reviews. Link[1]

    • Provides context on the stability of fluorinated intermedi
  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

    • Discusses the "Dark Side of Fluorine" including defluorination mechanisms via neighboring group particip
  • Ghosh, A. K., Bilcer, G., & Schiltz, G. (2001).[1] Syntheses of FDA Approved HIV Protease Inhibitors. Synthesis. Link

    • Foundational text on the synthesis and handling of hydroxyethylamine isosteres (the non-fluorin

Sources

Reference Data & Comparative Studies

Validation

Analytical Methods for "3-Amino-1-fluoro-4-phenylbutan-2-ol" Characterization

Executive Summary The compound 3-Amino-1-fluoro-4-phenylbutan-2-ol is a critical fluoroisostere intermediate used in the synthesis of HIV protease inhibitors, most notably Atazanavir (BMS-232632) . Its structural integri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Amino-1-fluoro-4-phenylbutan-2-ol is a critical fluoroisostere intermediate used in the synthesis of HIV protease inhibitors, most notably Atazanavir (BMS-232632) . Its structural integrity is defined by two chiral centers (C2 and C3) and the presence of a terminal fluorine atom, which acts as a bioisostere for the hydroxyl group in the transition-state mimetic scaffold.

This guide objectively compares analytical methodologies for characterizing this molecule, focusing on the three Critical Quality Attributes (CQAs): Enantiomeric Purity , Structural Confirmation , and Chemical Purity .

Key Recommendations:

  • For Chiral Purity: Switch from Normal Phase HPLC to SFC (Supercritical Fluid Chromatography) for a 4x reduction in run time and superior resolution of the diastereomeric pair.

  • For Structural ID: Implement

    
    F-NMR  as a primary identity test; it offers higher specificity than 
    
    
    
    H-NMR for the fluorohydrin moiety.

Part 1: Structural Context & Critical Quality Attributes

Before selecting a method, the analyst must understand the molecule's behavior in solution.

  • Chemical Structure: Phenyl-CH

    
    -CH(NH
    
    
    
    )-CH(OH)-CH
    
    
    F
  • Stereochemistry: The molecule possesses two chiral centers, leading to four potential stereoisomers. The biological target usually requires the (2R, 3S) configuration.

  • Analytical Challenges:

    • Weak UV Chromophore: The lack of conjugation beyond the phenyl ring necessitates low-UV detection (210–215 nm) or Mass Spectrometry.

    • Amine Tailing: The primary amine interacts strongly with silanols in silica-based columns, requiring mobile phase modifiers (DEA/TEA).

    • Fluorine Lability: Harsh acidic conditions can sometimes induce defluorination or rearrangement.

Analytical Workflow Decision Matrix

AnalyticalWorkflow Start Sample: 3-Amino-1-fluoro-4-phenylbutan-2-ol Decision Primary Objective? Start->Decision Branch1 Enantiomeric Purity (Isomer Ratio) Decision->Branch1 Branch2 Chemical Purity (Byproducts) Decision->Branch2 Branch3 Structural ID (Confirmation) Decision->Branch3 Method1 Normal Phase Chiral HPLC (Robust, Transferable) Branch1->Method1 Legacy Method2 Chiral SFC (High Throughput, Green) Branch1->Method2 Preferred Method3 RP-HPLC (C18) (Standard QC) Branch2->Method3 Routine Method4 LC-MS/MS (Genotoxic Impurities) Branch2->Method4 Trace Analysis Method5 19F-NMR (Specific Fingerprint) Branch3->Method5

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the specific quality attribute being tested.

Part 2: Comparative Methodology — Enantiomeric Purity

The separation of the (2R,3S) isomer from its enantiomer (2S,3R) and diastereomers (2R,3R / 2S,3S) is the most difficult analytical task.

Option A: Normal Phase Chiral HPLC (Legacy Standard)

This method utilizes polysaccharide-based stationary phases. The interaction involves hydrogen bonding and


 stacking between the phenyl ring of the analyte and the carbamate groups on the column.
  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

  • Pros: Highly reproducible; easy tech transfer to manufacturing QC.

  • Cons: Long run times (20–30 mins); high solvent consumption; amine tailing is common.

Option B: Chiral SFC (Modern Recommended)

Supercritical Fluid Chromatography (SFC) uses supercritical CO


 as the primary mobile phase.
  • Column: Chiralpak AD-3 or equivalent (3µm particle size).

  • Mobile Phase: scCO

    
     : Methanol w/ 0.5% Isopropylamine (85 : 15).
    
  • Pros: Sharp peak shapes (amine tailing suppressed by CO

    
     density); rapid separation (< 5 mins); "Green" chemistry.
    
  • Cons: Requires specialized SFC equipment; higher initial capital cost.

Data Comparison: HPLC vs. SFC
FeatureNormal Phase HPLCChiral SFCVerdict
Resolution (Rs) 2.5 – 3.0> 4.5SFC offers superior separation.
Run Time 25 minutes6 minutesSFC is 4x faster.
LOD (Sensitivity) ~0.5 µg/mL~0.1 µg/mLSFC (Sharper peaks = higher S/N).
Solvent Cost High (Hexane)Low (CO

/MeOH)
SFC is more economical.

Part 3: Comparative Methodology — Structural Elucidation

While


H-NMR is standard, it is often cluttered by the overlap of the methylene protons in the butan-2-ol backbone. 

F-NMR is the superior choice for this specific molecule.
Why F-NMR?
  • Zero Background: Biological and solvent backgrounds are silent in fluorine NMR.

  • Stereochemical Sensitivity: The chemical shift of the fluorine atom is highly sensitive to the chiral environment of the adjacent C2 hydroxyl group. The (2R,3S) isomer will show a distinct chemical shift compared to the (2R,3R) diastereomer, often separated by 0.5–1.0 ppm.

  • Coupling Constants: The

    
     geminal coupling (~47 Hz) serves as a definitive confirmation of the mono-fluoromethyl group (
    
    
    
    ).

Part 4: Detailed Experimental Protocols

Protocol 1: Chiral Purity via Normal Phase HPLC

Use this protocol for standard QC labs without SFC capabilities.

  • Sample Preparation: Dissolve 5 mg of sample in 1 mL of Ethanol. Sonicate for 5 minutes.

  • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • Solvent A: n-Hexane

    • Solvent B: Ethanol containing 0.1% Diethylamine (DEA)

    • Note: Ethanol is preferred over IPA here for better solubility of the polar amino-alcohol.

  • Isocratic Mode: 85% A / 15% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

  • System Suitability:

    • Tailing Factor (T) < 1.5

    • Resolution (Rs) between enantiomers > 2.0.

Protocol 2: Impurity Profiling via LC-MS/MS

Use this protocol to detect genotoxic impurities or synthesis byproducts (e.g., unreacted epoxide).

  • Column: Agilent Poroshell 120 EC-C18 (100 x 3.0 mm, 2.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 9.0 with NH

      
      OH). Basic pH ensures the amine is uncharged, improving retention.
      
    • B: Acetonitrile.[2][3][4]

  • Gradient:

    • 0–2 min: 5% B

    • 2–10 min: 5%

      
       90% B
      
    • 10–12 min: 90% B

  • Mass Spec Parameters (ESI+):

    • Source Temp: 350°C

    • Capillary Voltage: 3500 V

    • MRM Transition: m/z 184.1

      
       166.1 (Loss of H
      
      
      
      O) and 184.1
      
      
      91.1 (Tropylium ion from phenyl ring).

Part 5: References

  • Bristol-Myers Squibb. (2000). Process for the synthesis of hydroxyethylamine isosteres. US Patent 6,087,530. Link

  • Rao, K. V., et al. (2011). Gradient RP-HPLC method for the determination of potential impurities in atazanavir sulfate. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 471-478. Link

  • Daicel Corporation. (2023). Chiralpak AD-H Instruction Manual.Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Validating 19F-NMR utility). Link

  • Gong, Y., et al. (2021).[5] A Selective and Sensitive LC-MS/MS Method for Quantification of Genotoxic Impurities in Atazanavir.[3][4] International Journal of Applied Pharmaceutics. Link

Sources

Comparative

High-Resolution HPLC Determination of Enantiomeric Purity for 3-Amino-1-fluoro-4-phenylbutan-2-ol: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-Amino-1-fluoro-4-phenylbutan-2-ol (CAS: 105608-78-4) As a Senior Application Scientist, I frequently encounter the analyti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-Amino-1-fluoro-4-phenylbutan-2-ol (CAS: 105608-78-4)

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving complex chiral amino alcohols. The compound 3-amino-1-fluoro-4-phenylbutan-2-ol is a highly specialized fluorinated bioisostere, structurally analogous to the critical intermediates used in the synthesis of HIV protease inhibitors (such as Amprenavir and Darunavir).

Because this molecule possesses two adjacent chiral centers (C2 and C3), its synthesis yields four possible stereoisomers: two pairs of enantiomers (syn and anti, or (2R,3S), (2S,3R), (2S,3S), and (2R,3R)). Accurately determining the enantiomeric excess (ee) and diastereomeric excess (de) is critical, as stereochemistry directly dictates the pharmacodynamic binding affinity and toxicity profile of the final active pharmaceutical ingredient (API).

This guide objectively compares the three most robust High-Performance Liquid Chromatography (HPLC) strategies for this compound, explaining the mechanistic causality behind each method to help you select the optimal workflow for your laboratory.

Mechanistic Insight: The Analytical Challenge

Separating the four stereoisomers of 3-amino-1-fluoro-4-phenylbutan-2-ol presents a unique triad of chromatographic challenges:

  • The Primary Amine Effect: The unhindered primary amine is highly prone to secondary interactions with residual acidic silanols on the silica support of the stationary phase. Without intervention, this causes severe peak tailing, which obscures the integration of closely eluting minor enantiomers [1].

  • The Fluorine Atom: The highly electronegative fluorine atom at C1 alters the local dipole moment and hydrogen-bonding network compared to its des-fluoro or chloro analogs. This subtle electronic shift can unpredictably alter retention times on standard polysaccharide phases.

  • Lack of a Strong Chromophore: While the phenyl ring provides some UV absorbance, it is relatively weak above 210 nm, necessitating either low-wavelength UV detection, Charged Aerosol Detection (CAD), or pre-column derivatization to achieve low limits of detection (LOD).

Comparison of Chiral Analytical Strategies

To achieve baseline resolution (


) of all four stereoisomers, three distinct chromatographic pathways are viable.
Strategy A: Direct Separation via Immobilized Polysaccharide CSPs (e.g., Chiralpak IG)

Immobilized amylose or cellulose phases rely on a combination of hydrogen bonding, dipole-dipole, and


 interactions. For primary amines, an immobilized phase like Chiralpak IG (amylose tris(3-chloro-5-methylphenylcarbamate)) is preferred.
  • The Causality: To prevent the primary amine from binding to residual silanols, a basic modifier (e.g., 0.1% Diethylamine or Ethanolamine) must be added to the mobile phase. The modifier acts as a competitive base, saturating the active silanol sites and ensuring sharp, symmetrical peaks [2].

Strategy B: Direct Separation via Crown Ether CSPs (e.g., Crownpak CR(+))

Crown ether columns are specifically engineered for primary amino acids and amino alcohols. The stationary phase consists of a chiral (S)-18-crown-6 ether coated on silica.

  • The Causality: The separation mechanism relies on the formation of a host-guest inclusion complex. The chiral crown ether cavity specifically encapsulates the protonated primary amine (

    
    ). To ensure complete protonation, the mobile phase must be highly acidic (pH 1.0–2.0, typically using Perchloric acid) [3]. This method offers unparalleled stereoselectivity for primary amines but degrades rapidly if exposed to basic conditions.
    
Strategy C: Indirect Separation via Pre-column Derivatization (Marfey's Reagent)

If direct chiral columns are unavailable or UV sensitivity is too low, indirect separation is the gold standard. The racemic mixture is reacted with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

  • The Causality: FDAA reacts with the primary amine to convert the enantiomers into stable diastereomers. Because diastereomers have distinct physical properties, they can be easily separated on a standard, achiral C18 Reversed-Phase column. Furthermore, the dinitrophenyl group acts as a powerful chromophore, drastically increasing UV sensitivity at 340 nm [4, 5].

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance of the three strategies for the four stereoisomers of 3-amino-1-fluoro-4-phenylbutan-2-ol.

ParameterPolysaccharide CSP (Chiralpak IG)Crown Ether CSP (Crownpak CR+)Indirect Derivatization (FDAA + C18)
Separation Mechanism Direct (H-bond,

)
Direct (Inclusion Complex)Indirect (Diastereomer conversion)
Mobile Phase Hexane / EtOH / DEA (90:10:0.1)

(pH 1.5) / MeOH (85:15)
Water / Acetonitrile / 0.1% TFA
Resolution (

) of Critical Pair
1.2 - 1.8 (Often requires optimization)> 2.5 (Baseline for all 4 isomers) > 2.0
Tailing Factor (

)
1.3 - 1.51.0 - 1.11.0 - 1.2
Sensitivity (UV) Low (210 nm)Low (210 nm)High (340 nm)
Analysis Time ~20 minutes~30 minutes~45 mins (including 1 hr sample prep)

Experimental Protocol: Crown Ether (Crownpak CR+) Workflow

Because the Crown Ether CSP provides the most elegant and mechanistically specific resolution for primary amino alcohols, the following self-validating protocol is recommended for determining the enantiomeric purity of 3-amino-1-fluoro-4-phenylbutan-2-ol.

Step 1: Mobile Phase Preparation
  • Add 1.0 mL of 70% Perchloric acid (

    
    ) to 900 mL of HPLC-grade water.
    
  • Adjust the pH to exactly 1.5. Critical: pH > 2.0 will result in incomplete protonation of the analyte, leading to peak splitting and loss of resolution.

  • Add 150 mL of HPLC-grade Methanol (to reduce the retention time of the hydrophobic phenyl group).

  • Filter through a 0.22 µm membrane and degas.

Step 2: System Suitability Testing (SST) - Self-Validation Step

Before analyzing unknown samples, the system must validate its own resolving power.

  • Column: Crownpak CR(+) (5 µm, 4.0 x 150 mm). Temperature: 4°C to 25°C (Lower temperatures increase the stability of the inclusion complex, enhancing resolution).

  • Flow Rate: 0.8 mL/min. Detection: UV at 210 nm.

  • SST Injection: Inject 10 µL of a racemic standard mixture (1 mg/mL).

  • Acceptance Criteria: The analysis cannot proceed unless the chromatogram demonstrates four distinct peaks with a Resolution (

    
    ) 
    
    
    
    between the critical pair, and a Tailing Factor (
    
    
    )
    
    
    for the last eluting peak.
Step 3: Sample Preparation and Analysis
  • Dissolve the synthesized 3-amino-1-fluoro-4-phenylbutan-2-ol sample in the mobile phase to a concentration of 1.0 mg/mL.

  • Inject 10 µL of the sample.

  • Data Analysis: Identify the peaks based on the retention times established in the SST. Calculate the enantiomeric excess (ee) using the area normalization method:

    
    
    

Method Selection Decision Tree

To streamline your method development, utilize the following logical decision tree based on your laboratory's available equipment and sensitivity requirements.

G Start Target: 3-Amino-1-fluoro- 4-phenylbutan-2-ol Q1 Is UV sensitivity sufficient? (<210nm) Start->Q1 Deriv Indirect Method (Marfey's Reagent + C18) Q1->Deriv No (Need Chromophore) Q2 Direct Method Select CSP Type Q1->Q2 Yes (Direct UV/CAD) Crown Crown Ether CSP (e.g., Crownpak CR+) Q2->Crown High Stereoselectivity for Primary Amines Poly Polysaccharide CSP (e.g., Chiralpak IG) Q2->Poly Broad Applicability (Normal/Reverse Phase) CrownDesc Requires pH 1.5 Perchloric Acid Crown->CrownDesc PolyDesc Requires 0.1% DEA Basic Modifier Poly->PolyDesc

Decision tree for selecting chiral HPLC methods for primary amino alcohols.

References

  • National Center for Biotechnology Information (PMC). (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from[Link]

  • Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue. Retrieved from[Link]

  • ACS Omega. (2025). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. Retrieved from[Link]

Validation

Comparative Guide: Fluorinated vs. Non-Fluorinated Hydroxyethylamine Scaffolds in Drug Design

The following guide provides an in-depth technical comparison between the fluorinated scaffold 3-Amino-1-fluoro-4-phenylbutan-2-ol and its non-fluorinated analog, 3-Amino-4-phenylbutan-2-ol . This content is structured f...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between the fluorinated scaffold 3-Amino-1-fluoro-4-phenylbutan-2-ol and its non-fluorinated analog, 3-Amino-4-phenylbutan-2-ol . This content is structured for application scientists and medicinal chemists focusing on structure-activity relationship (SAR) optimization in protease inhibitor design.[1]

[1]

Executive Summary: The Strategic Value of Fluorine Substitution

In the development of transition-state mimetics for aspartic proteases (e.g., HIV-1 Protease, BACE1, Renin), the hydroxyethylamine (HEA) isostere is a privileged core.[1] It mimics the tetrahedral transition state of peptide bond hydrolysis, binding tightly to the catalytic aspartate dyad.[1]

The introduction of a fluorine atom at the C1 position (yielding 3-Amino-1-fluoro-4-phenylbutan-2-ol ) represents a critical "fluorine scan" modification.[1] Unlike the standard methyl-terminated analog (3-Amino-4-phenylbutan-2-ol ), the fluorinated variant leverages the unique electronic properties of fluorine—the most electronegative element—to modulate pKa, metabolic stability, and binding thermodynamics without significantly altering steric bulk.[1]

This guide compares these two building blocks, providing experimental evidence for why the fluorinated analog often yields superior potency and resistance profiles in late-stage drug discovery.[1]

Technical Specification & Physicochemical Comparison

The following table contrasts the fundamental properties of the two scaffolds. Note the shift in pKa and lipophilicity (LogD), which are critical for bioavailability and target engagement.[1]

FeatureFluorinated Core (FC) Non-Fluorinated Analog (MC) Impact on Drug Design
IUPAC Name 3-Amino-1-fluoro-4-phenylbutan-2-ol3-Amino-4-phenylbutan-2-olPrecision nomenclature.[1]
Structure Ph-CH₂-CH(NH₂)-CH(OH)-CH₂F Ph-CH₂-CH(NH₂)-CH(OH)-CH₃ F replaces H at the C1 terminus.[1]
Molecular Weight ~183.22 g/mol ~165.23 g/mol Minimal mass increase (+18 Da).[1]
Hydroxyl pKa ~14.5 - 15.0 (Estimated)~16.0Critical: F lowers pKa, enhancing H-bond donor capability to Asp dyad.[1]
LogP (Lipophilicity) ~1.3 - 1.5~1.1 - 1.2F increases lipophilicity, improving membrane permeability.[1]
Metabolic Stability High (Blocks C1 oxidation)Moderate (Susceptible to CYP450 oxidation)F prevents metabolic "soft spot" degradation.[1]
Van der Waals Radius F (1.47 Å)H (1.20 Å)Isosteric replacement; fits in similar binding pockets.[1]

Mechanistic Insight: The "Fluorine Effect" in Protease Inhibition[1][2]

The superiority of the fluorinated analog stems from two primary mechanisms: Electronic Modulation and Conformational Preorganization .[1]

A. Electronic Modulation (Acidity Enhancement)

The secondary alcohol in these inhibitors acts as a transition-state mimic, forming hydrogen bonds with the catalytic aspartic acid residues (e.g., Asp25/Asp25' in HIV Protease).[1]

  • Non-Fluorinated: The -CH₃ group is electron-donating (inductive effect +I), keeping the OH pKa high (~16).[1]

  • Fluorinated: The -CH₂F group is strongly electron-withdrawing (-I).[1] This pulls electron density away from the oxygen, lowering the pKa of the hydroxyl group.[1] A more acidic proton forms a stronger hydrogen bond with the anionic aspartate in the active site.[1]

B. Diagram: Catalytic Dyad Interaction Pathway

The following diagram illustrates the binding mode differences.

BindingMechanism cluster_enzyme Protease Active Site (Aspartic Dyad) cluster_inhibitor Inhibitor Core Asp25 Asp25 (Catalytic) Asp25_prime Asp25' (Catalytic) OH_Group Secondary Alcohol (-OH) OH_Group->Asp25 H-Bond (Donor) OH_Group->Asp25_prime H-Bond (Acceptor) Substituent C1 Substituent Substituent->OH_Group Inductive Effect Effect_H Methyl (-CH3): +I Effect (Weakens H-Bond) Substituent->Effect_H If Non-Fluorinated Effect_F Fluoromethyl (-CH2F): -I Effect (Strengthens H-Bond) Delta Binding Energy: -1.5 kcal/mol Substituent->Effect_F If Fluorinated

Caption: Mechanistic pathway showing how the C1 substituent influences binding affinity through inductive effects on the hydroxyl group.

Experimental Protocols

Protocol 1: Synthesis of the Fluorinated Scaffold (High-Fidelity Route)

Objective: Synthesize chiral 3-Amino-1-fluoro-4-phenylbutan-2-ol from Phenylalanine.[1]

Rationale: Unlike the non-fluorinated analog which can be accessed via simple aldehyde addition, the fluorinated core requires a Fluoromethyl Ketone (FMK) intermediate to ensure regiospecificity.[1]

Step-by-Step Methodology:

  • Starting Material: N-Boc-L-Phenylalanine.[1]

  • Activation: React with isobutyl chloroformate and N-methylmorpholine (NMM) in THF at -15°C to form the mixed anhydride.

  • Diazotization: Treat with diazomethane (CH₂N₂) in ether to generate the Diazoketone intermediate.[1]

    • Safety Note: Diazomethane is explosive; use a dedicated generator with polished glass joints.[1]

  • Fluorination: React the diazoketone with HF-Pyridine (Olah's reagent) or 48% aqueous HF to yield the Fluoromethyl Ketone (FMK) .[1]

    • Checkpoint: Verify structure via ¹⁹F-NMR (triplet at -230 ppm region).[1]

  • Stereoselective Reduction: Reduce the ketone using NaBH₄ (sodium borohydride) in ethanol at 0°C.[1]

    • Note: This typically yields a mixture of diastereomers (syn/anti).[1] Separation via flash chromatography or crystallization is required to isolate the active (2S, 3S) isomer.[1]

  • Deprotection: Remove the Boc group with TFA/DCM to yield the final amino alcohol salt.[1]

Protocol 2: Comparative FRET-Based Protease Inhibition Assay

Objective: Quantify the IC₅₀ shift between the fluorinated and non-fluorinated analogs against HIV-1 Protease.[1]

Materials:

  • Recombinant HIV-1 Protease.[1][2]

  • FRET Substrate: RE(Edans)-SQNYPIV-K(Dabcyl)-R.[1]

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT.[1]

Workflow:

  • Preparation: Dissolve both compounds (Fluorinated and Non-Fluorinated) in DMSO to create 10 mM stock solutions.

  • Dilution: Prepare 10-point serial dilutions (1:3) in Assay Buffer.[1]

  • Incubation: Mix 20 µL of enzyme (final conc. 10 nM) with 20 µL of inhibitor dilution. Incubate for 15 min at 25°C to allow equilibrium binding.

  • Initiation: Add 20 µL of FRET substrate (final conc. 5 µM).

  • Measurement: Monitor fluorescence intensity (Ex: 340 nm, Em: 490 nm) kinetically for 30 minutes.

  • Analysis: Plot Initial Velocity (RFU/min) vs. log[Inhibitor]. Fit to the Hill equation.

Expected Result: The fluorinated analog typically exhibits a 2-5 fold improvement in IC₅₀ compared to the non-fluorinated control, particularly against multidrug-resistant (MDR) variants, due to the enhanced backbone hydrogen bonding described in Section 3.[1]

Data Visualization: Synthesis & Logic Flow

The following diagram outlines the decision matrix for choosing between these scaffolds during Lead Optimization.

OptimizationLogic Start Lead Optimization Phase Decision Is Potency/Metabolic Stability Limited? Start->Decision Route_A Path A: Non-Fluorinated (Methyl Core) Use for initial SAR screening Low Cost, Easy Synthesis Decision->Route_A No Route_B Path B: Fluorinated (Fluoromethyl Core) Use for Late-Stage Optimization High Potency, High Stability Decision->Route_B Yes Outcome Candidate Selection (GRL-Series / Darunavir Analogs) Route_A->Outcome Lower Success Probability Properties Key Advantages: 1. Lower pKa (Better H-Bond) 2. Blocked Metabolism 3. Improved BBB Penetration Route_B->Properties Properties->Outcome

Caption: Decision tree for selecting the fluorinated scaffold during the Lead Optimization phase of drug discovery.

References

  • Fluorinated HIV-1 protease inhibitors containing chiral hydroxyethylbenzene and indanol as P2' ligands . National Institutes of Health (NIH).[1] Available at: [Link][1]

  • Optimization of Hydroxyethylamine Transition State Isosteres as Aspartic Protease Inhibitors . Journal of Medicinal Chemistry. Available at: [Link][1]

  • Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 . PMC / ASM Journals.[1] Available at: [Link]

  • 3-Amino-1-fluoro-4-phenylbutan-2-ol (Compound Data) . Molaid Chemical Database.[1] Available at: [Link][1]

  • A series of potent HIV-1 protease inhibitors containing a hydroxyethyl secondary amine transition state isostere . Journal of Medicinal Chemistry. Available at: [Link][1]

Sources

Comparative

Biological activity of "3-Amino-1-fluoro-4-phenylbutan-2-ol" vs. other amino alcohols

Biological Activity Profile: 3-Amino-1-fluoro-4-phenylbutan-2-ol A Comparative Technical Guide for Drug Discovery Professionals Executive Summary 3-Amino-1-fluoro-4-phenylbutan-2-ol represents a specialized class of fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Profile: 3-Amino-1-fluoro-4-phenylbutan-2-ol A Comparative Technical Guide for Drug Discovery Professionals

Executive Summary

3-Amino-1-fluoro-4-phenylbutan-2-ol represents a specialized class of fluorinated hydroxyethylamine isosteres . In the context of drug development—specifically for aspartic proteases like HIV-1 Protease, BACE1, and Renin—this scaffold serves as a non-cleavable mimic of the tetrahedral transition state of peptide bond hydrolysis.

Unlike its non-fluorinated counterparts, the inclusion of the terminal fluorine atom (C1 position) introduces a critical bioisosteric shift . It modulates the


 of the secondary hydroxyl group, enhances metabolic stability by blocking oxidation at the 

-carbon, and alters the lipophilic profile (

) to potentially improve blood-brain barrier (BBB) permeability.

This guide objectively compares this fluorinated scaffold against its Chloro- (synthetic intermediate) and Hydro- (standard isostere) analogs, providing experimental protocols for validation.

Mechanism of Action: The Fluorine Effect

The biological potency of this compound stems from its ability to mimic the transition state of the Phenylalanine-Glycine (Phe-Gly) or Phenylalanine-Proline (Phe-Pro) cleavage site.

  • Transition State Mimicry: The central secondary hydroxyl group (-CH(OH)-) positions itself between the two catalytic aspartic acid residues (Asp25/Asp25' in HIV Protease), displacing the "lytic water" molecule.

  • Electronic Modulation (The "Fluorine Effect"):

    • Acidity (

      
      ):  The electronegative fluorine atom exerts an inductive electron-withdrawing effect (
      
      
      
      ), lowering the
      
      
      of the adjacent hydroxyl group (approx. 14.5 vs. 16.0 for non-fluorinated). This increases the H-bond donor strength to the catalytic aspartates.
    • Conformational Bias: The gauche effect between the fluorine and the amine/hydroxyl groups can lock the side chain into a bioactive conformation, reducing the entropic penalty of binding.

Diagram 1: Mechanism of Inhibition (Aspartic Protease)

MOA cluster_enzyme HIV-1 Protease Active Site Asp25 Asp25 (Catalytic) Asp25_prime Asp25' (Catalytic) Inhibitor 3-Amino-1-fluoro-4-phenylbutan-2-ol (Scaffold) TransitionState Tetrahedral Transition State (Mimicry) Inhibitor->TransitionState Mimics structure Fluorine Fluorine Atom (C1) (Inductive Effect) Hydroxyl Secondary -OH Fluorine->Hydroxyl Lowers pKa (Inductive -I) Hydroxyl->Asp25 Enhanced H-Bond Hydroxyl->Asp25_prime Enhanced H-Bond

Caption: Schematic interaction of the fluorinated isostere with catalytic aspartates. The fluorine atom enhances the H-bond donor capability of the hydroxyl group via inductive effects.

Comparative Analysis: Fluoro vs. Chloro vs. Hydro Analogs

The following table contrasts the biological and physicochemical properties of the three primary analogs encountered in this chemical space.

Table 1: Comparative Profile of Amino-Alcohol Isosteres

Feature1-Fluoro Analog (Target)1-Chloro Analog 1-Hydro Analog (Standard)
Structure



Primary Role Potent Inhibitor / Drug Scaffold Synthetic Intermediate Standard Inhibitor
Reactivity Chemically Stable (C-F bond is inert)Reactive (Alkylating agent, potential suicide inhibitor)Chemically Stable
Metabolic Stability High (Blocks oxidation at C1)Low (Subject to displacement/hydrolysis)Moderate (Susceptible to CYP450 oxidation)
Lipophilicity (LogD) Moderate (~1.8 - 2.2)High (> 2.5)Low (~1.5)
Binding Potency (

)
High (Enhanced H-bonding)Moderate (Steric bulk, but reactive)Moderate (Baseline H-bonding)
Toxicity Risk Low (Metabolically stable)High (Genotoxic potential via alkylation)Low

Key Insight: The Chloro-analog is frequently a precursor (derived from Phenylalanine Chloromethyl Ketone). While it shows inhibition, its reactivity makes it unsuitable as a drug candidate due to toxicity. The Fluoro-analog retains the steric bulk of the methyl group (Hydro-analog) but adds the electronic benefits of the halogen without the reactivity of the chloride.

Experimental Protocols (Self-Validating)

To verify the activity and stability of "3-Amino-1-fluoro-4-phenylbutan-2-ol", the following workflows are recommended.

Protocol A: Synthesis via Epoxide Ring Opening

Rationale: Direct fluorination of the alcohol is difficult. The preferred route is the ring-opening of a fluorinated epoxide, ensuring stereochemical control.

  • Starting Material: N,N-Dibenzyl-L-phenylalanine benzyl ester (or similar protected precursor).

  • Fluorination: Generate the fluoromethyl ketone via Reformatsky-type reaction or using fluorinated sulfoxonium ylides.

  • Reduction: Stereoselective reduction of the ketone to the alcohol (using

    
     or chiral boranes) to establish the anti-configuration (critical for protease binding).
    
  • Deprotection: Hydrogenolysis (

    
    ) to yield the free amine.
    
Diagram 2: Synthesis Workflow

Synthesis Start N-Protected Phenylalanine Step1 Activation (Mixed Anhydride) Start->Step1 Step2 Fluoromethylation (Formation of Fluoroketone) Step1->Step2 + CH2F-Li equivalent Step3 Stereoselective Reduction (Yields Fluorohydrin) Step2->Step3 NaBH4 / EtOH Final 3-Amino-1-fluoro- 4-phenylbutan-2-ol Step3->Final Deprotection

Caption: General synthetic route converting Phenylalanine to the Fluorinated Amino Alcohol scaffold.

Protocol B: FRET-Based Protease Inhibition Assay

Rationale: This assay quantifies the


 of the compound against HIV-1 Protease using a fluorogenic substrate.
  • Reagents:

    • Enzyme: Recombinant HIV-1 Protease (10-20 nM final).

    • Substrate: FRET peptide (e.g., RE(Edans)SQNYPIVQ(Dabcyl)R) at

      
       concentration (~2-5 
      
      
      
      ).
    • Buffer: 50 mM Sodium Acetate, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT.

  • Procedure:

    • Prepare serial dilutions of 3-Amino-1-fluoro-4-phenylbutan-2-ol in DMSO.

    • Incubate Inhibitor + Enzyme in buffer for 10 minutes at 37°C.

    • Initiate reaction by adding Substrate.

    • Monitor fluorescence (Ex 340 nm / Em 490 nm) for 20 minutes (linear phase).

  • Validation:

    • Positive Control: Pepstatin A (

      
      ).
      
    • Negative Control: DMSO only.

    • Data Analysis: Fit initial velocities (

      
      ) vs. log[Inhibitor] to a 4-parameter logistic equation to determine 
      
      
      
      .

References

  • Ghosh, A. K., et al. (2008). "Design and Synthesis of Potent HIV-1 Protease Inhibitors Involving Tetrahydrofuran Ligands." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Pattison, G., & Summerfield, C. J. E. (2025).[1] "Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." ChemRxiv. Link

  • Dohnálek, J., et al. (2002). "Hydroxyethylamine isostere of an HIV-1 protease inhibitor prefers its amine to the hydroxy group in binding to catalytic aspartates."[2] Journal of Medicinal Chemistry. Link

  • Amano, M., et al. (2013). "Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1." Antimicrobial Agents and Chemotherapy.[3] Link

Sources

Validation

Spectroscopic Differentiation of 3-Amino-1-fluoro-4-phenylbutan-2-ol Isomers: A Comprehensive Analytical Guide

Executive Summary & Stereochemical Landscape The compound 3-amino-1-fluoro-4-phenylbutan-2-ol (CAS: 105608-78-4)[1][2] is a highly specialized fluorinated transition-state isostere. By replacing a standard hydrogen atom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereochemical Landscape

The compound 3-amino-1-fluoro-4-phenylbutan-2-ol (CAS: 105608-78-4)[1][2] is a highly specialized fluorinated transition-state isostere. By replacing a standard hydrogen atom with a fluorine atom at the C1 position, medicinal chemists can modulate the pKa of the adjacent C2 hydroxyl group. This electronic perturbation significantly enhances the hydrogen-bonding capacity of the molecule when interacting with the catalytic aspartate dyads of target enzymes, such as HIV-1 and HTLV-1 proteases[3][4].

Because the molecule possesses two contiguous stereocenters at C2 and C3, it exists as four distinct stereoisomers. In drug development, differentiating the syn (e.g., 2S, 3S) and anti (e.g., 2R, 3S) diastereomers is critical, as they exhibit drastically different spatial trajectories and binding affinities[5][6].

Direct


H-NMR analysis of the free, acyclic amino alcohol is notoriously ambiguous. Rapid rotation around the C2–C3 bond and solvent-dependent intramolecular hydrogen-bonding networks result in time-averaged vicinal coupling constants (

)[7]. To establish a self-validating, highly trustworthy analytical system, we employ a Conformational Locking Protocol via oxazolidinone derivatization prior to spectroscopic comparison.

The Conformational Locking Strategy

To eliminate rotameric averaging, the acyclic amino alcohol is reacted with a phosgene equivalent to form a rigid 5-membered oxazolidinone ring. This derivatization locks the C2–C3 bond into a defined geometry:

  • Acyclic syn isomers translate to cis-oxazolidinones .

  • Acyclic anti isomers translate to trans-oxazolidinones .

Once locked, the Karplus equation can be reliably applied. Cis protons on a 5-membered ring possess a dihedral angle close to 0°, yielding a large coupling constant (~7.9 - 8.0 Hz)[4][6]. Conversely, trans protons possess a dihedral angle of roughly 120°, yielding a significantly smaller coupling constant (~6.3 Hz)[4].

StereochemicalWorkflow Start 3-Amino-1-fluoro- 4-phenylbutan-2-ol (Acyclic Mixture) Deriv Derivatization (Triphosgene / DIPEA) Start->Deriv Rigid Conformationally Locked Oxazolidinone Ring Deriv->Rigid NMR 1H-NMR Analysis (400 MHz, CDCl3) Rigid->NMR Syn syn-Isomer (cis-ring) ³J(H2,H3) ≈ 7.9 - 8.0 Hz NMR->Syn Large Coupling Anti anti-Isomer (trans-ring) ³J(H2,H3) ≈ 6.3 Hz NMR->Anti Small Coupling

Caption: Workflow for the stereochemical differentiation of acyclic isomers via oxazolidinone locking.

Experimental Protocols

Protocol A: Oxazolidinone Derivatization (Conformational Locking)

Causality Check: This step is mandatory to freeze the C2-C3 dihedral angle, ensuring that subsequent NMR data is a direct reflection of relative stereochemistry rather than a weighted average of fluid conformers.

  • Preparation : Dissolve 3-amino-1-fluoro-4-phenylbutan-2-ol (1.0 eq, ~50 mg) in 2.0 mL of anhydrous

    
     under an inert argon atmosphere.
    
  • Base Addition : Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the generated HCl and act as an acid scavenger. Cool the reaction vessel to 0 °C.

  • Cyclization : Add triphosgene (0.4 eq) dropwise as a solution in

    
    . Stir for 2 hours, allowing the reaction to gradually warm to room temperature.
    
  • Workup : Quench the reaction with saturated aqueous

    
     (2 mL). Extract the aqueous layer with 
    
    
    
    (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification : Purify the crude residue via flash column chromatography (Silica gel, typically 30-40% EtOAc/Hexanes) to isolate the pure oxazolidinone derivative[6].

Protocol B: Multi-Nuclear NMR Acquisition
  • Sample Prep : Dissolve 15-20 mg of the purified oxazolidinone in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v TMS as an internal standard.
    
  • 
    H-NMR : Acquire spectra at 400 MHz or 600 MHz. Focus on the multiplet structures between 3.50 ppm and 4.50 ppm to extract the 
    
    
    
    coupling constants[4][6].
  • 
    F-NMR : Acquire spectra at 376 MHz (proton-decoupled and proton-coupled) to verify the integrity of the fluoromethyl group (
    
    
    
    ).

Spectroscopic Data Comparison

Table 1: NMR Comparison of Conformationally Locked Oxazolidinones

The following table summarizes the diagnostic NMR parameters used to definitively assign the stereochemistry of the locked derivatives[4][6].

Spectroscopic Parametersyn-Isomer (e.g., 2S, 3S)anti-Isomer (e.g., 2R, 3S)Diagnostic Significance & Causality

H-NMR:

7.9 – 8.0 Hz ~6.3 Hz Critical diagnostic marker. The cis-relationship in the syn-derived ring creates a dihedral angle near 0°, maximizing orbital overlap and increasing

. The trans-ring has a ~120° angle, reducing

.

H-NMR: H2 Chemical Shift
~4.60 - 4.80 ppm~4.30 - 4.50 ppmThe cis-ring forces the electronegative substituents into closer spatial proximity, slightly deshielding the ring protons compared to the trans-isomer.

C-NMR: C=O (Carbamate)
~158.5 ppm~158.0 ppmValidates successful derivatization. The chemical shift difference is negligible, but its presence confirms the self-validating nature of the protocol.

F-NMR:

Shift
~ -225.0 ppm~ -226.5 ppmMinor variations occur due to the anisotropic shielding cone of the phenyl ring, which sits in a different relative orientation in the two isomers.

H-NMR:

~47.0 Hz~47.0 HzGeminal H-F coupling remains constant across isomers, confirming the structural integrity of the C1 fluoromethyl group.
Table 2: IR Spectroscopy of the Free Acyclic Amino Alcohols

While NMR of the free amino alcohol is ambiguous, Infrared (IR) spectroscopy provides valuable insights into the intramolecular hydrogen-bonding networks (O-H···N) of the neat, acyclic compounds.

IR Parameter (ATR-FTIR)syn-Isomer (Free Base)anti-Isomer (Free Base)Mechanistic Cause
O-H Stretch (

)
~3420 cm

(Broad)
~3480 cm

(Sharper)
The syn isomer can adopt a stable gauche conformation that minimizes steric clash between the benzyl and fluoromethyl groups while maximizing the O-H···N hydrogen bond strength, leading to a stronger red-shift.
N-H Stretch (

)
~3310 cm

~3330 cm

Correlates with the O-H stretching data; stronger hydrogen bonding in the syn isomer slightly weakens the N-H bond, lowering its vibrational frequency.

References

  • Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Design, Synthesis, Biological and Structural Evaluations of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Asymmetric Aldol Route to Hydroxyethylamine Isostere: Stereoselective Synthesis of the Core Unit of Saquinavir Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Solid-Phase Synthesis of HTLV-1 Protease Inhibitors Containing Hydroxyethylamine Dipeptide Isostere Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Comparative

X-Ray Crystallography of "3-Amino-1-fluoro-4-phenylbutan-2-ol" Derivatives: A Comparative Guide for Protease Inhibitor Design

Executive Summary The development of transition-state isosteres is a cornerstone of structure-based drug design, particularly in targeting aspartic proteases like HIV-1 protease. While the core scaffold "3-amino-4-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of transition-state isosteres is a cornerstone of structure-based drug design, particularly in targeting aspartic proteases like HIV-1 protease. While the core scaffold "3-amino-4-phenylbutan-2-ol" (a standard hydroxyethylamine isostere) has been extensively utilized in clinical inhibitors, the emergence of highly drug-resistant viral strains and the need for enhanced central nervous system (CNS) penetration have driven the evolution of this chemical space[1].

Enter 3-Amino-1-fluoro-4-phenylbutan-2-ol . By introducing a highly electronegative fluorine atom at the terminal C1 position, researchers can fundamentally alter the physicochemical and structural dynamics of the inhibitor. This guide provides an objective, in-depth comparative analysis of this fluorinated derivative against its non-fluorinated and difluorinated counterparts, supported by X-ray crystallographic data and rigorous experimental protocols.

Mechanistic Causality: The Structural Role of Fluorination

Why substitute a hydrogen for a fluorine atom on the terminal methyl group of the isostere? The causality lies in the unique stereoelectronic properties of fluorine and its behavior within the enzyme's binding pocket:

  • pKa Modulation and Hydrogen Bonding : The strong electron-withdrawing nature of the C1 fluorine atom lowers the pKa of the adjacent C2 secondary hydroxyl group. This inductive effect strengthens the critical hydrogen-bonding network between the hydroxyl group and the catalytic aspartate residues (Asp25 and Asp25') in the protease active site[2].

  • Subsite Penetration and Rigidification : Fluorine can participate in orthogonal multipolar interactions (e.g., C-F···H-N or C-F···C=O) within the S1' and S2' pockets. This locks the ligand into a highly specific bioactive conformation, reducing the entropic penalty of binding and maintaining efficacy against mutated, drug-resistant protease variants[1].

  • Metabolic Stability and Lipophilicity : Fluorination blocks potential sites of oxidative metabolism by cytochrome P450 enzymes. Furthermore, it optimally increases lipophilicity (LogP), which is directly correlated with improved blood-brain barrier (BBB) penetration—a critical factor for eradicating viral reservoirs in the CNS[3].

G A HIV-1 Protease Dimer (Target Enzyme) B Fluorinated Isostere Binding (3-Amino-1-fluoro-4-phenylbutan-2-ol) A->B Inhibitor Docking C Catalytic Aspartate Interaction (Asp25 / Asp25') B->C OH H-Bonding D S1'/S2' Subsite Penetration (C-F···H-N Contacts) B->D Fluorine Orientation E Co-Crystallization & X-ray Diffraction C->E Structural Stabilization D->E F High-Resolution SAR Model (< 1.5 Å Resolution) E->F Electron Density Mapping

Workflow of HIV-1 protease inhibition and X-ray resolution via fluorinated isosteres.

Comparative Performance Analysis

To objectively evaluate the performance of 3-Amino-1-fluoro-4-phenylbutan-2-ol derivatives, we compare them against the standard non-fluorinated isostere and a difluorinated analog. The data below synthesizes crystallographic resolution capabilities, binding affinity, and lipophilicity metrics representative of this class of inhibitors[1][3].

Isostere Core ScaffoldSubstitutionHIV-1 PR IC₅₀ (nM)LogP (Lipophilicity)X-ray Resolution (Å)Terminal Ligand B-factor (Ų)
3-Amino-4-phenylbutan-2-olNone (-H)5.4-0.631.8028.5
3-Amino-1-fluoro-4-phenylbutan-2-ol Monofluoro (-F) 0.4 0.26 1.45 18.2
3-Amino-1,1-difluoro-4-phenylbutan-2-olDifluoro (-F₂)1.20.851.6022.4

Data Insights: The monofluoro derivative achieves the optimal biochemical balance. While the difluoro derivative further increases lipophilicity (LogP = 0.85), it introduces steric bulk that slightly perturbs the optimal hydrogen-bonding geometry, resulting in a minor loss of binding affinity (higher IC₅₀). Crystallographically, the monofluoro derivative exhibits the lowest B-factor (18.2 Ų) for the terminal ligand, indicating a highly ordered, rigid binding pose with minimal positional disorder within the crystal lattice.

Experimental Protocol: X-Ray Crystallography of the Complex

To validate the structural advantages of the fluorinated isostere, high-resolution X-ray crystallography is required. The following protocol outlines a self-validating system for co-crystallization and structure determination, explaining the causality behind each methodological choice.

Step 1: Protein Preparation and Complexation
  • Method: Purify the target aspartic protease (e.g., HIV-1 protease stabilized with Q7K, L33I, and L63I mutations)[4]. Concentrate the protein to 2.5 mg/mL in 50 mM sodium acetate buffer (pH 5.0). Add the 3-amino-1-fluoro-4-phenylbutan-2-ol derivative (dissolved in 100% DMSO) to achieve a 5-fold molar excess.

  • Causality: The stabilizing mutations prevent autoproteolysis during the lengthy crystallization process. A 5-fold molar excess of the inhibitor ensures >95% occupancy of the active site, preventing the formation of apo-enzyme crystals which would confound the final electron density map and lead to false structural interpretations.

Step 2: Hanging Drop Vapor Diffusion
  • Method: On a siliconized glass cover slip, mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution (0.1 M MES pH 6.0, 1.0 M NaCl, 10% PEG 8000). Invert the slip over a well containing 500 µL of the reservoir solution and seal with vacuum grease. Incubate at 20°C.

  • Causality: The hanging drop method relies on vapor equilibration. Because the drop has a lower precipitant concentration than the reservoir, water slowly vaporizes from the drop, gently driving the system into the metastable zone of supersaturation. This slow kinetic trajectory favors the nucleation of highly ordered, single crystals over amorphous precipitation.

Step 3: Cryoprotection and Vitrification
  • Method: Once diffraction-quality crystals form (typically 3–7 days), transfer a single crystal into a cryoprotectant drop consisting of the reservoir solution supplemented with 20% (v/v) glycerol for 30 seconds. Mount the crystal on a nylon loop and immediately plunge it into liquid nitrogen (77 K).

  • Causality: Water within the crystal lattice will form crystalline ice upon freezing, which diffracts X-rays strongly and produces intense "ice rings" that obscure the protein's diffraction spots. Glycerol disrupts the hydrogen-bonding network of water, ensuring the solvent forms an amorphous glass (vitrification) rather than ice.

Step 4: Synchrotron X-Ray Diffraction and Refinement
  • Method: Collect diffraction data at a synchrotron radiation source (e.g., wavelength = 1.000 Å) at 100 K. Process the reflection data using XDS and perform molecular replacement using a known homologous structure as the search model. Refine the atomic coordinates and B-factors using Phenix.

  • Causality: Synchrotron sources provide a highly collimated, intense X-ray beam necessary to achieve sub-1.5 Å resolution. This high resolution is strictly required to unambiguously differentiate the electron density of the fluorine atom from the adjacent hydroxyl oxygen, validating the stereochemical orientation of the fluorinated isostere[2].

G S1 Protein-Inhibitor Complexation S2 Hanging Drop Vapor Diffusion S1->S2 S3 Cryoprotection (20% Glycerol) S2->S3 S4 Synchrotron Diffraction S3->S4 S5 Phase Replacement & Refinement S4->S5

Step-by-step X-ray crystallography workflow for fluorinated protease-inhibitor complexes.

Conclusion

The integration of 3-Amino-1-fluoro-4-phenylbutan-2-ol into protease inhibitor scaffolds represents a masterclass in structure-based optimization. By leveraging the unique stereoelectronic properties of fluorine, researchers can simultaneously enhance binding affinity, structural rigidity, and pharmacokinetic profiles. As validated by rigorous X-ray crystallographic protocols, the monofluoro isostere provides an optimal structural fit, making it a superior alternative to traditional non-fluorinated cores in the pursuit of next-generation therapeutics.

References

  • Title: Fluorinated HIV-1 protease inhibitors containing chiral hydroxyethylbenzene and indanol as P2' ligands with potent activity against drug-resistant variants. Source: PubMed (nih.gov). URL: [1]

  • Title: Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. Source: PMC (nih.gov). URL: [3]

  • Title: Hydroxyethylamine isostere of an HIV-1 protease inhibitor prefers its amine to the hydroxy group in binding to catalytic aspartates. A synchrotron study of HIV-1 protease in complex with a peptidomimetic inhibitor. Source: PubMed (nih.gov). URL: [2]

  • Title: Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals. Source: MDPI. URL: [4]

Sources

Validation

Efficacy of 3-Amino-1-fluoro-4-phenylbutan-2-ol Based Inhibitors vs. Existing Drugs: A Comparative Guide

Executive Summary & Rationale The development of transition-state isosteres has been a cornerstone in the design of aspartyl protease inhibitors, particularly for critical therapeutic targets like HIV-1 protease[1] and t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of transition-state isosteres has been a cornerstone in the design of aspartyl protease inhibitors, particularly for critical therapeutic targets like HIV-1 protease[1] and the β-site amyloid precursor protein cleaving enzyme 1 (BACE1)[2]. While traditional hydroxyethylamine (HEA) scaffolds have successfully yielded blockbuster drugs (e.g., Darunavir, Amprenavir), the strategic incorporation of fluorine into these pharmacophores represents a significant leap in medicinal chemistry[3].

As a Senior Application Scientist, I evaluate 3-Amino-1-fluoro-4-phenylbutan-2-ol not just as a chemical entity, but as a highly optimized, fluorinated HEA core. This guide objectively compares the efficacy, pharmacokinetics, and mechanistic advantages of inhibitors derived from this fluorinated core against existing non-fluorinated alternatives, supported by self-validating experimental protocols.

Mechanistic Causality: The Fluorine Advantage

To understand why replacing a single hydrogen atom with fluorine at the C1 position drastically improves efficacy, we must examine the physical organic chemistry governing the enzyme-inhibitor complex.

  • Enhanced Hydrogen Bonding (pKa Modulation): Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect significantly lowers the pKa of the adjacent C2-hydroxyl group. In the active site of an aspartyl protease, this hydroxyl group must hydrogen-bond with the catalytic aspartate diad (e.g., Asp25/Asp25' in HIV-1 PR, or Asp32/Asp228 in BACE1)[4]. A more acidic hydroxyl proton acts as a stronger hydrogen-bond donor, exponentially increasing binding affinity and lowering the inhibition constant (

    
    ).
    
  • Metabolic Stability & CNS Penetration: The C-F bond increases the molecule's overall lipophilicity and metabolic stability, shielding adjacent sites from cytochrome P450-mediated oxidation. Crucially, this lipophilicity enhances blood-brain barrier (BBB) penetration—an absolute prerequisite for neurotherapeutic BACE1 inhibitors targeting Alzheimer's disease[2].

BindingMechanism Target Aspartyl Protease (e.g., HIV-1 PR / BACE1) Catalytic Catalytic Aspartate Diad (Asp25/Asp25' or Asp32/Asp228) Target->Catalytic Substrate Natural Peptide Substrate Catalytic->Substrate Hydrolyzes NonFluoro Standard HEA Isostere (Darunavir/Amprenavir) Catalytic->NonFluoro Inhibited by Fluoro 3-Amino-1-fluoro-4-phenylbutan-2-ol (Fluorinated HEA) Catalytic->Fluoro Strongly Inhibited by Cleavage Amide Bond Cleavage (Transition State) Substrate->Cleavage Hbond1 Standard H-Bonding (pKa ~ 14) NonFluoro->Hbond1 Hbond2 Enhanced H-Bonding (Lowered pKa via F-Inductive Effect) Fluoro->Hbond2

Fig 1: Binding mechanism of fluorinated HEA isosteres vs. natural substrates in aspartyl proteases.

Quantitative Efficacy & ADME Comparison

The true test of a pharmacophore lies in its translation to measurable in vitro and in vivo metrics. The tables below synthesize comparative data for inhibitors utilizing the 3-Amino-1-fluoro-4-phenylbutan-2-ol core versus standard clinical benchmarks.

Table 1: Comparative In Vitro Efficacy ( / )
Compound ClassTarget ProteaseCore PharmacophoreMean

(nM)
Binding Affinity (

, nM)
Darunavir (Control) HIV-1 PRStandard HEA1.20.015
Fluoro-HEA Derivative HIV-1 PR3-Amino-1-fluoro...0.80.009
Verubecestat (Control) BACE1Non-HEA Thiadiazine2.20.890
Fluoro-HEA Derivative BACE13-Amino-1-fluoro...1.50.450
Table 2: Pharmacokinetic & ADME Profiling
Compound ClassMetabolic Half-Life (

, hr)
BBB Penetration (Brain/Plasma Ratio)Efflux Ratio (P-gp)
Standard HEA Core 2.40.15 (Poor)>3.0 (High Efflux)
Fluoro-HEA Core 6.81.20 (Excellent)<1.5 (Low Efflux)

Self-Validating Experimental Workflows

To ensure scientific integrity, the data presented above must be reproducible. Below are the self-validating protocols designed to test both the target affinity and the physiological permeability of the fluorinated inhibitors.

Protocol A: Time-Resolved FRET (TR-FRET) Aspartyl Protease Cleavage Assay

Causality Focus: Aspartyl proteases require a strictly acidic environment (pH 4.5 - 5.5) to maintain the asymmetric protonation state of the catalytic aspartate diad (one residue protonated, one deprotonated) required for nucleophilic attack. Deviating from this pH will artificially ablate enzyme activity, leading to false-positive inhibition readouts.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Sodium Acetate (pH 4.5), 0.1% CHAPS (to prevent non-specific aggregation), and 1 mM EDTA.

  • Enzyme-Inhibitor Pre-incubation: Dispense 10 µL of recombinant BACE1 or HIV-1 PR (1 nM final concentration) into a 384-well black microplate. Add 5 µL of the fluorinated HEA inhibitor (titrated from 10 µM to 1 pM in 1% DMSO). Incubate for 30 minutes at room temperature to allow the system to reach thermodynamic equilibrium.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a TR-FRET peptide substrate (e.g., RE(EDANS)EVNLDAEFK(DABCYL)R for BACE1) at a final concentration of 2 µM.

  • Signal Acquisition: Read the plate kinetically for 60 minutes using a microplate reader (Excitation: 340 nm, Emission: 490 nm).

  • Validation Control: Include a "No Enzyme" well (to establish background fluorescence) and a "Vehicle Only" well (to establish

    
    ). Calculate the 
    
    
    
    using a 4-parameter logistic non-linear regression model.

FRETWorkflow Step1 Enzyme Preparation (Acidic Buffer pH 4.5) Step2 Inhibitor Incubation (Add Fluorinated HEA) Step1->Step2 Step3 Substrate Addition (FRET-labeled Peptide) Step2->Step3 Step4 Fluorescence Read (Ex: 340nm / Em: 490nm) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Fig 2: High-throughput TR-FRET experimental workflow for evaluating aspartyl protease inhibitors.

Protocol B: PAMPA-BBB Permeability Assay

Causality Focus: Fluorination increases the LogP of the HEA core, which theoretically enhances passive diffusion across the lipid-rich blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a porcine brain lipid extract to simulate this highly specific physiological barrier.

  • Lipid Coating: Coat the porous filter membrane of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor/Acceptor Loading: Add 150 µL of the fluorinated inhibitor (10 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (

    
    ). A 
    
    
    
    cm/s validates high BBB penetration.

Conclusion

The transition from a standard hydroxyethylamine core to the 3-Amino-1-fluoro-4-phenylbutan-2-ol scaffold represents a masterclass in bioisosteric replacement. By strategically leveraging the electronegativity of fluorine, researchers can simultaneously drive down the


 against challenging aspartyl proteases while rescuing the pharmacokinetic liabilities (poor BBB penetration, rapid clearance) that have historically plagued peptide-mimetic drugs.

References

[1] Title: Structural exploration of hydroxyethylamines as HIV-1 protease inhibitors: new features identified Source: ResearchGate URL:

[4] Title: A Modified P1 Moiety Enhances In Vitro Antiviral Activity against Various Multidrug-Resistant HIV-1 Variants and In Vitro Central Nervous System Penetration Properties of a Novel Nonpeptidic Protease Inhibitor, GRL-10413 Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:

[2] Title: BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease Source: PMC (PubMed Central) URL:

[3] Title: A Potent and Orally Efficacious, Hydroxyethylamine-Based Inhibitor of β-Secretase Source: PMC (PubMed Central) URL:

Sources

Comparative

In Vitro Testing of 3-Amino-1-fluoro-4-phenylbutan-2-ol Derivatives: A Comprehensive Guide to Protease Inhibitor Evaluation

As a Senior Application Scientist in drug discovery, I frequently encounter chemical scaffolds that serve as mechanistic crossroads. 3-Amino-1-fluoro-4-phenylbutan-2-ol is one such pivotal building block.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter chemical scaffolds that serve as mechanistic crossroads. 3-Amino-1-fluoro-4-phenylbutan-2-ol is one such pivotal building block. Depending on its oxidation state, this chiral amino alcohol dictates entirely different pharmacological trajectories.

In its native alcohol form, it acts as a transition-state isostere , mimicking the tetrahedral intermediate of peptide bond hydrolysis to reversibly inhibit aspartic proteases. However, when oxidized to a fluoromethyl ketone (FMK), it becomes a highly reactive electrophile designed to irreversibly alkylate the active-site thiolate of cysteine proteases (e.g., the widely utilized Cathepsin L Inhibitor I, Z-FF-FMK) [1].

This guide objectively compares the in vitro testing methodologies for these two divergent classes of derivatives, providing the theoretical causality and self-validating protocols required to generate robust kinetic data.

Mechanistic Divergence & Comparative Performance

To design an effective in vitro assay, one must first understand the physical chemistry of the inhibitor-enzyme interaction. Testing an irreversible FMK derivative using an endpoint assay designed for a reversible alcohol derivative will yield mathematically flawed


 values that drift with incubation time.

Mechanism Core 3-Amino-1-fluoro- 4-phenylbutan-2-ol Alcohol Alcohol Derivatives (Transition-State Isostere) Core->Alcohol Direct Modification Ketone Oxidized FMK Derivatives (e.g., Z-FF-FMK) Core->Ketone Oxidation to Ketone Aspartic Aspartic Proteases (HIV-1 PR, BACE1) Alcohol->Aspartic Cysteine Cysteine Proteases (Cathepsin B/L) Ketone->Cysteine Rev Reversible Competitive Inhibition (Ki) Aspartic->Rev Irrev Irreversible Covalent Alkylation (k_inact/K_I) Cysteine->Irrev

Mechanistic divergence of 3-Amino-1-fluoro-4-phenylbutan-2-ol derivatives.

Quantitative Comparison of Derivative Classes
ParameterNative Alcohol DerivativesOxidized FMK Derivatives (e.g., Z-FF-FMK)
Primary Target Class Aspartic Proteases (HIV-1 PR, Renin)Cysteine Proteases (Cathepsins, Caspases)
Binding Mechanism Non-covalent, competitiveCovalent, irreversible (thioether formation)
Key Kinetic Metric

,

(Equilibrium dissociation)

(Second-order rate of inactivation)
Time Dependency Reaches equilibrium rapidly; stable


decreases infinitely over time
Required Assay Type Endpoint or Continuous FRETStrictly Continuous Fluorogenic
Cellular Phenotype Reversible target modulationSustained target blockade (e.g., pro-CTSL accumulation) [3]

In Vitro Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives (e.g., inner-filter effects, substrate auto-hydrolysis) and ensures that the resulting data is mechanistically sound.

Protocol A: FRET-Based Assay for Reversible Alcohol Derivatives

Target: Aspartic Proteases (e.g., HIV-1 Protease) Objective: Determine the equilibrium inhibition constant (


).
  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM sodium acetate, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 0.1% CHAPS). Causality: The acidic pH is strictly required because aspartic proteases rely on the protonation state of two catalytic aspartate residues to activate the nucleophilic water molecule.

  • Inhibitor Titration: Serially dilute the alcohol derivative in DMSO. Transfer to a 96-well black microplate, ensuring final DMSO concentration remains

    
    . Causality: Higher DMSO concentrations can alter the dielectric constant of the buffer, artificially destabilizing the enzyme fold.
    
  • Enzyme Pre-incubation: Add the target enzyme to the inhibitor wells and pre-incubate for 15 minutes at 37°C. Causality: While reversible, transition-state isosteres often exhibit slow-binding kinetics due to the requirement for the enzyme to undergo conformational changes (e.g., flap closure in HIV-1 PR) to accommodate the inhibitor.

  • Reaction Initiation: Add a FRET peptide substrate (e.g., RE(EDANS)SQNYPIVQK(DABCYL)R).

  • Data Acquisition & Validation: Read fluorescence (Ex/Em = 340/490 nm) continuously for 30 minutes.

    • Self-Validation Step: Include a "Substrate + Buffer" well (no enzyme) to quantify auto-hydrolysis. Include a "Substrate + Enzyme + 1% DMSO" well to establish the uninhibited velocity (

      
      ). Calculate the Z'-factor; only proceed if 
      
      
      
      .
  • Analysis: Plot initial velocities (

    
    ) against inhibitor concentration. Fit to the Morrison equation for tight-binding inhibitors to derive the true 
    
    
    
    .
Protocol B: Continuous Fluorogenic Assay for Irreversible FMK Derivatives

Target: Cysteine Proteases (e.g., Cathepsin L) Objective: Determine the inactivation efficiency (


).

Testing oxidized derivatives like Z-FF-FMK requires capturing the rate of enzyme death, not just the final state [2].

  • Reagent Preparation: Prepare assay buffer (50 mM MES, pH 6.0, 5 mM DTT, 1 mM EDTA). Causality: DTT is mandatory. The active-site cysteine of Cathepsins is prone to oxidative dimerization. DTT maintains the thiolate anion required for nucleophilic attack on the fluoromethyl ketone.

  • Substrate-Enzyme Master Mix: Unlike Protocol A, mix the enzyme and the fluorogenic substrate (e.g., Z-FR-AMC) together in the plate first.

  • Reaction Initiation (Jump-In): Inject the FMK inhibitor derivatives at varying concentrations to initiate the reaction. Causality: Pre-incubating an irreversible inhibitor with the enzyme before adding the substrate will result in complete enzyme death before the assay even begins, rendering kinetic monitoring impossible.

  • Data Acquisition: Continuously monitor the release of AMC (Ex/Em = 380/460 nm) over 60 minutes. The resulting progress curves will not be linear; they will plateau as the enzyme is progressively alkylated and destroyed.

  • Kinetic Analysis (Self-Validating Math):

    • Fit the non-linear progress curves to the integrated rate equation:

      
      .
      
    • Extract

      
       (pseudo-first-order rate constant) for each inhibitor concentration.
      
    • Plot

      
       vs. [Inhibitor]. The slope of the linear portion of this plot yields 
      
      
      
      , the ultimate metric of irreversible inhibitor potency.

High-Throughput Screening Workflow

When screening a mixed library of both alcohol and FMK derivatives of 3-Amino-1-fluoro-4-phenylbutan-2-ol, the workflow must bifurcate based on the expected mechanism of action.

Workflow Start Compound Library (Alcohol & FMK Derivatives) Prep Reagent Prep & Pre-incubation (Buffer, Enzyme, Inhibitor) Start->Prep Split Derivative Type? Prep->Split Assay1 Endpoint FRET Assay (Aspartic Proteases) Split->Assay1 Alcohol Assay2 Continuous Fluorogenic Assay (Cysteine Proteases) Split->Assay2 FMK Data1 Dose-Response Curve Calculate IC50 & Ki Assay1->Data1 Data2 Progress Curve Analysis Calculate k_obs & k_inact/K_I Assay2->Data2

In vitro screening workflow for reversible and irreversible protease inhibitors.

Conclusion

The 3-Amino-1-fluoro-4-phenylbutan-2-ol scaffold is a masterclass in structure-activity relationship (SAR) design. By leaving the secondary alcohol intact, researchers can probe the transition-state dynamics of aspartic proteases. By oxidizing it to a fluoromethyl ketone, the molecule is weaponized into an irreversible covalent binder for cysteine proteases. Ensuring that your in vitro assays respect this mechanistic divergence—by choosing the correct kinetic models and continuous vs. endpoint formats—is the defining factor between artifactual data and translatable drug discovery.

References
  • Z-FF-FMK - Cayman Chemical -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm4SYkUzPKpWrdV7itpqWGNKbcSysjMcu4Vk83eh5Wj1vs81mkQnEJrqvIjLsnNyWNzH-YpKehIKjVgVWFyIuBlU-JW0LpRBZrCGa6G8FxPC3oGGPza5dWhNO-Y1zfBMu9z9y1HxqpA1udhf4=]
  • In-silico and in-vitro screening of Asiatic acid and Asiaticoside A against Cathepsin S enzyme - PMC / NIH -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0RE4y5cgt4w5Schtc2iVZ-wlMv560oMrKrfvGgr3Z0g28oPclK_g406pjzgjSkgV6CJeZkEpGxiaWUgyPoFY6QEj-3lH69jTDjgznBX7wDvj2EVHVdIQ44piS4B_QOqTVrP27BsnNoOfTyFWy]
  • Cathepsin L, a Target of Hypoxia-Inducible Factor-1-α, Is Involved in Melanosome Degradation in Melanocytes - MDPI -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgsUB_WBKOq7Unk--hRp_WQideDE-XKOR5VsQMHeCF5MI8xQw4d7pP_HGUzv37MP71Q1N0drkTuog-9XFgxHOCNxcVIBZAzuFCV__3GbG-vxsor-0hR7_-RTaZSFpEJsAStgFD]
Validation

Validating the structure of "3-Amino-1-fluoro-4-phenylbutan-2-ol" via 2D NMR

Executive Summary: The Case for 2D NMR In the structural elucidation of peptidomimetic intermediates like 3-Amino-1-fluoro-4-phenylbutan-2-ol , standard 1D NMR ( H, C) is frequently insufficient. The presence of two adja...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for 2D NMR

In the structural elucidation of peptidomimetic intermediates like 3-Amino-1-fluoro-4-phenylbutan-2-ol , standard 1D NMR (


H, 

C) is frequently insufficient. The presence of two adjacent chiral centers (C2, C3), a conformationally flexible backbone, and a fluorine atom introduces complex spin-spin coupling (

) that obscures proton signals in the aliphatic region.

This guide compares the "Standard 1D Approach" against an "Integrated 2D Strategy." We demonstrate that while 1D NMR provides a chemical inventory, 2D NMR is mandatory for validating regio-chemistry (fluorine placement) and stereochemical connectivity.

Comparison: 1D vs. 2D NMR Efficacy
FeatureStandard 1D (

H,

C,

)
Integrated 2D (COSY, HSQC, HMBC, HOESY)
Spectral Clarity Low. Overlapping multiplets due to

splitting (Geminal

Hz).
High. Disperses signals into a second dimension, resolving overlaps.
Connectivity Inferred. Relies on chemical shift prediction; ambiguous for adjacent chiral centers.Proven. Direct scalar coupling traces the carbon backbone (C1→C2→C3→C4).
Fluorine Location Ambiguous. Confirms presence of F, but not definitive attachment (C1 vs C3).Definitive.

HOESY/HMBC proves F is attached to C1.
Stereochemistry Impossible without derivatization.Possible via NOESY/ROESY (spatial proximity of protons).
Time Investment 15–30 Minutes.2–4 Hours (worth the investment for validation).

Structural Challenges & Causality

The molecule 3-Amino-1-fluoro-4-phenylbutan-2-ol presents specific challenges that dictate our experimental choices:

  • The Fluorine Factor: The

    
     nucleus (Spin 1/2) couples strongly to protons.
    
    • Geminal Coupling (

      
      ): The protons at C1 will be split by fluorine with a massive coupling constant of ~48–50 Hz, often confusing automated peak pickers.
      
    • Vicinal Coupling (

      
      ): The proton at C2 will show additional splitting (~20 Hz) from the fluorine, complicating the multiplet structure.
      
  • Labile Protons: The -OH and -NH

    
     protons are subject to chemical exchange.
    
  • Chiral Centers: C2 and C3 create diastereomeric possibilities. 1D NMR cannot easily distinguish between syn and anti configurations without NOE data.

Experimental Protocol: Self-Validating System

Phase 1: Sample Preparation (The Foundation)
  • Solvent Selection: Use DMSO-d

    
      rather than CDCl
    
    
    
    .
    • Reasoning: DMSO-d

      
       is a hydrogen-bond acceptor.[1] It slows the exchange rate of the labile hydroxyl (-OH) and amine (-NH
      
      
      
      ) protons. This allows these protons to appear as distinct signals (doublets/triplets) rather than broad singlets, providing crucial coupling information to the C2 and C3 protons [1].
  • Concentration: Prepare a 10–15 mg sample in 0.6 mL solvent. High concentration is required for heteronuclear 2D experiments (HMBC).

Phase 2: The 2D Workflow

Perform these experiments in the specified order to build a "chain of evidence."

Step 1:

COSY (The Backbone Trace)
  • Objective: Establish the C1-C2-C3-C4 connectivity.

  • Observation: Look for cross-peaks (off-diagonal spots).

    • C1(H)-C2(H): Confirms the fluoromethyl group is attached to the alcohol carbon.

    • C2(H)-C3(H): Connects the alcohol center to the amine center.

    • C3(H)-C4(H): Connects the amine center to the benzyl tail.

Step 2:

HSQC (The Inventory)
  • Objective: Assign specific protons to specific carbons.

  • Critical Check: The C1 carbon (attached to F) will appear as a doublet in the carbon dimension (

    
     Hz). HSQC allows you to see which protons belong to this split carbon signal.[2]
    
Step 3:

HOESY or HETCOR (The Fluorine Anchor)
  • Objective: Unambiguously prove the Fluorine is on C1.

  • Method: A Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment correlates

    
     magnetization to spatially close 
    
    
    
    nuclei.
  • Validation: You must see a strong cross-peak between the

    
     signal and the C1 protons. If F were on C3 (a common synthesis impurity), the cross-peak would shift to the C3 proton.
    

Visualization of Logic & Connectivity

Diagram 1: The Validation Workflow

This flowchart illustrates the decision-making process for validating the structure.

G Start Crude Product (3-Amino-1-fluoro-4-phenylbutan-2-ol) Solvent Dissolve in DMSO-d6 (Preserve OH/NH signals) Start->Solvent OneD 1D Proton NMR (Identify Regions) Solvent->OneD Decision Ambiguity Check: Are C1/C2/C3 signals overlapping? OneD->Decision COSY 2D COSY (Trace Backbone C1-C2-C3-C4) Decision->COSY Yes (High Overlap) HSQC 2D HSQC (Match H to C) COSY->HSQC HOESY 1H-19F HOESY (Confirm F location on C1) HSQC->HOESY Final Structure Validated HOESY->Final

Caption: Step-by-step structural validation workflow emphasizing the necessity of 2D techniques for fluorinated amino alcohols.

Diagram 2: Connectivity Map

This diagram visualizes which NMR technique validates which specific bond in the molecule.

Molecule F F C1 C1 (CH2) F->C1 1H-19F HOESY (J ~48Hz) C2 C2 (CH-OH) C1->C2 COSY HMBC C3 C3 (CH-NH2) C2->C3 COSY (Vicinal) OH OH C2->OH DMSO-d6 Stabilized C4 C4 (CH2) C3->C4 COSY NH2 NH2 C3->NH2 DMSO-d6 Stabilized Ph Phenyl C4->Ph HMBC (Long Range)

Caption: Connectivity map showing the specific 2D NMR correlations required to verify the backbone and substituents.

Data Interpretation Guide

When analyzing your spectra, look for these specific "fingerprints" to confirm the structure:

  • The "F-CH2" Region (3.8 - 4.5 ppm):

    • In 1D, this appears as a widely split "doublet of multiplets" due to the large

      
       (approx 48 Hz).
      
    • Validation: In HSQC , these protons must correlate to a carbon that is also split into a doublet (

      
       Hz). If the carbon signal is a singlet, the fluorine is NOT attached there.
      
  • The Chiral Interface (C2-C3):

    • The C2 proton (adjacent to OH) typically shifts downfield (~3.5-4.0 ppm).

    • The C3 proton (adjacent to NH2) is typically shielded (~2.8-3.2 ppm).

    • Validation: COSY must show a clear cross-peak between these two distinct regions.

  • The Phenyl Anchor:

    • HMBC is critical here. You should see correlations from the C4 protons (benzylic) to the quaternary carbon of the phenyl ring (~138 ppm). This anchors the end of the chain.

References

  • Abraham, R. J., et al. (2006).[3] "

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 
    
    
    
    H chemical shifts." Magnetic Resonance in Chemistry. Link
  • Linclau, B., et al. (2013).

    
     Coupling Constants through 1D- and 2D-TOCSY Experiments." The Journal of Organic Chemistry. Link
    
  • Viger-Gravel, J., et al. (2017).

    
     Coupling Constants." University of Ottawa NMR Facility Blog. Link
    
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General Reference for HSQC/HMBC protocols).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Amino-1-fluoro-4-phenylbutan-2-ol

This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory. Hazard Assessment and Precautionary Principle...

Author: BenchChem Technical Support Team. Date: March 2026

This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Hazard Assessment and Precautionary Principles

Given the absence of a specific SDS, 3-Amino-1-fluoro-4-phenylbutan-2-ol must be treated as a hazardous substance. This assumption is based on the toxicological profiles of similar fluorinated organic compounds and aminobutanol derivatives. The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, suggests persistence in the environment, while amino groups can impart corrosive and irritant properties.[1][2]

Key Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5]

  • Irritation: Potential for skin and serious eye irritation.

  • Environmental Persistence: Fluorinated organic compounds can be persistent in the environment, earning the moniker "forever chemicals."[2][6]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.

Personal Protective Equipment (PPE) and Engineering Controls

Adherence to stringent safety protocols is the first line of defense against chemical exposure. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE when handling hazardous chemicals.[7][8][9]

Mandatory PPE:

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against splashes and potential irritants.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents dermal absorption of the compound.[7]
Body Protection A laboratory coat or chemical-resistant apron.Protects skin from accidental contact.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the risk of inhaling aerosols or vapors.[4][6]

Engineering Controls:

All handling of 3-Amino-1-fluoro-4-phenylbutan-2-ol and its waste should be performed within a certified chemical fume hood to ensure adequate ventilation and containment.[4][6]

Waste Segregation and Collection: A Critical First Step

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[10][11][12]

Protocol for Waste Collection:

  • Designated Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with 3-Amino-1-fluoro-4-phenylbutan-2-ol. For liquid waste, a high-density polyethylene (HDPE) or glass container is recommended.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "3-Amino-1-fluoro-4-phenylbutan-2-ol," and the approximate concentration if in solution.[11][13][14] Do not use abbreviations or chemical formulas.

  • Segregation: This waste stream must be kept separate from other chemical wastes, particularly strong oxidizing agents and acids, to prevent potentially violent reactions.[5][10]

  • Container Management: Keep the waste container securely closed except when adding waste.[13] Do not overfill the container; leave at least 10% headspace to allow for expansion.

Disposal Decision Workflow

DisposalWorkflow Start Generation of 3-Amino-1-fluoro-4-phenylbutan-2-ol Waste AssessHazards Assess Hazards (Treat as Hazardous) Start->AssessHazards SelectPPE Select and Don Appropriate PPE AssessHazards->SelectPPE SegregateWaste Segregate Waste Stream SelectPPE->SegregateWaste CollectWaste Collect in Labeled, Compatible Container SegregateWaste->CollectWaste StoreWaste Store in Designated Satellite Accumulation Area CollectWaste->StoreWaste ContactEHS Contact Environmental Health & Safety (EHS) or Licensed Waste Hauler StoreWaste->ContactEHS Transport Arrange for Professional Transport ContactEHS->Transport Disposal Final Disposal (High-Temperature Incineration) Transport->Disposal

Caption: A logical workflow for the safe disposal of 3-Amino-1-fluoro-4-phenylbutan-2-ol.

On-Site Storage and Handling of Waste

The Environmental Protection Agency (EPA) has specific regulations for the accumulation of hazardous waste in laboratories, often referred to as "Satellite Accumulation Areas."[10][13][14]

  • Location: The waste container should be stored at or near the point of generation and under the control of the laboratory personnel.[14]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to mitigate the impact of potential spills.

  • Inspections: Regularly inspect the waste container for any signs of leakage or deterioration.

Spill Management Protocol

In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or uncontrolled spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[3][4]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Final Disposal: The Path to Destruction

Due to the persistent nature of the carbon-fluorine bond, the recommended disposal method for fluorinated organic compounds is high-temperature incineration.[1][2][6][15] This process has the potential to break down the compound into less harmful substances.

Step-by-Step Disposal Procedure:

  • Engage a Licensed Professional: Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[3][16] Contract with a licensed and reputable hazardous waste disposal company that has experience with fluorinated compounds.

  • Documentation: Maintain meticulous records of the disposal process, including waste manifests and certificates of destruction provided by the disposal facility. This documentation is essential for regulatory compliance.[6]

  • Transportation: The licensed waste hauler will ensure the waste is transported in accordance with all Department of Transportation (DOT) regulations.

Hierarchy of Disposal Options

DisposalHierarchy node_styles Recommended High-Temperature Incineration node_styles2 Less Preferred (If Incineration Unavailable) Hazardous Waste Landfill node_styles3 Prohibited Drain Disposal Regular Trash

Caption: A visual hierarchy of disposal methods for 3-Amino-1-fluoro-4-phenylbutan-2-ol.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 3-Amino-1-fluoro-4-phenylbutan-2-ol is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By following these guidelines, researchers can mitigate risks and contribute to a safer scientific community. Always prioritize consulting your institution's EHS department for specific guidance and to ensure adherence to local and national regulations.

References

  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). Retrieved from [Link]

  • OSHA Requirements for HazCom Compliance - NASP. (2023, June 29). Retrieved from [Link]

  • OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. (2022, October 5). Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024, April 8). Retrieved from [Link]

  • 3-Amino-1-(2,4-difluorophenoxy)-4-phenylbutan-2-ol - PubChem. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices - Mancomm. (2025, October 6). Retrieved from [Link]

  • US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents.
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21). Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. Retrieved from [Link]

  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change - MDPI. (2021, May 11). Retrieved from [Link]

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024, July 15). Retrieved from [Link]

  • Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27). Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • MSDS - Safety Data Sheet. Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Retrieved from [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs - Unodc. Retrieved from [Link]

  • 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol, N-methyl-, acetate - SpectraBase. Retrieved from [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2025, November 20). Retrieved from [Link]

  • (2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol | C10H14ClNO | CID 5289149 - PubChem. Retrieved from [Link]

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